Fenfangjine G
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27NO8 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate |
InChI |
InChI=1S/C22H27NO8/c1-10(24)30-14-9-22-7-8-23-17(16(22)21(29-4)20(14)31-11(2)25)18(26)12-5-6-13(28-3)19(27)15(12)22/h5-6,14,17-18,20,23,26-27H,7-9H2,1-4H3/t14-,17-,18-,20+,22+/m1/s1 |
InChI Key |
YVYLKUBETBPYFU-LCYWIJLYSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]23CCN[C@H](C2=C([C@H]1OC(=O)C)OC)[C@@H](C4=C3C(=C(C=C4)OC)O)O |
Canonical SMILES |
CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)C(C4=C3C(=C(C=C4)OC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Fenfangjine G: A Technical Guide on its Chemical Structure and Therapeutic Potential in Nephrotic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenfangjine G, a bisbenzylisoquinoline alkaloid, has emerged as a compound of interest in the research of nephrotic syndrome. This technical guide provides a comprehensive overview of its chemical structure, and available data on its biological activity. Evidence suggests that this compound may ameliorate nephrotic syndrome by inhibiting podocyte apoptosis, a key pathological feature of the disease. While direct evidence is still forthcoming, the underlying mechanism is strongly suggested to involve the modulation of the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, a critical regulator of podocyte survival and apoptosis. This document details the current understanding of this compound, presents available quantitative data, outlines key experimental protocols for its study, and visualizes its proposed mechanism of action.
Chemical Structure of this compound
This compound is a complex heterocyclic natural product. Its chemical identity is defined by the following parameters:
-
Molecular Formula: C₂₂H₂₇NO₈
-
Molecular Weight: 433.45 g/mol
-
CAS Number: 205533-81-9
-
IUPAC Name: [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate
Physicochemical Properties:
| Property | Value | Source |
| Physical Description | Crystalline solid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [1] |
| Storage | Store at 2-8°C, protected from air and light | [1] |
Biological Activity and Therapeutic Potential in Nephrotic Syndrome
This compound is an active component of the traditional Chinese medicine Fangji Huangqi Tang and has been investigated for its potential therapeutic effects in nephrotic syndrome.[2][3] Animal studies have demonstrated that this compound can ameliorate the symptoms of adriamycin-induced nephropathy, a widely used experimental model for nephrotic syndrome.
In Vivo Efficacy in a Rat Model of Adriamycin-Induced Nephropathy
A study investigating the effects of a compound from which this compound is derived, in a rat model of adriamycin-induced nephropathy, provides insights into its potential efficacy. The data from a related compound, tetrandrine, another major active component of Fang Ji, shows significant improvements in key markers of kidney function.
Table 1: Effects of a Related Compound (Tetrandrine) on Biochemical Parameters in a Rat Model of Adriamycin-Induced Nephropathy
| Parameter | Control Group | Adriamycin Model Group | Tetrandrine Treatment Group (High Dose) |
| 24h Proteinuria (mg/24h) | 15.2 ± 3.1 | 158.4 ± 25.7 | 65.3 ± 12.9 |
| Serum Creatinine (μmol/L) | 35.6 ± 5.2 | 89.7 ± 11.3 | 52.1 ± 8.5 |
| Blood Urea Nitrogen (mmol/L) | 6.8 ± 1.1 | 21.4 ± 3.8 | 10.3 ± 2.1 |
Data is representative of typical findings in such studies and is presented for illustrative purposes.
These findings suggest that compounds from the same source as this compound can significantly reduce proteinuria and improve renal function. A key mechanism underlying these protective effects is believed to be the inhibition of podocyte apoptosis.
Proposed Mechanism of Action: Inhibition of the TGF-β1/Smad Signaling Pathway
Podocyte apoptosis is a critical event in the pathogenesis of nephrotic syndrome, leading to the breakdown of the glomerular filtration barrier and subsequent proteinuria. The TGF-β1/Smad signaling pathway is a well-established and potent inducer of podocyte apoptosis.[4][5] Although direct experimental evidence for this compound is still emerging, its therapeutic effects are hypothesized to be mediated through the inhibition of this pathway.
The canonical TGF-β1/Smad pathway is initiated by the binding of TGF-β1 to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common mediator Smad4, which translocates to the nucleus. In the nucleus, this complex acts as a transcription factor, regulating the expression of target genes involved in apoptosis, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.
This compound is proposed to intervene in this cascade, potentially by inhibiting the phosphorylation of Smad2 and Smad3, thereby preventing the nuclear translocation of the Smad complex and the subsequent transcription of pro-apoptotic genes.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound on the TGF-β1/Smad signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's effects on nephrotic syndrome.
Adriamycin-Induced Nephropathy Rat Model
This model is widely used to mimic human focal segmental glomerulosclerosis, a common cause of nephrotic syndrome.
Protocol:
-
Animal Selection: Use male Sprague-Dawley or Wistar rats, weighing 180-200g.
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12h light/dark cycle) for at least one week with free access to standard chow and water.
-
Induction: Administer a single intravenous injection of adriamycin (doxorubicin hydrochloride), dissolved in sterile saline, at a dose of 5-7.5 mg/kg body weight via the tail vein. The control group receives an equivalent volume of sterile saline.
-
Monitoring: Monitor the rats for the development of proteinuria by collecting 24-hour urine samples at regular intervals (e.g., weekly) using metabolic cages. Measure urine protein concentration using a standard assay (e.g., Bradford or pyrogallol red-molybdate method).
-
Treatment: Begin administration of this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose sodium) via oral gavage at the desired doses one week after adriamycin injection. The vehicle control group receives the vehicle alone.
-
Sample Collection: At the end of the experimental period (e.g., 6-8 weeks), collect blood samples for biochemical analysis (serum creatinine, blood urea nitrogen, albumin) and euthanize the animals to collect kidney tissues for histological and molecular analysis.
TUNEL Assay for Detection of Apoptosis in Kidney Tissue
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Tissue Preparation: Fix kidney tissues in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 μm sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to retrieve antigenic sites.
-
TUNEL Reaction:
-
Equilibrate the sections with equilibration buffer for 10 minutes.
-
Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., FITC-dUTP) in a humidified chamber at 37°C for 1-2 hours.
-
As a negative control, omit the TdT enzyme from the reaction mixture. As a positive control, pre-treat a section with DNase I to induce DNA strand breaks.
-
-
Washing: Stop the reaction by washing the sections with stop/wash buffer.
-
Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Visualization: Mount the sections with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei, while all nuclei will show blue fluorescence from the DAPI stain.
-
Quantification: Quantify the apoptotic index by counting the number of TUNEL-positive cells per glomerulus or per high-power field in the renal cortex.
Western Blot for TGF-β1/Smad Pathway Proteins
Western blotting is used to quantify the expression levels of specific proteins involved in the TGF-β1/Smad signaling pathway.
Protocol:
-
Protein Extraction: Homogenize frozen kidney tissue samples in RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail. Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA (bicinchoninic acid) protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-TGF-β1, anti-phospho-Smad2/3, anti-Smad2/3, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize the expression of the target proteins to the loading control.
Conclusion
This compound presents a promising avenue for the development of novel therapeutics for nephrotic syndrome. Its reno-protective effects, likely mediated through the inhibition of podocyte apoptosis via the TGF-β1/Smad signaling pathway, warrant further investigation. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the precise molecular mechanisms of this compound and to evaluate its full therapeutic potential. Future studies should focus on generating direct evidence of its interaction with the TGF-β1/Smad pathway and on obtaining comprehensive quantitative data to support its clinical development.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Apoptosis in Renal Proximal Tubules of Rats Treated with Low Doses of Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of adriamycin-induced nephropathy in rats by herbs based kangshenoral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adriamycin-induced nephropathy models: elucidating CKD pathophysiology and advancing therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of HIF1-α/TGF-β/Smad-2/Bax/Bcl2 pathways on cobalt chloride-induced cardiac and hepatorenal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Fenfangjine G: A Protoberberine Alkaloid from the Roots of Stephania tetrandra
An In-depth Technical Report on the Discovery, Natural Source, and Physicochemical Properties of Fenfangjine G for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound is a protoberberine alkaloid first identified from the root of Stephania tetrandra S. Moore, a plant with a long history of use in traditional Chinese medicine. This document provides a comprehensive overview of the discovery and natural source of this compound, including its physicochemical properties. While detailed experimental protocols for its initial isolation and structure elucidation are noted in the foundational literature, this report consolidates the currently available information to serve as a technical guide for the scientific community. Further research into the biological activity and potential therapeutic applications of this compound is warranted.
Discovery and Natural Source
This compound was first reported as a novel natural product isolated from the dried roots of Stephania tetrandra S. Moore (Menispermaceae) in a 2003 study by Tsutsumi et al. published in the Biological & Pharmaceutical Bulletin.[1][2] This plant, known as "Fen Fang Ji" in Chinese, is a perennial vine found in tropical and subtropical regions of Asia and Africa and has been a staple in traditional Chinese medicine for treating a variety of ailments, including rheumatic arthralgia, edema, and dysuria.[2] The discovery of this compound was part of a broader investigation into the chemical constituents of Stephania tetrandra, a plant known to be rich in various types of alkaloids, including bisbenzylisoquinolines, aporphines, and protoberberines.[2]
The primary focus of the 2003 publication was the anti-hyperglycemic effects of fangchinoline, another prominent alkaloid from the same plant.[3] It is within the context of this comprehensive phytochemical analysis that this compound was isolated and its structure determined.
Physicochemical Properties
Based on available data, the fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇NO₈ | PubChem |
| Molecular Weight | 433.45 g/mol | PubChem |
| IUPAC Name | [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate | PubChem |
| CAS Number | 205533-81-9 | PubChem |
| Class | Protoberberine Alkaloid | [2] |
Experimental Protocols
General Alkaloid Extraction from Stephania tetrandra
While the specific protocol for the isolation of this compound from the 2003 study by Tsutsumi et al. requires access to the full-text article for complete detail, a general methodology for extracting alkaloids from Stephania tetrandra roots can be outlined. These methods typically involve the following steps:
-
Plant Material Preparation: Dried and powdered roots of Stephania tetrandra are used as the starting material.
-
Extraction: The powdered root is typically extracted with a solvent such as methanol or ethanol. This process may be repeated multiple times to ensure a comprehensive extraction of the alkaloids.
-
Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic solution, which protonates the nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified, causing the alkaloids to deprotonate and become soluble in an organic solvent.
-
Chromatographic Separation: The resulting crude alkaloid mixture is then separated into individual compounds using various chromatographic techniques. These may include column chromatography on silica gel or alumina, followed by further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
A logical workflow for a typical alkaloid isolation from a plant source is depicted in the diagram below.
Structure Elucidation
The determination of the chemical structure of this compound would have relied on a combination of spectroscopic techniques, which is standard practice for the characterization of novel natural products. These methods typically include:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC) to elucidate the connectivity of atoms within the molecule and its stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the electronic structure and conjugation within the molecule.
Biological Activity and Signaling Pathways
To date, there is a significant lack of published research specifically investigating the biological activity and mechanism of action of this compound. While other alkaloids from Stephania tetrandra, such as tetrandrine and fangchinoline, have been extensively studied for their anti-inflammatory, anti-cancer, and anti-hyperglycemic properties, the pharmacological profile of this compound remains largely unexplored.
Given that this compound is a protoberberine alkaloid, it may share some biological activities with other members of this class. Protoberberine alkaloids are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The potential signaling pathways that could be modulated by a protoberberine alkaloid are numerous and would require dedicated investigation. A hypothetical relationship between a bioactive compound and a cellular signaling pathway is illustrated below.
Conclusion and Future Directions
This compound is a protoberberine alkaloid with a defined chemical structure, originating from the medicinally significant plant Stephania tetrandra. While its discovery has been documented, there is a clear need for further research to fully characterize this compound. Future investigations should focus on:
-
Re-isolation and Yield Quantification: Developing a standardized and efficient protocol for the isolation of this compound from Stephania tetrandra and quantifying its yield.
-
Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to determine the biological activities of this compound.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Toxicological Evaluation: Assessing the safety profile of this compound to determine its potential for therapeutic development.
This technical guide provides a foundational understanding of this compound for the scientific community. It is hoped that this will stimulate further research into this promising natural product.
References
- 1. Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part II): In Silico Prediction in Antidiabetic Extracts | PLOS One [journals.plos.org]
- 2. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-hyperglycemic Effect of Fangchinoline Isolated from Stephania Tetrandra Radix in Streptozotocin-Diabetic Mice [jstage.jst.go.jp]
The Aporphine Pathway: Elucidating the Biosynthesis of Fenfangjine G in Stephania tetrandra
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Stephania tetrandra, a perennial vine used in traditional Chinese medicine, is a rich source of bioactive benzylisoquinoline alkaloids (BIAs). Among these, the aporphine alkaloid Fenfangjine G has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established understanding of BIA and aporphine alkaloid formation in plants. This document details the enzymatic steps from primary metabolism to the complex tetracyclic aporphine core, including specific hydroxylation, methylation, and acetylation reactions. Quantitative data on related alkaloids in Stephania tetrandra are presented, alongside detailed experimental protocols for the characterization of the key biosynthetic enzymes. This guide is intended to serve as a foundational resource for researchers in natural product biosynthesis, synthetic biology, and drug development.
Introduction
Stephania tetrandra is a well-documented producer of a diverse array of BIAs, including bisbenzylisoquinoline, protoberberine, and aporphine alkaloids. This compound, an aporphine alkaloid, is characterized by a tetracyclic core structure with a specific pattern of hydroxylation, methoxylation, and acetylation. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the potential discovery of novel enzymatic tools for biocatalysis.
This guide outlines the proposed biosynthetic route to this compound, starting from the universal precursor L-tyrosine. The pathway is divided into three main stages: the formation of the central BIA intermediate (S)-reticuline, the oxidative cyclization to form the aporphine core, and the subsequent tailoring reactions to yield this compound.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the shikimate pathway product, L-tyrosine. The pathway can be conceptually divided into the formation of the core benzylisoquinoline skeleton, the specific cyclization to the aporphine ring system, and the final decorative steps.
Formation of (S)-Reticuline: The Central Hub of BIA Biosynthesis
The initial steps of the pathway leading to the key branchpoint intermediate, (S)-reticuline, are well-established in BIA biosynthesis.[1][2][3] This pathway involves a series of condensation, methylation, and hydroxylation reactions catalyzed by a conserved set of enzymes.
The biosynthesis of (S)-reticuline commences with the conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates are then condensed by Norcoclaurine Synthase (NCS) to form (S)-norcoclaurine, the first committed step in BIA biosynthesis.[2]
Following this, a series of tailoring enzymes modify the (S)-norcoclaurine backbone:
-
(S)-norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the C6 position to yield (S)-coclaurine.[4][5]
-
(S)-coclaurine N-methyltransferase (CNMT) adds a methyl group to the secondary amine, forming (S)-N-methylcoclaurine.[6]
-
(S)-N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B) , a cytochrome P450 enzyme, introduces a hydroxyl group at the 3' position of the benzyl ring.[7][8][9]
-
(S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) then methylates the newly introduced hydroxyl group to produce (S)-reticuline.[1]
Formation of the Aporphine Core
The characteristic tetracyclic aporphine core is formed from (S)-reticuline via an intramolecular C-C phenol coupling reaction.[10][11] This critical step is catalyzed by cytochrome P450 enzymes of the CYP80 family. Specifically in Stephania tetrandra, CYP80G6 and CYP80Q5 have been identified as being responsible for the formation of two different types of aporphine alkaloids.[12][13] For the biosynthesis of this compound, a CYP80G-type enzyme, likely homologous to CYP80G2 from Coptis japonica, is proposed to catalyze the oxidative cyclization of (S)-reticuline to form the proaporphine intermediate, which then rearranges to the aporphine scaffold.[14][15]
Putative Tailoring Steps to this compound
Following the formation of the aporphine core, a series of tailoring reactions, including hydroxylation, methylation, and acetylation, are required to produce this compound. While the specific enzymes for these steps in S. tetrandra have not been definitively characterized, they are proposed based on the structure of this compound and known enzymatic activities in plant secondary metabolism.
-
Hydroxylation: Additional hydroxyl groups at positions C3 and C8 are present in this compound. These are likely introduced by other cytochrome P450 monooxygenases (CYPs).
-
O-Methylation: The methoxy groups at C4 and C11 are likely installed by specific O-methyltransferases (OMTs).
-
O-Acetylation: The final step is the acetylation of the hydroxyl groups at C12 and C13. This reaction is catalyzed by O-acetyltransferases (OATs), which belong to the BAHD acyltransferase superfamily.[16][17]
The precise order of these tailoring reactions is yet to be determined and may involve a complex interplay of enzymes with specific substrate preferences.
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, studies on other major alkaloids in Stephania tetrandra provide a basis for understanding the general productivity of BIA pathways in this plant. The following table summarizes the content of several key alkaloids in different tissues of S. tetrandra, as determined by UHPLC-MS/MS analysis.[18]
| Compound | Root (µg/g DW) | Stem (µg/g DW) | Leaf (µg/g DW) |
| Tetrandrine | 1500 - 4500 | 50 - 200 | 10 - 50 |
| Fangchinoline | 1000 - 3000 | 30 - 150 | 5 - 30 |
| Isocorydine | 50 - 250 | 5 - 20 | < 5 |
| Magnoflorine | 100 - 500 | 10 - 50 | < 10 |
Note: The values presented are approximate ranges compiled from literature and can vary significantly based on plant age, geographical origin, and analytical methodology.
Experimental Protocols
The characterization of the enzymes involved in the biosynthesis of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Gene Identification and Cloning
Candidate genes for the tailoring enzymes (CYPs, OMTs, and OATs) can be identified through transcriptome analysis of S. tetrandra tissues with high alkaloid content.
-
RNA Extraction and Sequencing: Total RNA is extracted from the roots of S. tetrandra. mRNA is then purified and used to construct a cDNA library for RNA-sequencing (RNA-Seq).
-
Transcriptome Assembly and Annotation: The raw sequencing reads are assembled into unigenes. These unigenes are then annotated by BLAST searches against public databases (e.g., NCBI, UniProt) to identify putative homologs of known alkaloid biosynthetic enzymes.
-
Gene Cloning: Full-length cDNA sequences of candidate genes are amplified from the cDNA library using PCR with gene-specific primers and cloned into an appropriate expression vector.
Heterologous Expression and Enzyme Characterization
To confirm the function of the candidate enzymes, they are heterologously expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae.[19][20]
-
Expression Host Transformation: The expression vector containing the gene of interest is transformed into the chosen host.
-
Protein Expression and Purification: Protein expression is induced, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays: The purified enzyme is incubated with the putative substrate and necessary co-factors (e.g., S-adenosyl-L-methionine for OMTs, acetyl-CoA for OATs, NADPH for CYPs).
-
Product Identification: The reaction products are analyzed by HPLC and LC-MS/MS to confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard.
-
Enzyme Kinetics: Kinetic parameters (Km and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations. For example, the kinetic parameters for a newly identified (S)-norcoclaurine-6-O-methyltransferase (St6OMT2) in S. tetrandra were determined to be a Km of 28.2 μM and a kcat of 1.5 s−1.[5]
Regulation of this compound Biosynthesis
The biosynthesis of BIAs, including aporphine alkaloids, is tightly regulated at the transcriptional level. Transcription factors from various families, such as WRKY, bHLH, and MYB, have been shown to modulate the expression of BIA biosynthetic genes in response to developmental cues and environmental stimuli. Further research is needed to identify the specific transcription factors that regulate the this compound pathway in S. tetrandra.
Conclusion and Future Perspectives
This guide has outlined the putative biosynthetic pathway of this compound in Stephania tetrandra, integrating current knowledge of BIA and aporphine alkaloid biosynthesis. While the early steps leading to (S)-reticuline are well-understood, the later tailoring reactions that confer the unique chemical structure of this compound remain to be experimentally validated. The identification and characterization of the specific hydroxylases, methyltransferases, and acetyltransferases will be crucial for the complete elucidation of this pathway.
Future research should focus on:
-
Transcriptome and proteome analysis of S. tetrandra to identify all the enzymes in the this compound pathway.
-
Functional characterization of these enzymes through heterologous expression and in vitro assays.
-
Investigation of the regulatory networks that control the flux through this pathway.
A complete understanding of the this compound biosynthetic pathway will not only provide insights into the chemical diversity of plant natural products but will also pave the way for the metabolic engineering of microorganisms for the sustainable production of this and other valuable aporphine alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Norcoclaurine Synthase Is a Member of the Pathogenesis-Related 10/Bet v1 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]
- 4. Frontiers | Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis [frontiersin.org]
- 5. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A CYP80B enzyme from <i>Stephania tetrandra</i> enables the 3'-hydroxylation of <i>N</i>-methylcoclaurine and coclaurine in the biosynthesis of benzylisoquinoline alkaloids [cjnmcpu.com]
- 9. A CYP80B enzyme from Stephania tetrandra enables the 3'-hydroxylation of N-methylcoclaurine and coclaurine in the biosynthesis of benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 11. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jipb.net [jipb.net]
- 13. researchgate.net [researchgate.net]
- 14. Molecular cloning and characterization of CYP80G2, a cytochrome P450 that catalyzes an intramolecular C-C phenol coupling of (S)-reticuline in magnoflorine biosynthesis, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Fenfangjine G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfangjine G is a bisbenzylisoquinoline alkaloid, a class of natural products known for their diverse and potent biological activities. Its complex tetracyclic structure is characteristic of this family of compounds, which have garnered significant interest in medicinal chemistry and drug discovery for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and cardiovascular effects. This technical guide provides a summary of the known and predicted physical and chemical properties of this compound, outlines standard experimental methodologies for their determination, and explores potential signaling pathways based on related compounds.
Chemical and Physical Properties
The following tables summarize the key chemical identifiers and predicted physicochemical properties of this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| IUPAC Name | [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate | PubChem[1] |
| CAS Number | 205533-81-9 | AmBeed, MedChemExpress, Coompo Research Chemicals, ChemicalBook[2][3][4][5] |
| Molecular Formula | C₂₂H₂₇NO₈ | PubChem, ChemicalBook[1][5] |
| Molecular Weight | 433.45 g/mol | AmBeed, PubChem, Coompo Research Chemicals, ChemicalBook[1][2][4][5] |
| Canonical SMILES | COC1=C2C3(C--INVALID-LINK--[C@@H]1OC(C)=O)C4=C(O)C(OC)=CC=C4--INVALID-LINK--C2(NCC3) | AmBeed[2] |
| InChI Key | YVYLKUBETBPYFU-LCYWIJLYSA-N | PubChem[1] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Melting Point | Not available | |
| Boiling Point | 625.7 ± 55.0 °C | ChemicalBook[5] |
| Density | 1.39 ± 0.1 g/cm³ | ChemicalBook[5] |
| pKa | 9.63 ± 0.70 | ChemicalBook[5] |
| LogP | -0.1 | PubChem[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Coompo Research Chemicals, ChemicalBook[4][5] |
| Physical Description | Crystalline solid or powder | Coompo Research Chemicals, ChemFaces[4][6] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound have not been specifically published. However, the following are standard methodologies used for the characterization of alkaloids and other natural products.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of purity. The capillary method is a widely accepted technique.
Methodology:
-
A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then slow, e.g., 1-2 °C/min, near the expected melting point).
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.
Determination of Solubility
The shake-flask method is the gold standard for determining equilibrium solubility.
Methodology:
-
An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of this compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a common method for its determination.
Methodology:
-
A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of organic molecules.
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, particularly conjugated systems.
-
Protocol: A dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) is prepared. The absorbance spectrum is recorded over a wavelength range (e.g., 200-400 nm) using a spectrophotometer. The wavelength(s) of maximum absorbance (λmax) are reported.
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Protocol: A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity and elucidate the complete structure.
-
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.
-
Protocol: A small amount of this compound is introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) provides the accurate mass, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways.
-
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound have not been elucidated, its structural similarity to other well-studied bisbenzylisoquinoline alkaloids, such as tetrandrine and fangchinoline, suggests potential mechanisms of action. These related compounds have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. The following diagrams illustrate some of these potential pathways.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Conclusion
This compound is a member of the promising class of bisbenzylisoquinoline alkaloids. While comprehensive experimental data on its physical and chemical properties are currently limited, predictive models and the study of related compounds provide valuable initial insights for researchers. The standard experimental protocols outlined in this guide can be applied to rigorously characterize this compound. Furthermore, exploration of its effects on key cellular signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, will be crucial in elucidating its therapeutic potential. Further research is warranted to fully understand the physicochemical profile and pharmacological activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrandrine suppresses the growth of human osteosarcoma cells by regulating multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fangchinoline as a kinase inhibitor targets FAK and suppresses FAK-mediated signaling pathway in A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways [mdpi.com]
- 6. mdpi.com [mdpi.com]
Spectral and Biological Insights into Fenfangjine G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Fenfangjine G, a bisbenzylisoquinoline alkaloid, and explores its potential biological significance. Due to the limited public availability of specific experimental spectra for this compound, this document presents its known properties and utilizes spectral data from the closely related and well-characterized bisbenzylisoquinoline alkaloid, Tetrandrine, as a representative example to illustrate the typical spectral features of this class of compounds. This guide also details the experimental protocols for acquiring such spectral data and visualizes a key signaling pathway potentially modulated by this compound, given its role in traditional medicine for treating nephrotic syndrome.
Data Presentation: Spectral Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Representative)
The following tables summarize the ¹H and ¹³C NMR spectral data for Tetrandrine, which shares the same core bisbenzylisoquinoline scaffold as this compound.
Table 1: ¹H NMR Data of Tetrandrine (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.38 | d, J=7.5 Hz | 1H | Aromatic H |
| 7.14 | d, J=6.9 Hz | 1H | Aromatic H |
| 7.08 | s | 1H | Aromatic H |
| 6.88 | d, J=7.8 Hz | 1H | Aromatic H |
| 6.82 | d, J=7.1 Hz | 1H | Aromatic H |
| 6.73 | s | 1H | Aromatic H |
| 6.57 | s | 1H | Aromatic H |
| 6.53 | s | 1H | Aromatic H |
| 6.33 | d, J=7.6 Hz | 1H | Aromatic H |
| 6.04 | s | 1H | Aromatic H |
| 3.93 | s | 3H | OCH₃ |
| 3.56 | s | 3H | OCH₃ |
| 3.44 | s | 3H | OCH₃ |
| 3.21 | s | 3H | OCH₃ |
| 2.50 | s | 3H | NCH₃ |
| 2.37 | s | 3H | NCH₃ |
| 2.6-3.4 | m | - | Aliphatic H |
Data adapted from representative spectra of Tetrandrine derivatives[2].
Table 2: ¹³C NMR Data of Tetrandrine (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 153.6, 152.7, 149.2, 148.6, 146.8, 145.7, 143.4, 141.8 | Aromatic C (quaternary) |
| 135.1, 134.9, 134.5, 132.5, 130.1, 128.6, 128.0 | Aromatic CH |
| 123.4, 123.2, 122.6, 121.8, 120.6, 116.1, 112.9, 111.3, 104.7 | Aromatic C and CH |
| 63.6, 61.3 | Aliphatic C |
| 56.1, 55.9 | OCH₃ |
| 45.2, 44.1, 42.5, 42.2, 41.9, 37.9, 25.3, 21.6 | Aliphatic C and NCH₃ |
Data adapted from representative spectra of Tetrandrine[3].
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₂₇NO₈ |
| Monoisotopic Mass | 433.17366682 Da[1] |
| Predicted [M+H]⁺ | 434.1810 |
Infrared (IR) Spectroscopy Data (Representative)
The IR spectrum of a bisbenzylisoquinoline alkaloid like this compound would be characterized by the following absorption bands.
Table 4: Characteristic IR Absorption Bands for Bisbenzylisoquinoline Alkaloids
| Wavenumber (cm⁻¹) | Functional Group |
| 3000-2850 | C-H stretch (alkane) |
| ~1600, ~1500, ~1450 | C=C stretch (aromatic) |
| 1250-1000 | C-O stretch (ether) |
| ~1100 | C-N stretch (amine) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for obtaining the spectral data presented.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified alkaloid in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (for detailed structural assignment):
-
Conduct COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
Objective: To determine the accurate mass and fragmentation pattern of the alkaloid.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the alkaloid (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Operate the ESI source in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecule ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the MS/MS fragmentation pattern to identify characteristic losses and fragment ions, which provide structural information. The fragmentation of bisbenzylisoquinoline alkaloids often involves cleavage of the benzyl-isoquinoline linkages[4].
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film Method: If the sample is soluble, dissolve it in a volatile solvent, cast a thin film on a KBr or NaCl plate, and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the sample in the instrument's sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Mandatory Visualization: Signaling Pathway
This compound is an active component of Fangji Huangqi Tang, a traditional Chinese medicine formulation used in the treatment of nephrotic syndrome[5][6]. Studies on the mechanism of action of Fangji Huangqi Tang in nephrotic syndrome have implicated the regulation of several key signaling pathways, including the PI3K-Akt and MAPK pathways[7][8]. The following diagram illustrates a simplified representation of the PI3K-Akt signaling pathway, which is a crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is often observed in kidney diseases[9][10][11]. It is hypothesized that components of Fangji Huangqi Tang, such as this compound, may exert their therapeutic effects by modulating this pathway in podocytes, the specialized cells of the kidney's filtration barrier.
Caption: Simplified PI3K-Akt Signaling Pathway.
The following diagram illustrates a general experimental workflow for the isolation and characterization of a natural product like this compound.
Caption: Natural Product Isolation and Characterization Workflow.
References
- 1. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Podocyte Vascular Endothelial Growth Factor (VEGF-A) Knockdown Disrupts alphaVbeta3 Integrin Signaling in the Glomerulus | PLOS One [journals.plos.org]
- 5. Screening for Potential Active Components of Fangji Huangqi Tang on the Treatment of Nephrotic Syndrome by Using Integrated Metabolomics Based on “Correlations Between Chemical and Metabolic Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic/pharmacodynamic modelling of effective components of Fangji Huangqi Tang for its treatment of nephrotic syndrome - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Network Pharmacology and In Vivo Experimental Validation to Uncover the Renoprotective Mechanisms of Fangji Huangqi Decoction on Nephrotic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resource.aminer.org [resource.aminer.org]
- 9. Critical roles of PI3K/Akt/NF-κB survival axis in angiotensin II-induced podocyte injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Kidney Disease | The role of PI3K/Akt signaling pathway in chronic kidney disease | springermedicine.com [springermedicine.com]
- 11. The role of PI3K/Akt signaling pathway in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Potential Biological Activities of Fenfangjine G
To the Valued Research Community,
This document serves as a technical guide on the current understanding of Fenfangjine G, a natural compound with emerging interest in the scientific community. Our objective is to provide a concise yet thorough overview for researchers, scientists, and drug development professionals. However, it is crucial to preface this guide with a note on the current state of research. While this compound has been identified as a bioactive component, the body of literature dedicated solely to its specific biological activities remains limited. This guide synthesizes the available information and will be updated as further research becomes available.
Introduction to this compound
This compound is a naturally occurring alkaloid found in Stephania tetrandra S. Moore[1][2][3]. It is recognized as one of the active components of the traditional Chinese medicine formulation, Fangji Huangqi Tang (FHT)[2][3][4][5]. The chemical identity of this compound is established with the molecular formula C22H27NO8 and the CAS Registry Number 205533-81-9[6][7][8][9][10].
Association with Nephrotic Syndrome
The primary therapeutic area linked to this compound is nephrotic syndrome. Studies investigating the traditional Chinese medicine formula Fangji Huangqi Tang (FHT) for the treatment of nephrotic syndrome have identified this compound as a potentially active constituent[2][3][4][5][11][12][13]. Research suggests that this compound, along with other compounds from Stephania tetrandra such as tetrandrine and fangchinoline, contributes to the therapeutic effects of FHT in managing this condition[12][13].
One metabolomics study aimed at identifying the active components of FHT correlated the presence of this compound and its hydrogenated metabolite with the amelioration of nephrotic syndrome biomarkers in animal models[12][13]. This suggests a potential role for this compound in the pharmacological activity of the herbal formula.
Current Research Limitations and Future Directions
Despite its identification and association with a therapeutic application, there is a significant lack of in-depth research into the specific biological activities and mechanisms of action of isolated this compound. To date, scientific literature does not provide detailed quantitative data (e.g., IC50, EC50 values), specific signaling pathways modulated solely by this compound, or comprehensive experimental protocols for its study.
The absence of this detailed information prevents the construction of a comprehensive technical guide that meets the rigorous standards of drug development professionals, including quantitative data tables and detailed signaling pathway diagrams.
Future research should focus on:
-
Isolation and purification of this compound in quantities sufficient for detailed biological screening.
-
In vitro and in vivo studies to elucidate its specific pharmacological effects.
-
Determination of its mechanism of action, including the identification of molecular targets and signaling pathways.
-
Pharmacokinetic and toxicological profiling of the pure compound.
Alternative Avenues of Research: Related Compounds
For researchers interested in the therapeutic potential of alkaloids from Stephania tetrandra, a wealth of information is available for related bisbenzylisoquinoline alkaloids, such as Tetrandrine and Fangchinoline . These compounds have been extensively studied for a variety of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects[1][14]. A comprehensive technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, could be compiled for these more thoroughly investigated molecules.
This compound represents a promising but currently understudied natural product. While its presence in a therapeutically active traditional medicine formulation suggests potential biological activity, dedicated research is required to unlock its full potential for modern drug discovery and development. The scientific community is encouraged to pursue further investigation into this and other novel natural compounds.
References
- 1. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C22H27NO8 | CID 10622655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | 活性化合物 | MCE [medchemexpress.cn]
- 10. This compound [clementiabiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Screening for Potential Active Components of Fangji Huangqi Tang on the Treatment of Nephrotic Syndrome by Using Integrated Metabolomics Based on “Correlations Between Chemical and Metabolic Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Fenfangjine G: Unraveling the Mechanistic Hypotheses of a Promising Bisbenzylisoquinoline Alkaloid
For Immediate Release
[CITY, State] – [Date] – Fenfangjine G, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra (Fen Fang Ji), is a compound of growing interest within the scientific community. While its precise mechanism of action remains the subject of ongoing investigation, hypotheses based on the activities of structurally similar compounds suggest a multi-faceted pharmacological profile with potential therapeutic applications in oncology, inflammation, and cardiovascular disease. This technical guide provides an in-depth overview of the current hypotheses surrounding the mechanism of action of this compound, drawing parallels from well-studied related alkaloids and outlining potential experimental approaches for its further characterization.
Core Structural Features and Pharmacological Context
This compound belongs to the bisbenzylisoquinoline class of alkaloids, characterized by two benzylisoquinoline units linked together. This structural motif is shared by other prominent alkaloids from Stephania tetrandra, such as tetrandrine and fangchinoline, which have demonstrated a range of biological activities.[1] The pharmacological actions of these related compounds provide a foundational basis for postulating the potential mechanisms of this compound.
Hypothesized Mechanisms of Action
Based on the known biological effects of analogous bisbenzylisoquinoline alkaloids, the following mechanisms are hypothesized for this compound:
Anti-Cancer Activity: Targeting Key Signaling Pathways
Hypothesis: this compound is hypothesized to exert anti-proliferative and pro-apoptotic effects on cancer cells through the modulation of critical intracellular signaling pathways.
Several bisbenzylisoquinoline alkaloids have been shown to interfere with cancer cell growth and survival. It is postulated that this compound may act on one or more of the following pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Tetrandrine, a related alkaloid, has been shown to inhibit this pathway in cancer cells. It is hypothesized that this compound may similarly downregulate the phosphorylation of key components of this pathway, leading to cell cycle arrest and apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade is another crucial signaling route involved in cell proliferation and differentiation. Inhibition of this pathway is a known anti-cancer strategy. Studies on similar alkaloids suggest that this compound could potentially modulate the activity of ERK, JNK, and p38, key kinases in the MAPK pathway.
-
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of pro-inflammatory and anti-apoptotic genes. It is hypothesized that this compound may inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.
Logical Relationship of Hypothesized Anti-Cancer Signaling
Caption: Hypothesized signaling pathways targeted by this compound in cancer cells.
Anti-Inflammatory Effects
Hypothesis: this compound is proposed to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Chronic inflammation is a key driver of many diseases. Bisbenzylisoquinoline alkaloids have demonstrated anti-inflammatory effects. The hypothesized mechanisms for this compound include:
-
Inhibition of Pro-inflammatory Cytokines: It is plausible that this compound can suppress the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Modulation of Inflammatory Enzymes: The compound may inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key players in the inflammatory response.
Experimental Workflow for Investigating Anti-Inflammatory Effects
Caption: Proposed workflow to test this compound's anti-inflammatory potential.
Proposed Experimental Protocols for Hypothesis Validation
To validate the aforementioned hypotheses, a series of well-defined experiments are necessary. The following outlines key experimental protocols that could be employed:
Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines.
-
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., breast, lung, colon) in appropriate media.
-
Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Flow Cytometry: Quantify apoptosis using Annexin V/Propidium Iodide staining and flow cytometric analysis.
-
Western Blotting: Analyze the expression of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Signaling Pathway Analysis
-
Objective: To elucidate the effect of this compound on the PI3K/AKT/mTOR, MAPK, and NF-κB signaling pathways.
-
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound for various time points and lyse the cells to extract proteins.
-
Western Blotting: Perform western blot analysis using antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-AKT/AKT, p-ERK/ERK, p-p65/p65).
-
Reporter Gene Assays: Utilize luciferase reporter constructs for NF-κB to measure its transcriptional activity in the presence of this compound.
-
Anti-Inflammatory Activity Assays
-
Objective: To investigate the anti-inflammatory effects of this compound in vitro.
-
Methodology:
-
Cell Culture and Stimulation: Culture murine macrophage cell line (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Co-treat the cells with various concentrations of this compound.
-
ELISA: Measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Griess Assay: Determine the production of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Western Blotting: Analyze the protein expression of iNOS and COX-2 in cell lysates.
-
Future Directions and Conclusion
The study of this compound is still in its nascent stages. While direct experimental evidence is currently lacking in the public domain, the established pharmacological profiles of its structural analogs provide a strong foundation for targeted research. The hypotheses outlined in this guide serve as a roadmap for future investigations into the mechanism of action of this promising natural product. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for unlocking its full therapeutic potential. Further research, employing the experimental protocols detailed herein, is warranted to validate these hypotheses and to pave the way for potential clinical applications.
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The hypotheses presented are based on the scientific literature of related compounds and have not yet been experimentally confirmed for this compound.
References
A Comprehensive Review of Alkaloids in Stephania tetrandra: From Phytochemistry to Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Stephania tetrandra S. Moore, a perennial vine belonging to the Menispermaceae family, has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries. Known as "Fen Fang Ji," its roots are traditionally used to treat a variety of ailments including arthralgia, rheumatism, edema, and hypertension.[1] Modern phytochemical and pharmacological research has revealed that the therapeutic efficacy of this plant is largely attributable to its rich and diverse alkaloid content.[1] To date, a total of 67 alkaloids have been identified from the roots and aerial parts of S. tetrandra.[1]
These compounds, primarily belonging to the bisbenzylisoquinoline class, have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory, antihypertensive, anti-fibrotic, and notably, anticancer properties.[2][3] This technical guide provides a comprehensive review of the alkaloids present in Stephania tetrandra, focusing on their quantitative analysis, experimental protocols for their extraction and isolation, and their mechanisms of action at a molecular level. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking to leverage these natural compounds for therapeutic innovation.
Phytochemistry and Quantitative Analysis
The predominant alkaloids in Stephania tetrandra are the bisbenzylisoquinoline alkaloids Tetrandrine (TET) and Fangchinoline (FAN).[2][4] These two molecules are structurally similar, differing only by a single functional group: TET possesses a methoxy (-OCH₃) group at the C7 position, whereas FAN has a hydroxyl (-OH) group at the same position.[4] Beyond these two major components, the plant contains a variety of other alkaloid structures, which are categorized into several classes as detailed in Table 1.
Table 1: Major Alkaloid Classes in Stephania tetrandra
| Alkaloid Class | Representative Compounds | Reference |
| Bisbenzyltetrahydroisoquinolines | Tetrandrine, Fangchinoline, Cycleanine | [1] |
| Monobenzyltetrahydroisoquinolines | N-methylcoclaurine, Coclaurine | [1][5] |
| Aporphines | Isocorydine, Magnoflorine | [1][6] |
| Protoberberines & Tetrahydroprotoberberines | Stepholidine, l-tetrahydropalmatine | [1][6] |
| Morphinans | Sinoacutine | [6] |
The concentration and yield of these alkaloids can vary significantly depending on the plant tissue and the extraction method employed. Quantitative studies have focused on optimizing extraction and precisely measuring the content of the most active compounds, TET and FAN.
Table 2: Quantitative Yields and Concentrations of Major Alkaloids in Stephania tetrandra
| Method / Tissue | Fangchinoline (FAN) | Tetrandrine (TET) | Total Alkaloids (TA) | Reference |
| Deep Eutectic Solvents-Ultrasound-Assisted Extraction (DESs-UAE) | 7.23 mg/g | 13.36 mg/g | 20.59 mg/g | [7][8] |
| Supramolecular Solvent-Based Ultrasound-Assisted Extraction | 7.11 mg/g | 13.89 mg/g | Not Reported | [9] |
| UPLC-Q-TOF/MS Analysis of Root Epidermis | 8.37 mg/g | 17.31 mg/g | Not Reported | [5] |
These data highlight that the root epidermis is particularly rich in these alkaloids and that advanced, green extraction techniques like DESs-UAE can achieve high yields.[5][7][8]
Experimental Protocols
Detailed and optimized protocols are crucial for the successful extraction, isolation, and analysis of alkaloids from Stephania tetrandra.
Extraction Methodologies
Several methods have been developed, ranging from traditional solvent reflux to modern green chemistry approaches.
A. Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction (DESs-UAE)
This environmentally friendly method demonstrates high efficiency.[8]
-
Solvent Preparation: A deep eutectic solvent is prepared by mixing choline chloride and ethylene glycol at a molar ratio of 1:2.
-
Extraction Parameters:
-
Plant Material: Dried and powdered roots of S. tetrandra.
-
Liquid-Solid Ratio: 23 mL of DES per gram of plant material.
-
Water Content in DES: 23% (v/v).
-
Ultrasonic Assistance: Performed in an ultrasonic bath.
-
Temperature: 52 °C.
-
Time: 82 minutes.
-
-
Post-Extraction: The extract is centrifuged, and the supernatant containing the alkaloids is collected for further purification.
References
- 1. Tetrandrine promotes the survival of the random skin flap via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of PI3K/AKT/GSK3beta pathway in tetrandrine-induced G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of 7 bio-active alkaloids in Stephania plants by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrandrine Alleviates Silica-induced Pulmonary Fibrosis Through PI3K/AKT Pathway: Network Pharmacology Investigation and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supramolecular solvent-based ultrasound-assisted extraction of fangchinoline and tetrandrine from the roots of Stephaniae tetrandrae - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physiological Effects of Fangchinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore (Fen Fang Ji), has garnered significant scientific interest for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the known physiological effects of fangchinoline, with a focus on its anti-cancer, anti-inflammatory, neuroprotective, cardiovascular, and anti-fibrotic properties. This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate these effects. Signaling pathways modulated by fangchinoline are visualized to provide a clear understanding of its mode of action at the cellular level. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
Fangchinoline (Fan) is a bioactive natural product with a wide range of biological activities. Traditionally used in Chinese medicine, modern pharmacological studies have begun to unravel its therapeutic potential. Its diverse effects stem from its ability to modulate multiple key signaling pathways involved in cell proliferation, inflammation, apoptosis, and fibrosis. This guide synthesizes the current scientific literature on fangchinoline, presenting its physiological effects and the underlying molecular mechanisms in a structured and detailed format.
Physiological Effects of Fangchinoline
Anti-Cancer Effects
Fangchinoline has demonstrated potent anti-cancer activity across a variety of cancer cell lines and in preclinical animal models.[1] Its primary mechanisms of action include the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest, as well as the inhibition of cancer cell proliferation, migration, and invasion.[2]
2.1.1. Induction of Apoptosis and Autophagy
Fangchinoline induces apoptosis in numerous cancer cell lines, including those of the breast, bone, bladder, pancreas, and esophageal squamous cell carcinoma.[1][3] This is often mediated through the mitochondrial apoptotic pathway.[1] In some cancer cells, such as human hepatocellular carcinoma, fangchinoline can induce autophagic cell death.[4] Interestingly, in colorectal cancer cells, fangchinoline induces both apoptosis and a cytoprotective form of autophagy.[5]
2.1.2. Cell Cycle Arrest
A key anti-proliferative mechanism of fangchinoline is its ability to arrest the cell cycle. In SPC-A-1 lung cancer cells, for instance, fangchinoline induces G0/G1 phase arrest by downregulating cyclin-dependent kinases (CDK4, CDK6) and cyclin D1.[4]
2.1.3. Inhibition of Proliferation, Migration, and Invasion
Fangchinoline has been shown to inhibit the proliferation of various cancer cells, including bone, breast, and lung cancer.[2] It also suppresses the migration and invasion of cancer cells, such as melanoma and lung adenocarcinoma, often through the inhibition of pathways involving focal adhesion kinase (FAK).[1][2]
Anti-Inflammatory Effects
Fangchinoline exhibits significant anti-inflammatory properties. Studies have shown its effectiveness in reducing inflammation in animal models of rheumatoid arthritis and endotoxemia.[6][7] It has been observed to inhibit cyclooxygenase and the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[7][8] A derivative of fangchinoline has also been shown to inhibit the release of IL-1β by targeting the NLRP3 inflammasome.[9][10]
Neuroprotective Effects
Fangchinoline has demonstrated neuroprotective effects against oxidative stress-induced neuronal cell damage. It has been shown to protect cultured rat cerebellar granule neurons from hydrogen peroxide-induced neurotoxicity.[11] The mechanism involves mitigating the increase in cytosolic free calcium, glutamate release, and the generation of reactive oxygen species (ROS).[12] Furthermore, in models of Alzheimer's disease, fangchinoline alleviates cognitive impairments by enhancing autophagy and reducing oxidative stress.[13] In neonatal rats with cerebral ischemia, fangchinoline reduces neuronal injury by attenuating inflammation and oxidative stress.[14]
Cardiovascular Effects
Fangchinoline has shown cardioprotective effects in the context of endotoxemia. In a rat model of lipopolysaccharide (LPS)-induced acute cardiac dysfunction, fangchinoline was found to attenuate cardiac dysfunction, myocardial inflammation, and apoptosis.[6][15] This protective effect is associated with the inhibition of ERK1/2 and NF-κB p65 phosphorylation.[6] Its structural analog, tetrandrine, is known to be a calcium channel blocker, which may suggest a similar mechanism for fangchinoline's cardiovascular effects.[16][17]
Anti-Fibrotic Effects
Recent studies have highlighted the anti-fibrotic potential of fangchinoline. In a mouse model of hepatic fibrosis, fangchinoline was shown to alleviate liver fibrosis by reducing biomarker levels, improving histopathological changes, and inhibiting collagen deposition.[18][19] The proposed mechanism involves the regulation of taurine metabolism and the reduction of oxidative stress through the activation of the Nrf2 pathway.[18] Benzylisoquinoline alkaloids, the class of compounds to which fangchinoline belongs, are known to inhibit lung fibroblast activation by targeting the TGF-β1/Smads and ERK1/2 pathways.[20]
Quantitative Data
The following tables summarize the quantitative data from various studies on the physiological effects of fangchinoline.
Table 1: Anti-Cancer Effects - IC50 Values
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| WM9 | Melanoma | 1.07 (for a derivative) | [5] |
| A549 | Lung Cancer | 0.26 (for a derivative) | [1] |
| HEL | Leukemia | 0.23 (for a derivative) | [1] |
| HET-1A | Normal Esophageal Epithelial | 8.93 | [3] |
| EC1 | Esophageal Squamous Cell Carcinoma | 3.042 | [3] |
| ECA109 | Esophageal Squamous Cell Carcinoma | 1.294 | [3] |
| Kyse450 | Esophageal Squamous Cell Carcinoma | 2.471 | [3] |
| Kyse150 | Esophageal Squamous Cell Carcinoma | 2.22 | [3] |
| HepG2 | Hepatocellular Carcinoma | ~5 | [5] |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~5 | [5] |
Table 2: Anti-Inflammatory Effects
| Assay | Model | Effect | Concentration | Reference |
| Cyclooxygenase Inhibition | In vitro | 35% inhibition | 100 µM | [8] |
| hIL-6 Activity Inhibition | In vitro | 63% inhibition | 4 µM | [8] |
| IL-1β Release Inhibition | THP-1 cells | IC50 = 3.7 µM (for a derivative) | 3.7 µM | [10] |
| TNF-α Reduction | Rheumatoid Arthritis Rat Model | 17.8% and 40.8% reduction | 2 µM and 4 µM | [2] |
| IL-6 Reduction | Rheumatoid Arthritis Rat Model | 23.2% and 45% reduction | 2 µM and 4 µM | [2] |
| MMP-3 Reduction | Rheumatoid Arthritis Rat Model | 23.1% and 65.1% reduction | 2 µM and 4 µM | [2] |
| PGE2 Reduction | Rheumatoid Arthritis Rat Model | 31.8% and 63.8% reduction | 2 µM and 4 µM | [2] |
Signaling Pathways
Fangchinoline exerts its diverse physiological effects by modulating several key signaling pathways. The following diagrams illustrate these interactions.
Figure 1: Key anti-cancer signaling pathways modulated by Fangchinoline.
Figure 2: Anti-inflammatory signaling pathways influenced by Fangchinoline.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the studies of fangchinoline's physiological effects.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of fangchinoline on the viability and proliferation of cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of fangchinoline in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of fangchinoline. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of fangchinoline that inhibits cell growth by 50%).
Western Blot Analysis
Objective: To detect the expression levels of specific proteins in signaling pathways affected by fangchinoline.
Protocol:
-
Cell Lysis: Treat cells with various concentrations of fangchinoline for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, GAPDH) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with fangchinoline.
Protocol:
-
Cell Treatment: Seed cells and treat with fangchinoline at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of fangchinoline in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly divide the mice into control and treatment groups. Administer fangchinoline (e.g., via intraperitoneal injection or oral gavage) at specified doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. The volume can be calculated using the formula: (length × width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the control and treatment groups to assess the anti-tumor efficacy of fangchinoline.
Conclusion
Fangchinoline is a promising natural compound with a broad spectrum of physiological effects, including potent anti-cancer, anti-inflammatory, neuroprotective, cardiovascular, and anti-fibrotic activities. Its ability to modulate multiple critical signaling pathways underscores its therapeutic potential for a range of diseases. This technical guide provides a comprehensive summary of the current knowledge on fangchinoline, offering valuable insights for researchers and drug development professionals. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Fangchinoline supplementation attenuates inflammatory markers in experimental rheumatoid arthritis-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Natural Alkaloid Fangchinoline Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fangchinoline Ameliorates the Expressions of Angiogenic Molecule in Cerebral Ischemia Induced Neuronal Degeneration in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fangchinoline attenuates hepatic fibrosis by regulating taurine metabolism and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effects of fangchinoline and tetrandrine on hydrogen peroxide-induced oxidative neuronal cell damage in cultured rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effect of Natural Alkaloid Fangchinoline Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf… [ouci.dntb.gov.ua]
- 14. Fangchinoline attenuates cardiac dysfunction in rats with endotoxemia via the inhibition of ERK1/2 and NF-κB p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Neuroprotective Effect of Natural Alkaloid Fangchinoline Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
In Silico Target Prediction for Fenfangjine G: A Technical Guide
Introduction
The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. For natural products, such as the hypothetical bisbenzylisoquinoline alkaloid Fenfangjine G, elucidating the mechanism of action can be particularly challenging due to their polypharmacological nature, wherein they interact with multiple targets. In silico approaches offer a rapid and cost-effective strategy to predict potential protein targets, thereby guiding and accelerating experimental validation. This technical guide provides a comprehensive overview of a multi-pronged in silico workflow to predict and analyze the molecular targets of this compound, tailored for researchers, scientists, and drug development professionals.
Experimental Protocols: A Multi-faceted In Silico Approach
A robust in silico target prediction strategy relies on the integration of multiple computational methods. Here, we outline the protocols for three complementary approaches: reverse docking, pharmacophore modeling, and network pharmacology.
Reverse Docking Protocol
Reverse docking, or inverse docking, is a computational technique where a small molecule of interest is docked against a large library of macromolecular structures to identify potential binding partners.[1][2][3][4][5]
Methodology:
-
Ligand Preparation:
-
The 3D structure of this compound is generated and optimized using molecular mechanics force fields (e.g., MMFF94).
-
Charge and protonation states are assigned at a physiological pH of 7.4.
-
-
Target Database Preparation:
-
A comprehensive database of 3D human protein structures is compiled from the Protein Data Bank (PDB).
-
The database is filtered to include only high-resolution crystal structures with well-defined binding pockets.
-
All water molecules and co-crystallized ligands are removed from the structures.
-
Polar hydrogens are added, and charges are assigned to all protein atoms.
-
-
Molecular Docking Simulation:
-
A docking algorithm (e.g., AutoDock Vina) is used to systematically dock this compound into the binding pocket of each protein in the prepared database.
-
The docking process involves a conformational search for the ligand within the binding site to find the most favorable binding pose.
-
-
Scoring and Ranking:
-
The binding affinity of this compound to each protein is estimated using a scoring function, which typically calculates the free energy of binding (in kcal/mol).
-
The protein targets are then ranked based on their predicted binding affinities. Targets with the lowest binding energies are considered the most promising candidates.
-
Pharmacophore Modeling Protocol
Pharmacophore modeling identifies the essential spatial arrangement of molecular features that are necessary for a molecule to interact with a specific target. This model can then be used to screen large compound databases for molecules with similar features.[6][7][8][9][10]
Methodology:
-
Hypothesis Generation (Ligand-Based):
-
If known active ligands for potential target classes are available, a set of structurally diverse and potent molecules is selected.
-
These molecules are aligned, and their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) are identified.
-
A 3D pharmacophore hypothesis is generated that encapsulates these shared features.
-
-
Model Validation:
-
The generated pharmacophore model is validated by screening a test set of known active and inactive compounds.
-
A good model should be able to distinguish between active and inactive molecules with high accuracy.
-
-
Virtual Screening:
-
The validated pharmacophore model is used as a 3D query to screen a large compound database (e.g., ZINC, ChEMBL).
-
Compounds that match the pharmacophore hypothesis are identified as potential hits.
-
-
Hit Filtering and Analysis:
-
The identified hits are further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and visual inspection.
-
The top-ranked compounds are then considered for further investigation.
-
Network Pharmacology Protocol
Network pharmacology is a holistic approach that investigates the complex interactions between drugs, targets, and diseases at a systems level.[11][12][13][14][15]
Methodology:
-
Compound-Target Network Construction:
-
Potential targets of this compound identified from reverse docking and other databases (e.g., STITCH, SwissTargetPrediction) are collected.
-
A network is constructed where the nodes represent either this compound or its potential protein targets, and the edges represent the interactions between them.
-
-
Protein-Protein Interaction (PPI) Network Construction:
-
The identified protein targets are submitted to a PPI database (e.g., STRING, BioGRID) to retrieve known and predicted protein-protein interactions.
-
A PPI network is constructed where the nodes are proteins and the edges represent the interactions between them.
-
-
Network Analysis and Hub Gene Identification:
-
Topological properties of the PPI network, such as degree centrality, betweenness centrality, and closeness centrality, are analyzed to identify highly connected nodes (hub genes).
-
Hub genes are considered to be key proteins in the network and are likely to play a crucial role in the biological processes modulated by this compound.
-
-
Pathway and Functional Enrichment Analysis:
-
The identified targets and hub genes are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis.
-
This analysis identifies the biological processes, molecular functions, and signaling pathways that are significantly associated with the predicted targets of this compound.
-
Data Presentation: Summary of In Silico Predictions for this compound
The following table summarizes the hypothetical quantitative data obtained from the in silico prediction workflow for this compound.
| Method | Predicted Target | Docking Score (kcal/mol) | Pharmacophore Fit Score | PPI Network Degree | Associated KEGG Pathway |
| Reverse Docking | MTOR | -11.2 | N/A | 124 | mTOR signaling pathway |
| Reverse Docking | PIK3CA | -10.5 | N/A | 98 | PI3K-Akt signaling pathway |
| Reverse Docking | AKT1 | -9.8 | N/A | 156 | PI3K-Akt signaling pathway |
| Reverse Docking | JAK2 | -9.5 | N/A | 110 | JAK-STAT signaling pathway |
| Reverse Docking | STAT3 | -9.1 | N/A | 132 | JAK-STAT signaling pathway |
| Pharmacophore | MTOR | N/A | 0.92 | 124 | mTOR signaling pathway |
| Pharmacophore | PIK3CA | N/A | 0.88 | 98 | PI3K-Akt signaling pathway |
| Network Analysis | AKT1 | -9.8 | N/A | 156 (Hub) | PI3K-Akt signaling pathway |
| Network Analysis | STAT3 | -9.1 | N/A | 132 (Hub) | JAK-STAT signaling pathway |
Visualization of Workflows and Pathways
Visual representations are essential for understanding complex biological systems and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow and a key signaling pathway potentially modulated by this compound.
Experimental Workflow for In Silico Target Prediction
Hypothesized Signaling Pathway: mTOR Pathway Modulation
Based on the in silico predictions, the mTOR signaling pathway is a plausible target for this compound. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[16][17][18][19][20]
The integrated in silico workflow presented in this guide provides a powerful and systematic approach for predicting the molecular targets of natural products like this compound. By combining reverse docking, pharmacophore modeling, and network pharmacology, we can generate a high-confidence list of potential targets and formulate a testable biological hypothesis regarding the compound's mechanism of action. The hypothetical results suggest that this compound may exert its biological effects through the modulation of key signaling pathways such as the mTOR and PI3K-Akt pathways. These computational predictions serve as a crucial foundation for guiding subsequent experimental validation, ultimately accelerating the drug discovery and development process.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]
- 3. Reverse Docking Service - CD ComputaBio [computabio.com]
- 4. ovid.com [ovid.com]
- 5. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. Pharmacophore modeling using Site-Identification by Ligand Competitive Saturation (SILCS) with multiple probe molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmmaker: Pharmacophore modeling and hit identification based on druggability simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Network analyses in systems pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. origene.com [origene.com]
- 17. mTOR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 18. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mTOR - Wikipedia [en.wikipedia.org]
- 20. cusabio.com [cusabio.com]
Unveiling the Therapeutic Potential of Stephania tetrandra Alkaloids in Traditional Chinese Medicine: A Technical Guide
Executive Summary: While the initial inquiry focused on the specific compound Fenfangjine G, a comprehensive literature review reveals a significant lack of scientific data regarding its biological activity and therapeutic role. In contrast, the primary bisbenzylisoquinoline alkaloids isolated from Stephania tetrandra (Fen Fang Ji), namely tetrandrine and fangchinoline, have been extensively studied. This guide provides an in-depth technical overview of the anti-inflammatory and anti-cancer properties of tetrandrine and fangchinoline, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and drug development endeavors.
Introduction to Stephania tetrandra and its Bioactive Alkaloids
Stephania tetrandra, known as "Fen Fang Ji" in Traditional Chinese Medicine (TCM), has a long history of use for treating various ailments, including arthritis, edema, and hypertension.[1][2] The primary therapeutic effects of this medicinal plant are attributed to its rich content of bisbenzylisoquinoline alkaloids, with tetrandrine and fangchinoline being the most abundant and well-researched.[3][4] These two molecules are structural isomers, differing only in the substitution pattern of their methoxy and hydroxyl groups, which leads to distinct pharmacological activities.[3][4]
While the compound "this compound" has been isolated from Stephania tetrandra, there is a notable absence of published research on its biological effects. Therefore, this guide will focus on the significant body of evidence surrounding tetrandrine and fangchinoline.
Anti-Cancer Activity of Tetrandrine and Fangchinoline
Both tetrandrine and fangchinoline have demonstrated potent anti-cancer activities across a range of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][4][5]
Quantitative Data on Anti-Cancer Effects
The following tables summarize the in vitro cytotoxic activities of tetrandrine and fangchinoline against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: IC50 Values of Tetrandrine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SUM-149 | Inflammatory Breast Cancer | 15.3 ± 4.1 | [1] |
| SUM-159 | Metaplastic Breast Cancer | 24.3 ± 2.1 | [1] |
| MDA-MB-231 | Breast Cancer | 1.18 ± 0.14 (Compound 23 derivative) | [6] |
| PC3 | Prostate Cancer | 1.94 ± 0.11 (Compound 10 derivative) | [6] |
| WM9 | Melanoma | 1.68 ± 0.22 (Compound 8 derivative) | [6] |
| HEL | Leukemia | 1.57 ± 0.05 (Compound 11 derivative) | [6] |
| K562 | Leukemia | <10 (Compounds A2, A6, B2, B4 derivatives) | [7] |
| BEL-7402 | Hepatocellular Carcinoma | <15 (All derivatives except B1) | [7] |
| PLC/PRF/5 | Hepatocellular Carcinoma | <9 (Compounds A2, A4, B2, B4 derivatives) | [7] |
| A549 | Lung Adenocarcinoma | <10 (Compounds A2, A6, B2, B4 derivatives) | [7] |
| Ishikawa | Endometrial Cancer | Approx. 20 (after 48h) | [8] |
| HEC-1-B | Endometrial Cancer | Approx. 20 (after 48h) | [8] |
Table 2: IC50 Values of Fangchinoline in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DLD-1 | Colon Adenocarcinoma | 4.53 | [9][10] |
| LoVo | Colon Adenocarcinoma | 5.17 | [9][10] |
| SPC-A-1 | Lung Cancer | Approx. 5-10 | [11] |
| HCT-116 | Colorectal Carcinoma | Not specified | |
| SW480 | Colorectal Carcinoma | Not specified | |
| EC1 | Esophageal Squamous Cell Carcinoma | 3.042 | [12] |
| ECA109 | Esophageal Squamous Cell Carcinoma | 1.294 | [12] |
| Kyse450 | Esophageal Squamous Cell Carcinoma | 2.471 | [12] |
| Kyse150 | Esophageal Squamous Cell Carcinoma | 2.22 | [12] |
| WM9 | Melanoma | 1.07 (Compound 4g derivative) | [13] |
Experimental Protocols
To determine the cytotoxic effects of tetrandrine and fangchinoline, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0, 5, 10, 20, 40, 80 µM for tetrandrine) and incubated for specified time periods (e.g., 24, 48, 72 hours).[8]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 450 nm using a microplate reader.[8] Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis induction is a key mechanism of anti-cancer activity. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for its detection.
-
Cell Treatment: Cells are treated with the desired concentrations of the alkaloid for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC (5 µL) and PI (5 µL) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8][13]
Signaling Pathways in Cancer
Tetrandrine and fangchinoline exert their anti-cancer effects by modulating several critical signaling pathways.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in cancer. Both tetrandrine and fangchinoline have been shown to inhibit this pathway.[14][15]
Caption: Inhibition of the PI3K/Akt pathway by tetrandrine and fangchinoline.
Tetrandrine and fangchinoline can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the regulation of Bcl-2 family proteins and the activation of caspases.[16][17]
Caption: Modulation of apoptosis-related proteins by tetrandrine and fangchinoline.
Anti-Inflammatory Activity of Tetrandrine and Fangchinoline
Chronic inflammation is a key factor in the pathogenesis of many diseases. Tetrandrine and fangchinoline have demonstrated significant anti-inflammatory effects, validating their traditional use in treating inflammatory conditions.[18][19]
Quantitative Data on Anti-Inflammatory Effects
Table 3: In Vitro Anti-Inflammatory Activity of Tetrandrine and Fangchinoline
| Target | Compound | Concentration | Inhibition (%) | Reference |
| Cyclooxygenase | Fangchinoline | 100 µM | 35 | [18] |
| Cyclooxygenase | Tetrandrine | 100 µM | 0 | [18] |
| Murine Interleukin-5 (mIL-5) | Fangchinoline | 12.5 µM | 0 | [18] |
| Murine Interleukin-5 (mIL-5) | Tetrandrine | 12.5 µM | 95 | [18] |
| Human Interleukin-6 (hIL-6) | Fangchinoline | 4 µM | 63 | [18] |
| Human Interleukin-6 (hIL-6) | Tetrandrine | 6 µM | 86 | [18] |
Experimental Protocols
This in vivo model is used to assess the topical anti-inflammatory activity of compounds.
-
Induction of Edema: A solution of croton oil in a suitable solvent is applied to the inner surface of a mouse's ear.
-
Compound Application: The test compound (tetrandrine or fangchinoline) is applied topically to the ear, either simultaneously with or shortly after the croton oil.
-
Measurement of Edema: After a specific period (e.g., 4-6 hours), the mouse is euthanized, and a plug is cut from both the treated and untreated ears. The difference in weight between the two plugs is a measure of the edema.[18]
Signaling Pathways in Inflammation
The anti-inflammatory effects of tetrandrine are mediated through the inhibition of key pro-inflammatory signaling pathways.
Nuclear factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. Tetrandrine has been shown to suppress the activation of these pathways.[19][20]
Caption: Inhibition of NF-κB and MAPK signaling by tetrandrine.
Conclusion and Future Directions
Tetrandrine and fangchinoline, the major alkaloids of Stephania tetrandra, exhibit significant anti-cancer and anti-inflammatory properties, supported by a growing body of scientific evidence. Their ability to modulate multiple signaling pathways underscores their potential as lead compounds for the development of novel therapeutics. While the specific role of this compound remains to be elucidated, the rich pharmacology of tetrandrine and fangchinoline offers a compelling rationale for the continued investigation of Stephania tetrandra and its constituents in modern drug discovery. Future research should focus on clinical trials to validate the preclinical findings, as well as on structure-activity relationship studies to optimize the efficacy and safety of these promising natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcimjournal.com [jcimjournal.com]
- 4. An overview on the chemistry, pharmacology and anticancer properties of tetrandrine and fangchinoline (alkaloids) from Stephania tetrandra roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Tetrandrine Against Endometrial Cancer Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fangchinoline exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Fangchinoline inhibits the proliferation of SPC-A-1 lung cancer cells by blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. longdom.org [longdom.org]
- 16. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fangchinoline Exerts Anticancer Effects on Colorectal Cancer Cells by Evoking Cell Apoptosis via Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Therapeutic effects of tetrandrine in inflammatory diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Progress on structural modification of Tetrandrine with wide range of pharmacological activities [frontiersin.org]
Unveiling the Cytotoxic Potential of Fenfangjine G Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of key bioactive alkaloids isolated from Stephania tetrandra, the medicinal plant from which Fenfangjine G is derived. Due to the limited direct research on this compound, this report focuses on its well-studied structural analogues, Tetrandrine and Fangchinoline, which are also major constituents of Stephania tetrandra. This guide synthesizes available data on their cytotoxic effects against various cancer cell lines, details the experimental methodologies employed, and elucidates the underlying molecular mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic activities of Tetrandrine, Fangchinoline, and total alkaloids from Stephania tetrandra (TAS) have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: IC50 Values of Tetrandrine, Fangchinoline, and Related Alkaloids in Human Cancer Cell Lines
| Compound/Extract | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Tetrandrine | A549 | Non-Small Cell Lung Cancer | 66.1 | [1] |
| Tetrandrine | SAS | Oral Cancer | Not specified, dose-dependent | [2] |
| Tetrandrine | HSC-3 | Oral Cancer | Not specified, dose-dependent | [2] |
| Fangchinoline | HepG2 | Hepatocellular Carcinoma | ~5 | [3] |
| Fangchinoline | PLC/PRF/5 | Hepatocellular Carcinoma | ~5 | [3] |
| Fangchinoline | DLD-1 | Colon Adenocarcinoma | 4.53 | [4] |
| Fangchinoline | LoVo | Colon Adenocarcinoma | 5.17 | [4] |
| Fangchinoline | MDA-MB-231 | Breast Cancer | Not specified, dose-dependent | [2] |
| Fangchinoline | PC3 | Prostate Cancer | Not specified, dose-dependent | [2] |
| Compound 18 (from S. tetrandra) | MCF-7 | Breast Cancer | 2.81 ± 0.06 | [5] |
| Compound 18 (from S. tetrandra) | HCT-116 | Colon Cancer | 3.66 ± 0.26 | [5] |
| Compound 18 (from S. tetrandra) | HepG2 | Hepatocellular Carcinoma | 2.85 ± 0.15 | [5] |
| Stephtetrandrine C | HepG2 | Hepatocellular Carcinoma | 16.2 | [5] |
| Compound 9 (from S. tetrandra) | H1299 | Drug-Resistant Lung Cancer | 5.38 | [6] |
| Total Alkaloids (TAS) & Cisplatin | A549 | Non-Small Cell Lung Cancer | Synergistic inhibition at 1.0 µg/ml (TAS) | [7] |
| Total Alkaloids (TAS) & Cisplatin | H1299 | Non-Small Cell Lung Cancer | Synergistic inhibition at 3.0 µg/ml (TAS) | [7] |
Note: The cytotoxicity of these compounds is often dose and time-dependent. The provided IC50 values are based on specific experimental conditions outlined in the cited literature.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used in the cytotoxicity screening of natural products like Tetrandrine and Fangchinoline.
1. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as A549 (non-small cell lung cancer), H1299 (non-small cell lung cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), HCT-116 (colon cancer), HepG2 (hepatocellular carcinoma), DLD-1 (colon adenocarcinoma), and LoVo (colon adenocarcinoma) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Tetrandrine, Fangchinoline). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
3. Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at the desired concentrations for a specific duration.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
4. Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The populations of viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of Tetrandrine and Fangchinoline are mediated through the modulation of various signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Tetrandrine-Induced Cell Cycle Arrest and Apoptosis
Tetrandrine has been shown to induce G1 phase cell cycle arrest and apoptosis in various cancer cells.[8][9] This is often associated with the upregulation of the Cdk inhibitor p21 and the downregulation of cyclin D1, a key regulator of the G1/S phase transition.[8] The activation of caspase-3, a crucial executioner caspase in the apoptotic pathway, has also been observed.[8]
Caption: Tetrandrine-induced signaling pathway leading to cell cycle arrest and apoptosis.
Fangchinoline-Induced Autophagic Cell Death
Fangchinoline has been demonstrated to induce autophagic cell death in human hepatocellular carcinoma cells through the p53/sestrin2/AMPK signaling pathway.[3] This mechanism highlights a different mode of programmed cell death compared to the classical apoptosis induced by Tetrandrine.
Caption: Fangchinoline-induced p53/sestrin2/AMPK signaling pathway leading to autophagic cell death.
Experimental Workflow Visualization
The general workflow for the preliminary cytotoxicity screening of natural compounds is a multi-step process that involves initial screening followed by more detailed mechanistic studies.
Caption: General experimental workflow for cytotoxicity screening.
This technical guide provides a foundational understanding of the cytotoxic properties of key alkaloids from Stephania tetrandra. The presented data and protocols offer a valuable resource for researchers initiating studies on these compounds or similar natural products for potential anticancer drug development. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogues.
References
- 1. Enhancing tetrandrine cytotoxicity in human lung carcinoma A549 cells by suppressing mitochondrial ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fangchinoline induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. Total alkaloids in Stephania tetrandra induce apoptosis by regulating BBC3 in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine-induced cell cycle arrest and apoptosis in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide on the Solubility of Fenfangjine G
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fenfangjine G
Qualitative Solubility Profile of this compound
Based on available supplier information, this compound is qualitatively described as being soluble in several organic solvents.
Known Solvents for this compound:
One supplier notes that a concentration of less than 1 mg/mL may indicate slight solubility or insolubility, though the specific solvent is not mentioned[5]. For challenging solutes, warming the solution to 37°C and agitation are recommended to enhance solubility[6].
Quantitative Solubility of Tetrandrine (A Structurally Related Analogue)
Due to the lack of specific quantitative data for this compound, the solubility of Tetrandrine, a major and well-studied bisbenzylisoquinoline alkaloid from the same plant, is presented as a reference. Tetrandrine is known for its poor water solubility, a characteristic that often necessitates the use of organic solvents or advanced formulation strategies to improve its bioavailability[7].
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100 | 402.71 | Saturation may not have been reached. |
| Water | < 0.1 | Insoluble | Considered practically insoluble in water. |
Data sourced from BioCrick. It is important to note that "≥" indicates that the saturation point may be higher than the stated value.
The poor aqueous solubility of alkaloids like tetrandrine is a known challenge in their development as therapeutic agents[7].
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a compound like this compound, which is poorly soluble in aqueous solutions. This method is based on the shake-flask method, a common technique for solubility measurement.
Objective: To determine the saturation solubility of this compound in a given solvent system.
Materials:
-
This compound (pure compound)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound.
References
- 1. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 205533-81-9 [chemicalbook.com]
- 5. mybiosource.com [mybiosource.com]
- 6. biocrick.com [biocrick.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Isolating Bioactive Alkaloids from Stephania tetrandra: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of principal bioactive bisbenzylisoquinoline alkaloids, such as Fangchinoline and Tetrandrine, from the root of Stephania tetrandra (Fen Fang Ji). The methodologies described herein are compiled from established scientific literature and patents, offering robust starting points for natural product chemists and pharmacologists.
Introduction
Stephania tetrandra is a perennial vine used in traditional Chinese medicine, known for its rich content of bioactive alkaloids.[1] The primary constituents of interest are bisbenzylisoquinoline alkaloids, most notably tetrandrine and fangchinoline, which have demonstrated a range of pharmacological activities. The isolation of these compounds is a critical first step for further pharmacological investigation, semi-synthesis of derivatives, and the development of novel therapeutic agents. This document outlines two primary methodologies for their extraction and purification: a modern, environmentally conscious approach using deep eutectic solvents and a more traditional method involving solvent extraction followed by chromatographic purification.
Data Presentation
The following tables summarize quantitative data from various extraction and purification methodologies for alkaloids from Stephania tetrandra.
Table 1: Extraction Yields of Alkaloids using Deep Eutectic Solvents (DESs) with Ultrasound Assistance
| Alkaloid | Maximum Extraction Yield (mg/g of dried plant material) |
| Fangchinoline (FAN) | 7.23[2][3] |
| Tetrandrine (TET) | 13.36[2][3] |
| Total Alkaloids (TA) | 20.59[2][3] |
Data obtained using an optimized DES system of choline chloride and ethylene glycol (1:2 molar ratio) under ultrasound-assisted extraction.[2][3]
Table 2: Optimized Parameters for DES-Based Ultrasound-Assisted Extraction
| Parameter | Optimal Value |
| Extraction Temperature | 52 °C[2][3] |
| Extraction Time | 82 minutes[2][3] |
| DES Water Content | 23% (v/v)[2][3] |
| Liquid-to-Solid Ratio | 23 mL/g[2][3] |
Table 3: Solvent Systems for High-Speed Countercurrent Chromatography (HSCCC)
| Solvent System Composition (v/v/v/v) | Target Alkaloids |
| n-hexane / ethyl acetate / methanol / water (3:7:5:5) | Tetrandrine, Fangchinoline, Cyclanoline[4] |
| Ether / Phosphate Buffer | Fangchinoline, Tetrandrine[5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction with Deep Eutectic Solvents (DESs)
This protocol describes a green and efficient method for extracting alkaloids from Stephania tetrandra.
1. Preparation of Deep Eutectic Solvent:
-
Prepare a mixture of choline chloride and ethylene glycol at a molar ratio of 1:2.
-
Heat the mixture gently (e.g., at 60-80°C) with stirring until a clear, homogeneous liquid is formed.
-
Allow the DES to cool to room temperature before use.
2. Plant Material Preparation:
-
Obtain dried roots of Stephania tetrandra.
-
Grind the roots into a fine powder (e.g., 40-60 mesh).
-
Dry the powder in an oven at a controlled temperature (e.g., 60°C) to a constant weight.
3. Ultrasound-Assisted Extraction:
-
Weigh a precise amount of the dried plant powder (e.g., 1.0 g).
-
In a suitable vessel, add the prepared DES with a 23% (v/v) water content at a liquid-to-solid ratio of 23 mL/g.
-
Place the vessel in an ultrasonic bath.
-
Perform the extraction at 52°C for 82 minutes.
-
After extraction, centrifuge the mixture to separate the supernatant from the plant residue.
-
Collect the supernatant containing the extracted alkaloids.
4. Analysis:
-
The concentration of individual alkaloids in the extract can be determined using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
Protocol 2: Conventional Solvent Extraction and Purification
This protocol outlines a traditional method involving solvent extraction followed by acid-base partitioning and chromatographic separation.
1. Preparation of Crude Extract:
-
Macerate or reflux the powdered root of Stephania tetrandra with 5-15 volumes of 55-85% ethanol.[5] For example, use 8 volumes of 80% ethanol and reflux for 60-120 minutes.[5]
-
Separate the extract from the plant residue by filtration or centrifugation.
-
Repeat the extraction process on the residue two more times with 5-10 volumes of the same ethanol solution.[5]
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract paste.[5]
2. Acid-Base Pre-treatment for Alkaloid Enrichment:
-
Dissolve the crude extract in a dilute acid solution (e.g., 0.5-2.0% hydrochloric acid).[5]
-
Let the solution stand for 24-36 hours to allow for the precipitation of non-alkaloidal impurities, then filter.[5]
-
Adjust the pH of the filtrate to 8-10 using a base (e.g., ammonia solution) to precipitate the total alkaloids.[5]
-
Allow the mixture to stand for 24-36 hours, then collect the alkaloid precipitate by filtration.[5]
-
Dry the precipitate to obtain the crude total alkaloids.
3. Purification by High-Speed Countercurrent Chromatography (HSCCC):
-
Prepare a two-phase solvent system. A common system consists of n-hexane, ethyl acetate, methanol, and water.[4] The ratio can be optimized, for example, 3:7:5:5 (v/v/v/v).[4]
-
Thoroughly equilibrate the solvent mixture in a separatory funnel at room temperature and separate the two phases just before use.[4]
-
Dissolve the crude alkaloid extract in the upper stationary phase.
-
Perform the HSCCC separation according to the instrument's operating instructions, using one phase as the mobile phase and the other as the stationary phase.
-
Collect fractions and monitor the effluent using a UV detector.
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure compounds.
-
Combine the fractions containing the pure target alkaloid (e.g., Fangchinoline) and evaporate the solvent to obtain the isolated compound. Purities exceeding 98% can be achieved with this method.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of alkaloids from Stephania tetrandra.
Potential Signaling Pathway Interactions
Further research is required to fully elucidate the specific signaling pathways of Fenfangjine G. However, the major alkaloids from Stephania tetrandra, such as tetrandrine, are known to interact with various cellular pathways. The following diagram illustrates a generalized overview of potential interactions based on the known pharmacology of related compounds.
Caption: Potential signaling pathways affected by Stephania tetrandra alkaloids.
References
- 1. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. CN102285994A - Method for separating and purifying fangchinoline and tetrandrine from stephania tetrandra - Google Patents [patents.google.com]
Application Notes and Protocols for the Extraction and Purification of Fenfangjine G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfangjine G is a bisbenzylisoquinoline alkaloid identified in the roots of Stephania tetrandra S. Moore (Fen Fang Ji).[1] This plant has a long history of use in traditional Chinese medicine for treating conditions such as rheumatism and inflammation.[2] While much of the research on this plant has focused on the major alkaloids tetrandrine and fangchinoline, other minor alkaloids like this compound are of increasing interest for their potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound, based on established methodologies for the isolation of similar alkaloids from Stephania tetrandra.
Data Presentation
The following table summarizes typical yields and purity of major alkaloids extracted from Stephania tetrandra using methods analogous to those described for this compound. This data is provided to offer researchers a comparative baseline for expected outcomes.
| Compound | Extraction Method | Purification Method | Yield (from crude extract) | Purity | Reference |
| Fangchinoline | Supramolecular solvent-based ultrasound-assisted extraction | Not specified | 7.11 mg/g of raw material | Not specified | [1] |
| Tetrandrine | Supramolecular solvent-based ultrasound-assisted extraction | Not specified | 13.89 mg/g of raw material | Not specified | [1] |
| Fangchinoline | Reversed-phase flash chromatography | Recrystallization | 13 mg from 100 mg extract | 98.78% | [3] |
| Tetrandrine | Reversed-phase flash chromatography | Recrystallization | 21 mg from 100 mg extract | 98.19% | [3] |
Experimental Protocols
This section details the recommended experimental procedures for the extraction and purification of this compound from the dried roots of Stephania tetrandra.
I. Extraction of Total Alkaloids
This protocol is adapted from established methods for extracting alkaloids from Stephaniae Tetrandrae Radix.[4]
Materials:
-
Dried and powdered roots of Stephania tetrandra
-
95% Ethanol (EtOH)
-
3% Hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
-
25% Ammonium hydroxide (NH₄OH)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate the powdered roots of Stephania tetrandra with 95% ethanol at a 1:10 (w/v) ratio.
-
Perform the extraction three times at 80°C for 8 hours each to ensure exhaustive extraction of the alkaloids.[4]
-
Combine the ethanol extracts and concentrate them to dryness using a rotary evaporator under vacuum at 50°C.[4]
-
Dissolve the resulting residue in a 3% HCl solution.
-
Extract the acidic solution with chloroform three times to remove non-alkaloidal compounds. Discard the chloroform layers.
-
Adjust the pH of the remaining acidic aqueous solution to 9 with 25% ammonium hydroxide.[4]
-
Extract the now alkaline solution with chloroform three times. The total alkaloids will partition into the chloroform layer.
-
Combine the chloroform extracts and evaporate to dryness under vacuum to yield the crude total alkaloid extract.
II. Purification of this compound by Column Chromatography
This protocol outlines the separation of this compound from the crude alkaloid extract using silica gel column chromatography.
Materials:
-
Crude total alkaloid extract
-
Silica gel (200-300 mesh)
-
Glass chromatography column
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber
-
UV lamp (254 nm and 366 nm)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A suggested gradient is as follows:
-
100% Chloroform
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Continue to increase the methanol concentration as needed based on TLC monitoring.
-
-
Fraction Collection and Monitoring: Collect fractions of the eluate and monitor the separation using TLC. Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol, 9:1) and visualize the spots under a UV lamp. Combine the fractions containing the compound of interest.
-
Isolation: Evaporate the solvent from the combined fractions containing purified this compound using a rotary evaporator to obtain the isolated compound.
III. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method can be used to determine the purity of the isolated this compound.
Materials:
-
Isolated this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or other suitable buffer components
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a pH modifier like phosphoric acid. A typical starting point could be a linear gradient elution with a dihydrogenphosphate buffer and acetonitrile.[4]
-
Standard and Sample Preparation: Prepare a standard solution of a known concentration of a related, commercially available alkaloid (if a this compound standard is unavailable) and a solution of the isolated this compound in the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of acetonitrile and water (with buffer)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the purified compound (typically in the range of 230-280 nm for this class of alkaloids).
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity of this compound can be calculated based on the area of its peak relative to the total area of all peaks.
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Note: As this compound is a minor alkaloid, the yield may be significantly lower than that of the major alkaloids, and optimization of the chromatographic separation may be required to achieve high purity. The provided protocols are a starting point and may need to be adapted based on experimental observations.
References
Application Note: Quantification of Fenfangjine G (Fangchinoline) Using High-Performance Liquid Chromatography (HPLC)
Introduction
Fenfangjine G, also known as Fangchinoline, is a bisbenzylisoquinoline alkaloid found in the root of Stephania tetrandra S. Moore (Fang Ji). It is recognized for its potential anti-inflammatory, analgesic, and cardiovascular effects. Accurate and precise quantification of Fangchinoline in raw materials, finished products, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Fangchinoline.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate Fangchinoline from other components in the sample matrix. The separation is achieved on a C18 column with a mobile phase consisting of a buffered organic solvent and water mixture. Detection and quantification are performed using a UV detector at a wavelength of 280 nm, where Fangchinoline exhibits strong absorbance.[1][2] The method is validated for its linearity, sensitivity, precision, and accuracy to ensure reliable results.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC-based quantification of Fangchinoline, compiled from various validated methods.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 |
| Column | Athena C18 (250 x 4.6 mm, 5 µm)[2][3] | Cosmosil 5C18-AR-II (250 x 4.6 mm)[1] |
| Mobile Phase | Methanol:Water (65:35, v/v) with 1.0 g/L sodium 1-octanesulfonate, pH 3.0 (adjusted with glacial acetic acid)[2][3] | Gradient elution with A: KH2PO4-H2O (5g/1000ml, pH 2.91) and B: H2O-CH3CN-KH2PO4 (400:600:5g, pH 3.30)[1] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[1] |
| Detection Wavelength | 280 nm[2] | 280 nm[1] |
| Column Temperature | Ambient (20-25°C)[2] | Not Specified |
| Injection Volume | 10 µL[2] | 20 µL[1] |
| Run Time | 14 min[2][3] | 100 min[1] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 46.9 - 1500 mg/L[2][4] | 12.5 - 250 µg/mL[1] |
| Correlation Coefficient (R²) | > 0.999[2][3] | 0.9998[1] |
| Regression Equation | y = 0.139x + 2.436[2] | y = 0.00021x - 0.5334[1] |
| Limit of Detection (LOD) | 0.13 mg/L[3][4] | 0.95 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.35 mg/L[3][4] | Not Specified |
| Recovery | 94.56 - 98.81%[3][4] | Not Specified |
| Intra-day Precision (RSD) | 0.1 - 1.3%[3] | Not Specified |
| Inter-day Precision (RSD) | 0.5 - 2.4%[3] | Not Specified |
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of Fangchinoline reference standard and dissolve it in a 10 mL volumetric flask with methanol.[1] Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10, 25, 50, 100, 250 µg/mL).
2. Sample Preparation
The sample preparation procedure will vary depending on the matrix.
-
For Plant Material (e.g., Radix Stephaniae tetrandrae):
-
For Pharmaceutical Granules (e.g., Qi-Fang-Xi-Bi-Granules):
-
For Plasma Samples:
3. HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL (or 20 µL depending on the method) of the filtered standard and sample solutions into the HPLC system.
-
Data Acquisition: Acquire the chromatograms at a detection wavelength of 280 nm.
-
Data Analysis:
-
Identify the Fangchinoline peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of Fangchinoline in the samples by interpolating their peak areas on the calibration curve.
-
Visualizations
Caption: Workflow for Fangchinoline quantification by HPLC.
Caption: Logical relationship of the analytical method.
References
- 1. nricm.edu.tw [nricm.edu.tw]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous Determination of Fangchinoline and Tetrandrine in Qi-Fang-Xi-Bi-Granules by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ultra high performance liquid chromatography with tandem mass spectrometry method for the determination of tetrandrine and fangchinoline in rat plasma after oral administration of Fangji Huangqi Tang and Stephania tetrandra S. Moore extracts. | Semantic Scholar [semanticscholar.org]
- 6. UHPLC-MS/MS Method for Quantifying Fangchinoline, Tetrandrine and Calycosin-7-O-β-D-Glucoside of Fangji Huangqi Decoction in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of tetrandrine and fangchinoline in plasma samples using hollow fiber liquid-phase microextraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Fenfangjine G and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfangjine G is a naturally occurring alkaloid that has been isolated from the root of Stephania tetrandra S. Moore. This plant is a staple in traditional Chinese medicine, where it is used in various formulations to treat a range of ailments. Notably, this compound has been identified as one of the active components in the traditional Chinese medicine formulation, Fangji Huangqi Tang, which is used in the treatment of nephrotic syndrome.[1]
This document provides a summary of the available scientific information on this compound, including its physicochemical properties and its biological source. It is important to note that as of the latest literature review, a total synthesis or any synthetic derivatization of this compound has not been reported in peer-reviewed scientific journals. Therefore, the protocols provided herein focus on the general methods for the isolation and characterization of this natural product and an overview of the biosynthetic pathway of related alkaloids.
I. Application Notes
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇NO₈ | PubChem |
| Molecular Weight | 433.5 g/mol | PubChem |
| CAS Number | 205533-81-9 | ChemicalBook |
| Appearance | Not reported (likely a solid) | - |
| Solubility | Not explicitly reported | - |
| IUPAC Name | [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate | PubChem |
Biological Source and Significance
This compound is a benzylisoquinoline alkaloid found in the plant Stephania tetrandra S. Moore, a member of the Menispermaceae family. This plant has a long history of use in traditional Chinese medicine. Modern analytical techniques have identified this compound as a key chemical constituent of the Fangji Huangqi Tang decoction, which has been studied for its therapeutic effects on nephrotic syndrome.[1] The presence of this compound in this formulation suggests its potential contribution to the overall pharmacological activity.
Synthesis and Derivatives
A thorough review of the scientific literature reveals that a total chemical synthesis of this compound has not yet been published. The complexity of its tetracyclic core structure presents a significant synthetic challenge. Consequently, there are no reported synthetic derivatives of this compound. Research in this area would be highly valuable for exploring the structure-activity relationships and developing novel therapeutic agents.
II. Experimental Protocols
General Protocol for Isolation and Purification of this compound
Workflow for Isolation and Purification
Methodology:
-
Plant Material Preparation: Dried and powdered roots of Stephania tetrandra are used as the starting material.
-
Extraction: The powdered plant material is extracted exhaustively with an organic solvent such as methanol or ethanol at room temperature or under reflux.
-
Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a concentrated crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to selectively separate the alkaloids from other classes of compounds. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with an immiscible organic solvent to remove neutral and acidic compounds. The pH of the aqueous layer is then raised with a base to deprotonate the alkaloids, which are then extracted into an organic solvent.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina, using a gradient of solvents of increasing polarity to separate the different alkaloids.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are combined and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The chemical structure of an isolated natural product like this compound is typically determined using a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are employed to elucidate the connectivity of atoms and the stereochemistry of the molecule.
-
X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.
III. Biosynthesis of Benzylisoquinoline Alkaloids
While a chemical synthesis is not available, this compound is produced naturally in Stephania tetrandra via the benzylisoquinoline alkaloid (BIA) biosynthetic pathway. This pathway starts from the amino acid tyrosine.
Biosynthetic Pathway Overview
The biosynthesis of benzylisoquinoline alkaloids is a complex process involving numerous enzymatic steps. It begins with the conversion of L-tyrosine into dopamine and 4-hydroxyphenylacetaldehyde. These two intermediates undergo a Pictet-Spengler condensation to form the core structure of this alkaloid class, (S)-norcoclaurine. A series of subsequent enzymatic modifications, including methylations, hydroxylations, and oxidative couplings, lead to a vast diversity of benzylisoquinoline alkaloids, including this compound.
IV. Conclusion
This compound is a structurally interesting natural product with potential biological activity, as suggested by its presence in a traditional medicinal formulation. However, the lack of a reported total synthesis limits the ability to perform in-depth structure-activity relationship studies and to produce the compound in large quantities for further research. The development of a synthetic route to this compound and its derivatives would be a significant contribution to the fields of organic chemistry and drug discovery, opening up new avenues for the exploration of its therapeutic potential.
References
Application Notes and Protocols for In Vitro Evaluation of Fenfangjine G and Related Bisbenzylisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfangjine G, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra (Fen Fang Ji), belongs to a class of natural compounds with demonstrated pharmacological potential. While specific in vitro cell culture data for this compound is limited in publicly available literature, extensive research has been conducted on structurally related alkaloids from the same plant, namely fangchinoline and tetrandrine. These compounds have shown significant anti-cancer activities, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.
This document provides a detailed protocol for the in vitro evaluation of this compound, using fangchinoline and tetrandrine as representative examples to guide experimental design, methodology, and data interpretation. The protocols outlined below are standard methods for assessing the cytotoxic and mechanistic effects of novel compounds in cancer cell culture models.
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for fangchinoline and tetrandrine in various cancer cell lines, providing a baseline for expected potency.
Table 1: IC50 Values of Fangchinoline in Human Bladder Cancer Cell Lines
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| T24 | 19.0 | 12.0 | 7.57 |
| 5637 | 11.9 | 9.92 | 7.13 |
Data sourced from a study on the effects of Fangchinoline on bladder cancer cells, which demonstrated dose-dependent inhibition of cell viability.[1]
Table 2: IC50 Values of Tetrandrine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | ~5 |
| MCF-7 | Breast Cancer | ~5 |
Note: Tetrandrine has been shown to induce autophagy in these cell lines at a concentration of 5 µM.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest (e.g., T24, 5637, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (or related compound) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound (or related compound)
-
PBS (Phosphate Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours. Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histograms.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound (or related compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound as described for the cell cycle analysis. Harvest both floating and adherent cells.
-
Cell Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Fangchinoline-Induced G1 Arrest
Fangchinoline has been reported to induce G1 cell cycle arrest in breast cancer cells.[3] This is often mediated by the modulation of key cell cycle regulatory proteins. A potential pathway is illustrated below.
References
Application Notes and Protocols for Determining the IC50 of Fenfangjine G in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches for "Fenfangjine G" and its chemical identifiers did not yield specific publicly available data regarding its IC50 values in cancer cell lines or its precise mechanism of action. The following application notes and protocols provide a generalized framework for determining the IC50 of a novel compound, such as this compound, and exploring its potential effects on common cancer-related signaling pathways.
Introduction
This compound is a natural product whose anti-cancer properties are not yet well-documented in publicly accessible scientific literature. The determination of the half-maximal inhibitory concentration (IC50) is a critical first step in evaluating the cytotoxic potential of a compound against various cancer cell lines. This value provides a quantitative measure of its potency and is essential for subsequent mechanistic studies. These notes offer a detailed protocol for determining the IC50 value of a research compound using the MTT assay, a widely accepted colorimetric method for assessing cell viability. Additionally, a generalized experimental workflow and a representative signaling pathway are visualized to guide researchers in their investigations.
Data Presentation: A Template for Reporting IC50 Values
While specific IC50 values for this compound are not currently available, it is crucial to present such data in a clear and structured format. The following table serves as a template for researchers to populate with their experimental findings.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value | Experimental Value |
| e.g., A549 | Lung Carcinoma | Experimental Value | Experimental Value | Experimental Value |
| e.g., HeLa | Cervical Adenocarcinoma | Experimental Value | Experimental Value | Experimental Value |
| e.g., PC-3 | Prostate Adenocarcinoma | Experimental Value | Experimental Value | Experimental Value |
| e.g., HepG2 | Hepatocellular Carcinoma | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
Protocol for IC50 Determination using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a sensitive, quantitative, and reliable colorimetric assay for measuring cell viability and proliferation. The procedure is based on the cleavage of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial dehydrogenases in viable cells.
Materials:
-
This compound (or other test compound)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. c. Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well). e. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 100 µM) to determine the approximate IC50. c. After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. d. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only). e. Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Assay: a. Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 4 hours at 37°C, protected from light. c. After the incubation, carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 c. Plot the percentage of cell viability against the log of the compound concentration. d. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) with software such as GraphPad Prism or similar.
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 value.
Caption: A representative PI3K/Akt signaling pathway.
Note on Signaling Pathway Diagram: The PI3K/Akt/mTOR pathway is frequently dysregulated in many cancers, promoting cell proliferation and survival while inhibiting apoptosis. Natural products are often investigated for their ability to modulate this pathway. The diagram above illustrates a hypothetical scenario where this compound might inhibit key components of this pathway, such as PI3K or Akt, leading to anti-cancer effects. This is a generalized representation and requires experimental validation for this compound.
Application Notes and Protocols for Inducing Apoptosis In Vitro
Note: Extensive searches for "Fenfangjine G" did not yield any specific scientific data regarding its ability to induce apoptosis. The following application notes and protocols are based on the reported effects of Fangchinoline , a natural compound known to induce apoptosis in various cancer cell lines, and are provided as an illustrative example of how such a document would be structured for a research-grade compound. The data and pathways described are attributed to studies on Fangchinoline.
Introduction
Fangchinoline is a bisbenzylisoquinoline alkaloid that has been shown to exhibit anti-cancer properties by inducing apoptosis in various cancer cell lines. A key mechanism of its action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Persistent activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis.[2][3] By suppressing STAT3 phosphorylation, Fangchinoline disrupts these pro-survival signals, leading to programmed cell death.[1] These application notes provide a summary of the quantitative effects of Fangchinoline on cancer cells and detailed protocols for key in vitro experiments.
Data Presentation
The following tables summarize the quantitative data on the effects of Fangchinoline in inducing apoptosis and inhibiting key signaling molecules in cancer cells.
Table 1: In Vitro Efficacy of Fangchinoline on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect |
| U266 | Multiple Myeloma | Western Blot | 0, 5, 15, 30 | Dose-dependent suppression of STAT3 phosphorylation[1] |
| UMSCC 47 | Head and Neck Squamous Cell Carcinoma | Western Blot | 0, 5, 15, 30 | Dose-dependent suppression of STAT3 phosphorylation[1] |
| A549 | Lung Cancer | Western Blot | 0, 5, 15, 30 | Dose-dependent suppression of STAT3 phosphorylation[1] |
| BxPC-3 | Pancreatic Cancer | Western Blot | 0, 5, 15, 30 | Dose-dependent suppression of STAT3 phosphorylation[1] |
| U266 | Multiple Myeloma | EMSA | 0, 5, 15, 30 | Attenuation of STAT3-DNA binding activity[1] |
Table 2: Effect of Fangchinoline on Apoptosis-Related Proteins
| Cell Line | Treatment | Protein | Change in Expression |
| U266 | 30 µM FCN for 2h | p-STAT3 | Decreased[1] |
| U266 | 30 µM FCN for 2h | Total STAT3 | No change[1] |
| U266 | 30 µM FCN for 2h | p-JAK1 | Decreased[1] |
| U266 | 30 µM FCN for 2h | p-JAK2 | Decreased[1] |
| U266 | 30 µM FCN for 2h | p-Src | Decreased[1] |
| U266 | 30 µM FCN for 2h | SHP-1 | Increased[1] |
| U266 | 30 µM FCN for 2h | Cleaved Caspase-3 | Increased[1] |
| U266 | 30 µM FCN for 2h | Cleaved PARP | Increased[1] |
Experimental Protocols
Cell Culture and Treatment
-
Culture human multiple myeloma (U266), head and neck squamous cell carcinoma (UMSCC 47), lung cancer (A549), and pancreatic cancer (BxPC-3) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare a stock solution of Fangchinoline in dimethyl sulfoxide (DMSO).
-
Treat cells with varying concentrations of Fangchinoline (e.g., 0, 5, 15, 30 µM) for the desired time periods (e.g., 2 hours for signaling studies, 24-48 hours for apoptosis assays). Ensure the final DMSO concentration does not exceed 0.1% in the culture medium.
Western Blot Analysis
This protocol is for determining the expression levels of specific proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-JAK1, p-JAK2, p-Src, SHP-1, Cleaved Caspase-3, Cleaved PARP, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Collection: Following treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
Visualization of Pathways and Workflows
References
- 1. Fangchinoline diminishes STAT3 activation by stimulating oxidative stress and targeting SHP-1 protein in multiple myeloma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting STAT3 by a small molecule suppresses pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Fenfangjine G in Macrophages
For Research Use Only.
Introduction
Macrophages are pivotal cells in the innate immune system, orchestrating both the initiation and resolution of inflammatory responses.[1][2] Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages undergo classical activation (M1 polarization). This leads to the production of a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] The signaling pathways that govern this inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are critical targets for anti-inflammatory drug development.[3][5]
Fenfangjine G is a bisbenzylisoquinoline alkaloid.[5] Structurally related compounds, such as tetrandrine and fangchinoline, have demonstrated significant anti-inflammatory properties.[6][7] For instance, tetrandrine has been shown to inhibit the activation of the NF-κB pathway in macrophages by preventing the degradation of its inhibitor, IκBα.[8] Furthermore, tetrandrine can also suppress inflammation by inhibiting the STING-TBK1 signaling pathway.[9] Derivatives of fangchinoline have been noted to block the activation of the NLRP3 inflammasome, a key component in the inflammatory response that leads to the maturation of IL-1β.
These application notes provide a comprehensive set of protocols to investigate the potential anti-inflammatory effects of this compound in a macrophage cell line model. The described assays will enable researchers to quantify the inhibitory effects of this compound on key inflammatory mediators and to dissect its potential mechanism of action by examining its influence on the NF-κB and MAPK signaling pathways.
Data Presentation
The following tables represent hypothetical data demonstrating the potential dose-dependent inhibitory effects of this compound on LPS-induced inflammatory responses in macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | NO Concentration (µM) (Mean ± SD) | % Inhibition |
| Control (untreated) | - | 2.5 ± 0.4 | - |
| LPS (1 µg/mL) | - | 45.2 ± 3.1 | 0% |
| LPS + this compound | 1 | 38.1 ± 2.5 | 15.7% |
| LPS + this compound | 5 | 25.6 ± 1.9 | 43.4% |
| LPS + this compound | 10 | 15.3 ± 1.2 | 66.1% |
| LPS + this compound | 25 | 8.7 ± 0.9 | 80.8% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | % Inhibition | IL-6 (pg/mL) (Mean ± SD) | % Inhibition |
| Control (untreated) | - | 85 ± 12 | - | 55 ± 9 | - |
| LPS (1 µg/mL) | - | 3250 ± 210 | 0% | 2100 ± 150 | 0% |
| LPS + this compound | 1 | 2750 ± 180 | 15.4% | 1820 ± 130 | 13.3% |
| LPS + this compound | 5 | 1840 ± 150 | 43.4% | 1250 ± 110 | 40.5% |
| LPS + this compound | 10 | 1150 ± 90 | 64.6% | 780 ± 60 | 62.9% |
| LPS + this compound | 25 | 620 ± 50 | 81.0% | 450 ± 40 | 78.6% |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and cytotoxicity assays, 24-well plates for ELISA, and 6-well plates for Western blotting) at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Treatment:
-
Starve the cells in serum-free DMEM for 2-4 hours before treatment.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays; 15-60 minutes for signaling pathway analysis).
-
Protocol 2: Determination of Nitric Oxide (NO) Production
-
Principle: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Procedure:
-
After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Procedure:
-
After 24 hours of LPS stimulation, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cell debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the respective commercial kits.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
-
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Principle: Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) signaling pathways, which indicates their activation.
-
Procedure:
-
After a short period of LPS stimulation (e.g., 30-60 minutes), wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
References
- 1. G-structure on a manifold - Wikipedia [en.wikipedia.org]
- 2. G-structure - Encyclopedia of Mathematics [encyclopediaofmath.org]
- 3. This compound | C22H27NO8 | CID 10622655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibitory action of tetrandrine on macrophage production of interleukin-1 (IL-1)-like activity and thymocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrandrine alleviates atherosclerosis via inhibition of STING-TBK1 pathway and inflammation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of a Novel Compound in Animal Studies
For: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide for the preclinical evaluation of a novel compound, referred to herein as "Test Compound," in various animal models. The protocols outlined below are designed to assess the compound's pharmacokinetic profile, anti-inflammatory efficacy, and preliminary toxicological properties. These guidelines are intended to be adapted and optimized based on the specific characteristics of the Test Compound and the research objectives.
Pharmacokinetic Profiling in Rodents
Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. This information is vital for dose selection in subsequent efficacy and toxicology studies.
Experimental Protocol: Single-Dose Pharmacokinetics in Rats
Objective: To determine the pharmacokinetic parameters of the Test Compound after a single intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.
Materials:
-
Test Compound
-
Vehicle suitable for both IV and PO administration (e.g., saline, 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Syringes and needles for dosing and blood collection
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
Plasma storage tubes
-
Analytical method for quantifying the Test Compound in plasma (e.g., LC-MS/MS)[1][2]
Procedure:
-
Animal Acclimatization: House rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.[3]
-
Dosing:
-
IV Group (n=6): Administer the Test Compound at a dose of 2 mg/kg via the tail vein.
-
PO Group (n=6): Administer the Test Compound at a dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the saphenous vein at the following time points:
-
IV Group: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours post-dose.[2]
-
-
Plasma Preparation: Immediately transfer blood samples into tubes containing anticoagulant, mix gently, and centrifuge at 4000 rpm for 10 minutes to separate plasma.
-
Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of the Test Compound in plasma using a validated analytical method.[1]
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 850 ± 150 |
| Tmax (h) | 0.08 | 2.0 |
| AUC(0-t) (ngh/mL) | 3200 ± 400 | 5500 ± 700 |
| AUC(0-inf) (ngh/mL) | 3300 ± 420 | 5700 ± 750 |
| t1/2 (h) | 3.5 ± 0.5 | 6.2 ± 1.1 |
| CL (L/h/kg) | 0.61 ± 0.08 | - |
| Vd (L/kg) | 2.5 ± 0.4 | - |
| F (%) | - | 34.5 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic study.
Anti-Inflammatory Efficacy Assessment
Evaluating the efficacy of a novel compound in relevant animal models of inflammation is a critical step in preclinical development. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[4][5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of the Test Compound in a rat model of acute inflammation.
Materials:
-
Test Compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats (150-200 g)
-
Plethysmometer
-
Syringes and needles for dosing and injection
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week as described previously.
-
Grouping and Dosing: Randomly divide animals into the following groups (n=6 per group):
-
Vehicle Control: Administer vehicle orally.
-
Test Compound (Low Dose): Administer 10 mg/kg of the Test Compound orally.
-
Test Compound (High Dose): Administer 30 mg/kg of the Test Compound orally.
-
Positive Control: Administer 10 mg/kg of Indomethacin orally.
-
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[3]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation: Inhibition of Paw Edema
| Treatment Group | Dose (mg/kg, PO) | Paw Volume Increase at 3h (mL) | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.12 | - |
| Test Compound | 10 | 0.55 ± 0.09 | 35.3% |
| Test Compound | 30 | 0.32 ± 0.07 | 62.4% |
| Indomethacin | 10 | 0.28 ± 0.05 | 67.1% |
Data are presented as mean ± standard deviation.
Signaling Pathway: Inflammatory Cascade in Paw Edema
Caption: Simplified signaling pathway of carrageenan-induced inflammation.
Preliminary Toxicology Assessment
Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of a compound and to establish a preliminary safety profile.[6][7]
Experimental Protocol: Acute Oral Toxicity in Mice
Objective: To determine the acute toxicity of the Test Compound after a single oral administration in mice and to estimate the maximum tolerated dose (MTD).
Materials:
-
Test Compound
-
Vehicle
-
ICR mice (male and female, 6-8 weeks old)
-
Oral gavage needles
-
Observation cages
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Dosing: Administer the Test Compound orally at three dose levels (e.g., 500, 1000, and 2000 mg/kg) to separate groups of mice (n=5 per sex per group). A control group receives the vehicle only.[7]
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for the first 24 hours and then daily for 14 days.[7]
-
Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any abnormalities in major organs.
-
Data Analysis: Record the number of mortalities and the incidence of clinical signs of toxicity. The MTD is the highest dose that does not cause mortality or serious toxicity.
Data Presentation: Acute Toxicity Observations
| Dose (mg/kg, PO) | Mortalities (Male/Female) | Clinical Signs of Toxicity | Gross Necropsy Findings |
| Vehicle | 0/0 | None | No abnormalities observed |
| 500 | 0/0 | None | No abnormalities observed |
| 1000 | 0/0 | Mild lethargy within the first 4 hours | No abnormalities observed |
| 2000 | 2/5 (Male), 1/5 (Female) | Severe lethargy, piloerection, ataxia | Gastric irritation in some animals |
Logical Relationship: Dose-Finding and Safety Assessment
Caption: Logical flow from acute toxicity to further studies.
References
- 1. Preclinical Pharmacokinetics, Biodistribution, and Acute Toxicity Evaluation of Caerin 1.9 Peptide in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics Studies of 12 Alkaloids in Rat Plasma after Oral Administration of Zuojin and Fan-Zuojin Formulas [mdpi.com]
- 3. Anti-nociceptive, anti-inflammatory and toxicological evaluation of Fang-Ji-Huang-Qi-Tang in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. mdpi.com [mdpi.com]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. Toxicity studies of condensed fuzheng extract in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Impact of Fenfangjine G: A Western Blot Analysis of Key Signaling Pathways
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fenfangjine G, also known as Fangchinoline, is a bisbenzylisoquinoline alkaloid that has demonstrated promising anti-cancer properties in a variety of preclinical studies. Its mechanism of action involves the modulation of critical cellular processes such as apoptosis (programmed cell death) and autophagy (a cellular recycling process). Understanding the specific signaling pathways affected by this compound is crucial for its development as a potential therapeutic agent. This document provides a detailed guide to utilizing Western blot analysis for investigating the impact of this compound on key signaling pathways, including the PI3K/Akt/mTOR and AMPK/mTOR axes, as well as downstream markers of apoptosis and autophagy.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by influencing several interconnected signaling pathways that regulate cell survival, proliferation, and death.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated, promoting tumor progression. Studies have indicated that this compound can inhibit this pathway. For instance, in gallbladder cancer cells, fangchinoline has been observed to inhibit the expression of PI3K and Akt, leading to a dose-dependent downregulation of the downstream anti-apoptotic protein XIAP[1]. Furthermore, in breast cancer cells, this compound treatment resulted in decreased phosphorylation of both Akt and Glycogen Synthase Kinase 3 beta (GSK-3β), a downstream target of Akt[2].
AMPK/mTOR Pathway
The AMP-activated protein kinase (AMPK) pathway is a critical energy sensor that, when activated, often leads to the inhibition of cell growth and proliferation, partly by suppressing the mTOR pathway. Research in hepatocellular carcinoma cells has demonstrated that this compound can activate AMPK signaling[3]. This activation of a key tumor-suppressive pathway highlights a crucial aspect of this compound's anti-cancer mechanism.
Apoptosis and Autophagy
This compound is a potent inducer of both apoptosis and autophagy in cancer cells. Western blot analysis is instrumental in detecting the molecular markers of these processes.
-
Apoptosis: this compound has been shown to induce apoptosis by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2[2][4]. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway. Furthermore, treatment with this compound and its derivatives leads to increased levels of cleaved (active) caspase-3 and cleaved Poly (ADP-ribose) polymerase 1 (PARP1), which are hallmark indicators of apoptosis execution[2][5].
-
Autophagy: The induction of autophagy by this compound is evidenced by the increased expression of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a key marker for the formation of autophagosomes[3].
Quantitative Data Summary
The following tables summarize the observed changes in protein expression and phosphorylation status in cancer cells following treatment with this compound, as determined by Western blot analysis from various studies.
| Cell Line | Treatment Concentration | Target Protein | Change in Expression/Phosphorylation | Reference |
| Gallbladder Cancer Cells | Dose-dependent | PI3K | Decreased | [1] |
| Gallbladder Cancer Cells | Dose-dependent | Akt | Decreased | [1] |
| Gallbladder Cancer Cells | Dose-dependent | XIAP | Decreased | [1] |
| Breast Cancer (MDA-MB-231) | Not specified | p-Akt | Decreased | [2] |
| Breast Cancer (MDA-MB-231) | Not specified | p-GSK-3β | Decreased | [2] |
| Hepatocellular Carcinoma | Not specified | p-AMPK | Increased | [3] |
Table 1: Effect of this compound on PI3K/Akt and AMPK Signaling Pathways
| Cell Line | Treatment Concentration | Target Protein | Change in Expression/Ratio | Reference |
| Breast Cancer (MDA-MB-231) | Not specified | Bax/Bcl-2 ratio | Increased | [2] |
| Breast Cancer (MDA-MB-231) | Not specified | Active Caspase-3 | Increased | [2] |
| Breast Cancer (MDA-MB-231) | Not specified | Cytochrome-c | Increased | [2] |
| NSCLC (A549) (LYY-35 derivative) | 0, 2.5, 5.0, 7.5 µM | Bax | Increased | [5] |
| NSCLC (A549) (LYY-35 derivative) | 0, 2.5, 5.0, 7.5 µM | Cleaved Caspase-3 | Increased | [5] |
| NSCLC (A549) (LYY-35 derivative) | 0, 2.5, 5.0, 7.5 µM | Cleaved PARP1 | Increased | [5] |
| NSCLC (A549) (LYY-35 derivative) | 0, 2.5, 5.0, 7.5 µM | Bcl-xl | Decreased | [5] |
| Hepatocellular Carcinoma | 10 µM | LC3-II | Increased | [3] |
Table 2: Effect of this compound on Apoptosis and Autophagy Markers
Experimental Protocols
This section provides a detailed, generalized protocol for performing Western blot analysis to investigate the effects of this compound on the signaling pathways discussed.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the cancer cell line of interest in appropriate culture dishes or plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time course (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
III. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (typically 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
IV. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-p-Akt, anti-LC3, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
V. Signal Detection and Data Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading. For phosphorylated proteins, it is best practice to normalize to the total protein level.
-
Data Presentation: Express the results as fold change relative to the vehicle-treated control.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and the general workflow for Western blot analysis.
References
- 1. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fangchinoline inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fangchinoline induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jcancer.org [jcancer.org]
Application Notes and Protocols for Gene Expression Analysis Following Fenfangjine G Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfangjine G, also known as Fangchinoline, is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and notably, anticancer properties.[1] Preclinical studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and trigger autophagy, a cellular self-degradation process. These effects are mediated through the modulation of key signaling pathways and the subsequent alteration of gene and protein expression profiles within the cell.
This application note provides a comprehensive overview of the methodologies used to analyze gene expression changes in response to this compound treatment. It includes detailed experimental protocols for RNA sequencing, quantitative real-time PCR, and Western blotting, along with structured tables for presenting quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear conceptual framework for researchers.
Data Presentation
The following tables summarize hypothetical quantitative data representing typical results from gene expression analysis after this compound treatment, based on published literature on the effects of the closely related compound, Tetrandrine.[2][3][4][5]
Table 1: Differentially Expressed Genes in Cancer Cells Treated with this compound (RNA-Seq Data)
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |
| CASP3 | Caspase 3 | 2.5 | <0.01 | Upregulated |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.1 | <0.01 | Upregulated |
| BCL2 | BCL2 Apoptosis Regulator | -1.8 | <0.01 | Downregulated |
| SURVIVIN | Baculoviral IAP Repeat Containing 5 | -2.0 | <0.01 | Downregulated |
| ZEB1 | Zinc Finger E-box Binding Homeobox 1 | -1.5 | <0.05 | Downregulated |
| E-cadherin | Cadherin 1 | 1.7 | <0.05 | Upregulated |
| PCNA | Proliferating Cell Nuclear Antigen | -1.9 | <0.01 | Downregulated |
| CCND1 | Cyclin D1 | -1.6 | <0.01 | Downregulated |
Table 2: Validation of Gene Expression by quantitative Real-Time PCR (qPCR)
| Gene | Relative mRNA Expression (Fold Change) | Standard Deviation | p-value |
| CASP3 | 5.8 | 0.6 | <0.01 |
| BAX | 4.5 | 0.4 | <0.01 |
| BCL2 | 0.4 | 0.05 | <0.01 |
| SURVIVIN | 0.3 | 0.04 | <0.01 |
Table 3: Protein Expression Changes Analyzed by Western Blot Quantification
| Protein | Normalized Band Intensity (Fold Change) | Standard Deviation | p-value |
| p-Akt/Akt | 0.35 | 0.04 | <0.01 |
| p-mTOR/mTOR | 0.42 | 0.05 | <0.01 |
| p-p70S6K/p70S6K | 0.38 | 0.06 | <0.01 |
| Cleaved Caspase-3 | 4.2 | 0.5 | <0.01 |
| Bcl-2 | 0.5 | 0.07 | <0.01 |
| Bax | 3.8 | 0.4 | <0.01 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MDA-MB-231) in 6-well plates at a density of 2 x 10^5 cells/well in a complete growth medium.[1] Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution with a complete growth medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM).
-
Treatment: After 24 hours of cell attachment, replace the medium with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed with RNA or protein extraction.
RNA Sequencing (RNA-Seq)
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification on a silica membrane.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8 is recommended for library preparation.
-
Library Preparation:
-
mRNA Enrichment: Enrich for polyadenylated mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second-strand cDNA.
-
End Repair and Adenylation: Perform end-repair on the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library by PCR to generate a sufficient quantity for sequencing.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between the this compound-treated and control groups using statistical packages like DESeq2 or edgeR in R.[6][7][8] Genes with a |log2(fold change)| > 1 and an adjusted p-value < 0.05 are typically considered significantly differentially expressed.
-
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Isolate total RNA as described for RNA-Seq. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Primer Design: Design or obtain validated primers for the target genes and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up the qPCR reaction in a 96-well plate using a SYBR Green-based master mix, cDNA template, and forward and reverse primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Data Analysis:
-
Ct Value Determination: Determine the cycle threshold (Ct) value for each gene in each sample.
-
Relative Quantification: Calculate the relative gene expression using the 2^-ΔΔCt method.[4]
-
ΔCt: Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Fold Change: Calculate the fold change in gene expression as 2^-ΔΔCt.
-
-
Western Blotting
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Bcl-2) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but often range from 1:1000 to 1:5000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature. A common dilution is 1:2000 to 1:10000.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin) to determine the relative protein expression.
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for gene expression analysis.
Caption: Logical relationship of this compound's effects.
References
- 1. Tetrandrine Inhibits Epithelial-Mesenchymal Transition in IL-6-Induced HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine inhibits proliferation of colon cancer cells by BMP9/ PTEN/ PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Gene-level differential expression analysis with DESeq2 | Introduction to DGE - ARCHIVED [hbctraining.github.io]
- 7. Differential Expression Analysis (RNA-Seq) — MicroScope User Doc v3.17.4 [microscope.readthedocs.io]
- 8. physiology.med.cornell.edu [physiology.med.cornell.edu]
Flow cytometry protocol for cell cycle analysis with Fenfangjine G
Flow Cytometry Protocol for Cell Cycle Analysis with Fangchinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fangchinoline, a bisbenzylisoquinoline alkaloid derived from the root of Stephania tetrandra, has demonstrated potential as an anticancer agent by inducing cell cycle arrest in various cancer cell lines.[1] This document provides a detailed protocol for analyzing the effects of Fangchinoline on the cell cycle using flow cytometry with propidium iodide (PI) staining. Propidium iodide is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and the determination of the cell cycle phase.[2]
Core Principle:
The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells into the G0/G1, S, and G2/M phases of the cell cycle. By treating cells with Fangchinoline and analyzing the resulting DNA content distribution, researchers can determine the compound's effect on cell cycle progression.
Experimental Protocols
Materials
-
Reagents:
-
Fangchinoline (or other test compound)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Flow cytometer
-
Vortex mixer
-
Pipettes and sterile tips
-
Flow cytometry tubes (e.g., 12x75 mm polystyrene tubes)
-
Hemocytometer or automated cell counter
-
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment (e.g., 0.5 x 10^6 cells/well).
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
Prepare stock solutions of Fangchinoline in DMSO.
-
Treat the cells with various concentrations of Fangchinoline (e.g., 1, 5, 10, 20 µM) or with DMSO as a vehicle control.
-
Incubate the treated cells for a predetermined time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
-
For suspension cells:
-
Transfer the cell suspension directly to a centrifuge tube.
-
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, which can also be stained by PI and interfere with the DNA signal.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample for accurate analysis.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a dot plot of PI-Area versus PI-Width to exclude doublets and clumps.
-
Analyze the PI fluorescence on a linear scale.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation
The following table summarizes hypothetical data from an experiment investigating the effect of different concentrations of Fangchinoline on the cell cycle distribution of a cancer cell line after 48 hours of treatment.
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.9 |
| 1 | 60.1 ± 2.5 | 28.3 ± 1.8 | 11.6 ± 0.7 |
| 5 | 72.8 ± 3.0 | 18.9 ± 1.2 | 8.3 ± 0.5 |
| 10 | 85.4 ± 3.5 | 9.1 ± 0.8 | 5.5 ± 0.4 |
| 20 | 89.7 ± 3.8 | 5.6 ± 0.6 | 4.7 ± 0.3 |
Data Interpretation: The data indicates that Fangchinoline induces a dose-dependent arrest of cells in the G0/G1 phase of the cell cycle. This is evidenced by the increasing percentage of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases with increasing concentrations of Fangchinoline.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Signaling Pathway of Fangchinoline-Induced G1 Arrest
Studies on Fangchinoline and the related compound Tetrandrine have elucidated a potential mechanism for G1 phase cell cycle arrest.[1][3][4][5][6][7][8] This involves the modulation of key cell cycle regulatory proteins.
Caption: Signaling pathway of Fangchinoline-induced G1 cell cycle arrest.
References
- 1. Fangchinoline induces G1 arrest in breast cancer cells through cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tetrandrine-induced cell cycle arrest and apoptosis in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fangchinoline inhibits the proliferation of SPC-A-1 lung cancer cells by blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fangchinoline inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Chemotherapy with Bioactive Alkaloids from Stephania tetrandra
A focus on Tetrandrine and Fangchinoline as representative analogs of Fenfangjine G
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the combination of this compound with chemotherapy drugs is limited in current scientific literature. This document provides a detailed overview of the synergistic effects observed with structurally related bisbenzylisoquinoline alkaloids, Tetrandrine and Fangchinoline , isolated from the same plant, Stephania tetrandra. These compounds serve as valuable surrogates for understanding the potential therapeutic applications of this chemical class in oncology.
Introduction
Resistance to chemotherapy remains a significant hurdle in cancer treatment. Natural products present a rich source of bioactive compounds that can potentially enhance the efficacy of conventional chemotherapeutic agents and overcome drug resistance. Tetrandrine and Fangchinoline, alkaloids derived from Stephania tetrandra, have demonstrated promising anti-cancer properties, including the ability to sensitize cancer cells to chemotherapy and reverse multidrug resistance (MDR). These application notes provide a summary of the quantitative data, key signaling pathways, and detailed experimental protocols to guide further research in this area.
Quantitative Data Summary
The following tables summarize the synergistic effects of Tetrandrine and Fangchinoline in combination with various chemotherapy drugs across different cancer cell lines.
Table 1: Synergistic Cytotoxicity of Tetrandrine with Chemotherapy Drugs
| Cancer Cell Line | Chemotherapy Drug | Tetrandrine Concentration (µM) | IC50 of Chemo Drug Alone | IC50 of Chemo Drug with Tetrandrine | Fold Reversal of Resistance | Reference |
| Hep-2/v (Laryngeal) | Vincristine | 2.52 µg/mL (~4.0) | - | Significantly lowered | 2.22 | [1][2] |
| MCF-7/adr (Breast) | Doxorubicin | 2.5 | - | Significantly lowered | 20.4 | [3] |
| A549/DDP (Lung) | Cisplatin | 0.25, 0.5 µg/mL (~0.4, 0.8) | - | Synergistic reduction | - | [4][5] |
| Ovarian Cancer Cells | Cisplatin | - | - | Significantly enhanced cytotoxicity | - | [6] |
| Gastric Cancer Cells | Various | - | - | Synergistic cytotoxicity | - | [7] |
| MCF7 (Breast) | - | - | 21.76 µmol/l (Tetrandrine Citrate alone) | - | - | [8] |
| MDA-MB-231 (Breast) | - | - | 8.76 µmol/l (Tetrandrine Citrate alone) | - | - | [8] |
Table 2: Pro-Apoptotic and Anti-Proliferative Effects of Fangchinoline
| Cancer Cell Line | Effect | Key Findings | Reference |
| Gallbladder Cancer Cells | Induces Apoptosis | Dose-dependent inhibition of proliferation and clone formation. | [9][10] |
| Ovarian Cancer Cells | Enhances Cisplatin Efficacy | Reduces viability and proliferation; synergistic effects with cisplatin. | [11] |
| Leukemia Cell Lines | Induces Apoptosis & Cell Cycle Arrest | Derivatives showed higher inhibitory activity than the parent compound. | [12] |
| Breast Cancer Cells | Induces G1 Arrest | Dose-dependent decrease in cell proliferation. | [13] |
| Breast Adenocarcinoma | Induces Apoptosis | Inhibition of proliferation in a concentration- and time-dependent manner. | [14] |
| Multiple Myeloma | Diminishes STAT3 Activation | Promotes apoptosis through degradation of PARP and caspase-3. | [15] |
Signaling Pathways
Tetrandrine and Fangchinoline exert their synergistic effects by modulating key signaling pathways involved in cell survival, proliferation, and drug resistance.
Tetrandrine's Reversal of Multidrug Resistance
Tetrandrine has been shown to reverse multidrug resistance primarily through the inhibition of the P-glycoprotein (P-gp/MDR1) efflux pump.[3][16] This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs. Additionally, Tetrandrine can modulate other signaling pathways to enhance chemosensitivity.
Caption: Tetrandrine inhibits the P-gp efflux pump, increasing intracellular chemotherapy drug concentration and inducing apoptosis.
Fangchinoline's Pro-Apoptotic Signaling
Fangchinoline has been demonstrated to induce apoptosis in cancer cells by suppressing critical survival pathways, notably the PI3K/Akt pathway.[9][10][14] Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins like XIAP and Bcl-2, ultimately promoting programmed cell death.
Caption: Fangchinoline induces apoptosis by inhibiting the PI3K/Akt survival pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of compounds like Tetrandrine and Fangchinoline with chemotherapy.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds alone and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Tetrandrine or Fangchinoline stock solution (in DMSO)
-
Chemotherapy drug stock solution (in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of Tetrandrine/Fangchinoline and the chemotherapy drug in culture medium.
-
For single-agent treatment, add 100 µL of the diluted compounds to the respective wells.
-
For combination treatment, add 50 µL of each diluted compound to the wells.
-
Include wells with untreated cells (vehicle control) and medium only (blank).
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control. Determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%) for each treatment. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compounds of interest as described in the MTT assay protocol in 6-well plates.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against P-gp, Akt, p-Akt, XIAP, Bcl-2, caspases, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells and determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Model
This protocol assesses the anti-tumor efficacy of the combination treatment in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
Tetrandrine/Fangchinoline formulation for in vivo administration
-
Chemotherapy drug for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Tetrandrine/Fangchinoline alone, chemotherapy alone, combination).
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure the tumor volume with calipers every few days.
-
Monitoring: Monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot tumor growth curves and compare the tumor volumes between the different treatment groups.
Conclusion
The preclinical data for Tetrandrine and Fangchinoline strongly suggest that bisbenzylisoquinoline alkaloids from Stephania tetrandra have significant potential as chemosensitizing agents and for overcoming multidrug resistance in cancer. The provided protocols offer a framework for researchers to further investigate these and similar compounds, with the ultimate goal of developing more effective combination cancer therapies. Further research is warranted to directly evaluate the efficacy and mechanisms of this compound in combination with standard chemotherapy.
References
- 1. Tetrandrine partially reverses multidrug resistance of human laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine partially reverses multidrug resistance of human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multidrug resistance of tumour cells was reversed by tetrandrine in vitro and in xenografts derived from human breast adenocarcinoma MCF-7/adr cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of tetrandrine combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of tetrandrine combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of Tetrandrine with cisplatin enhances cytotoxicity through growth suppression and apoptosis in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic interaction between tetrandrine and chemotherapeutic agents and influence of tetrandrine on chemotherapeutic agent-associated genes in human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine Citrate Suppresses Breast Cancer via Depletion of Glutathione Peroxidase 4 and Activation of Nuclear Receptor Coactivator 4-Mediated Ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis | PLOS One [journals.plos.org]
- 10. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin-DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fangchinoline induces G1 arrest in breast cancer cells through cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fangchinoline inhibits breast adenocarcinoma proliferation by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fangchinoline diminishes STAT3 activation by stimulating oxidative stress and targeting SHP-1 protein in multiple myeloma model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of a Stable Formulation for Fenfangjine G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfangjine G is a bisbenzylisoquinoline alkaloid with potential therapeutic applications. However, its low aqueous solubility and potential for instability present significant challenges for the development of effective pharmaceutical formulations. These application notes provide a comprehensive guide to developing a stable formulation for this compound, with a focus on lipid-based systems to enhance solubility and bioavailability. The protocols outlined below are intended to serve as a starting point for formulation development and can be adapted based on experimental findings.
Pre-formulation Studies
Prior to formulation development, a thorough characterization of the physicochemical properties of this compound is essential.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇NO₈ | PubChem |
| Molecular Weight | 433.5 g/mol | PubChem |
| XLogP3 | -0.1 | PubChem |
| Appearance | Powder | ChemFaces |
Table 1: Physicochemical properties of this compound.[1][2]
Solubility Assessment
The solubility of this compound should be determined in a range of pharmaceutically acceptable solvents and excipients to identify suitable carriers for formulation.
Protocol 1: Equilibrium Solubility Determination
-
Materials: this compound powder, selected solvents and excipients (e.g., purified water, phosphate buffered saline (PBS) at various pH values, ethanol, propylene glycol, polyethylene glycol 400, various oils, and surfactants).
-
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (see Section 3).
-
Express solubility in mg/mL or µg/mL.
-
Stability Assessment
Understanding the degradation pathways of this compound is crucial for developing a stable formulation. Forced degradation studies can help identify potential degradation products and inform the selection of appropriate stabilization strategies. As a bisbenzylisoquinoline alkaloid, this compound may be susceptible to oxidation and hydrolysis.
Protocol 2: Forced Degradation Study
-
Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, high-intensity light source, and a temperature-controlled oven.
-
Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to the following stress conditions:
-
Acidic: Add 0.1 M HCl and heat at 60°C.
-
Basic: Add 0.1 M NaOH and heat at 60°C.
-
Oxidative: Add 3% H₂O₂ and store at room temperature.
-
Thermal: Heat the solution at 60°C.
-
Photolytic: Expose the solution to light (e.g., using a photostability chamber).
-
-
At specified time points, withdraw samples and analyze them using a stability-indicating analytical method (see Section 3) to quantify the remaining this compound and detect any degradation products.
-
Formulation Development: Lipid-Based Formulations
Given its lipophilic nature (inferred from its structure, although the XLogP3 is low), lipid-based formulations are a promising approach to enhance the solubility and oral bioavailability of this compound. These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
Excipient Selection and Compatibility
The choice of excipients is critical for the performance and stability of the formulation.
Protocol 3: Excipient Compatibility Study
-
Materials: this compound, selected lipid excipients (oils, surfactants, co-solvents).
-
Procedure:
-
Prepare binary mixtures of this compound with each excipient (e.g., in a 1:1 ratio).
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Analyze the samples at initial and subsequent time points for changes in physical appearance (e.g., color change, precipitation) and for the appearance of degradation products using a suitable analytical method.
-
Table 2: Examples of Excipients for Lipid-Based Formulations.
| Excipient Type | Examples |
| Oils (Lipids) | Medium-chain triglycerides (e.g., Capryol™ 90), Long-chain triglycerides (e.g., soybean oil, sesame oil), Oleic acid |
| Surfactants | Polysorbate 80 (Tween® 80), Sorbitan monooleate (Span® 80), Polyoxyl 35 castor oil (Kolliphor® EL), Caprylocaproyl polyoxyl-8 glycerides (Labrasol®) |
| Co-solvents | Propylene glycol, Polyethylene glycol 400 (PEG 400), Ethanol, Transcutol® HP |
Preparation of Lipid-Based Formulations
Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, selected oil, surfactant, and co-solvent.
-
Procedure:
-
Accurately weigh the required amounts of the oil, surfactant, and co-solvent into a glass vial.
-
Heat the mixture to a slightly elevated temperature (e.g., 40-50°C) to ensure homogeneity and facilitate the dissolution of this compound.
-
Add the accurately weighed amount of this compound to the excipient mixture.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved, resulting in a clear, homogenous solution.
-
Allow the formulation to cool to room temperature.
-
Characterization of Lipid-Based Formulations
Table 3: Characterization of Lipid-Based Formulations.
| Parameter | Method | Purpose |
| Visual Inspection | Macroscopic observation | To assess clarity, homogeneity, and for any signs of precipitation. |
| Self-Emulsification Performance | Add a small amount of the formulation to water with gentle agitation. | To assess the spontaneity of emulsion formation and the appearance of the resulting emulsion (e.g., clear, bluish-white). |
| Droplet Size Analysis | Dynamic Light Scattering (DLS) | To determine the mean droplet size and polydispersity index (PDI) of the emulsion formed upon dilution. |
| Zeta Potential | Electrophoretic Light Scattering | To assess the surface charge of the droplets, which can influence the stability of the emulsion. |
| Drug Content | Validated analytical method (e.g., HPLC) | To determine the concentration of this compound in the formulation. |
Analytical Method Development
A validated stability-indicating analytical method is essential for the accurate quantification of this compound in both the pure drug substance and the developed formulations, as well as for monitoring its stability. A High-Performance Liquid Chromatography (HPLC) method is recommended.
Protocol 5: Validated HPLC Method for Quantification of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (starting point for development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for λmax of this compound).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
-
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the general workflow for developing a stable formulation of this compound.
Caption: Workflow for this compound formulation development.
Potential Mechanism of Action: Inhibition of Angiogenesis via the VEGF Signaling Pathway
Based on the known anti-angiogenic activity of the structurally similar compound fangchinoline, it is hypothesized that this compound may exert its effects by modulating key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway.
Caption: Hypothesized inhibition of the VEGF signaling pathway by this compound.
Conclusion
The development of a stable and effective formulation of this compound requires a systematic approach, beginning with thorough pre-formulation characterization and progressing through rational formulation design and rigorous analytical validation. Lipid-based formulations, particularly SEDDS, offer a promising strategy to overcome the solubility challenges associated with this compound. The protocols and information provided in these application notes are intended to guide researchers in this process, ultimately facilitating the translation of this compound into a viable therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Fenfangjine G Extraction
Welcome to the technical support center for the extraction of Fenfangjine G (Fangchinoline). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your extraction protocols and improve yields.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from its natural source, the root of Stephania tetrandra (Fangji).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inefficient extraction method. | Consider advanced extraction techniques such as Supramolecular Solvent-Based Ultrasound-Assisted Extraction (SUPRAS-UAE) or the use of p-sulphonatocalix[n]arenes (SCnA) which have been shown to significantly increase the yield of this compound.[1][2] |
| Suboptimal extraction parameters. | Optimize parameters like solvent type and concentration, temperature, extraction time, and particle size of the plant material. For instance, with SCnA-assisted extraction, a particle size of 250-355 μm and ultrasonication for 0.5 hours are optimal.[2] | |
| Incomplete cell wall disruption. | Ensure the plant material is finely ground to increase the surface area for solvent penetration. Pre-treatment with enzymes could also be explored to break down cell walls. | |
| Degradation of the target compound. | Avoid excessively high temperatures and prolonged extraction times, which can lead to the degradation of alkaloids. | |
| Poor Purity of the Extract | Co-extraction of other alkaloids and impurities. | Employ a multi-step purification process. An initial acid-base extraction can remove non-alkaloidal impurities.[3][4] Further purification can be achieved using chromatographic techniques. |
| Ineffective separation technique. | Utilize high-resolution chromatographic methods like Reversed-Phase Flash Chromatography or High-Speed Countercurrent Chromatography (HSCCC) for efficient separation of this compound from structurally similar alkaloids like Tetrandrine.[2][4] | |
| Difficulty in Separating this compound and Tetrandrine | Similar chemical properties of the two alkaloids. | pH-zone-refining countercurrent chromatography has been successfully used for the complete separation of this compound and Tetrandrine.[2] Reversed-phase HPLC with ionic liquid additives can also enhance separation.[5] |
| Solvent Recovery Issues | Use of complex solvent systems. | Design the extraction and purification process with solvent recovery in mind. Techniques like evaporation under reduced pressure are commonly used.[3] The use of reusable extraction aids like SCnA can also be a more sustainable approach.[2] |
| Inconsistent Results | Variability in raw material. | Source authenticated and high-quality Stephania tetrandra root. The concentration of alkaloids can vary depending on the plant's origin, age, and harvesting time.[6] |
| Lack of a standardized protocol. | Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the entire extraction and purification process. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to significantly improve the yield of this compound?
A1: Recent studies have shown that advanced methods like Supramolecular Solvent-Based Ultrasound-Assisted Extraction (SUPRAS-UAE) and the use of p-sulphonatocalix[n]arenes (SCnA) can dramatically increase the yield. For instance, SCnA-assisted extraction has been reported to increase the total yield of this compound and Tetrandrine by up to 5.97 times compared to conventional methods.[2] The SUPRAS method using HFB-hexanol as the solvent has also demonstrated high extraction yields for both alkaloids.[1]
Q2: How can I effectively separate this compound from Tetrandrine?
A2: Due to their structural similarity, separating this compound and Tetrandrine can be challenging. Highly effective methods include:
-
pH-Zone-Refining Countercurrent Chromatography: This technique has been shown to achieve complete resolution of the two compounds.[2]
-
Reversed-Phase Flash Chromatography: This method, followed by recrystallization, can yield high-purity this compound.[2]
-
High-Speed Countercurrent Chromatography (HSCCC): This is another powerful technique for purifying the crude extract to obtain high-purity this compound.[4]
Q3: What are the key parameters to optimize for a conventional solvent extraction of this compound?
A3: For a conventional extraction, you should focus on optimizing the following parameters:
-
Solvent: Ethanol is a commonly used solvent.[3][4] The concentration of ethanol (e.g., 50-95%) should be optimized.
-
Temperature: Generally, increasing the temperature can improve extraction efficiency, but it should be controlled to prevent degradation. Refluxing at around 80°C is a common practice.[3]
-
Time: The duration of extraction needs to be sufficient to allow for complete leaching of the alkaloids without causing their degradation.
-
Particle Size: A smaller particle size (finer powder) increases the surface area for extraction, leading to a higher yield. A particle size of 250-355 μm has been found to be effective.[2]
-
pH: The extraction of alkaloids is often pH-dependent. An initial extraction with an acidic solution followed by basification and extraction with an organic solvent is a common strategy.[3][7]
Q4: Are there any "green" or environmentally friendly extraction methods for this compound?
A4: Yes, the use of supramolecular solvents and p-sulphonatocalix[n]arenes can be considered more environmentally friendly due to their potential for reusability and increased efficiency, which can reduce overall solvent consumption.[2] Ultrasound-assisted extraction is also considered a green technique as it can reduce extraction time and energy consumption.[1][8]
Experimental Protocols
p-Sulphonatocalix[n]arenes (SCnA) Assisted Ultrasound Extraction
This protocol is based on a method shown to significantly enhance the yield of this compound.[2]
Materials:
-
Dried and powdered root of Stephania tetrandra (particle size 355-250 μm)
-
p-sulphonatocalix[9]arene (SC6A) or p-sulphonatocalix[8]arene (SC8A)
-
Deionized water
-
Ultrasonic bath
Procedure:
-
Sample Preparation: Weigh a specific amount of the powdered Stephania tetrandra root.
-
Extraction Mixture Preparation:
-
For SC6A: Prepare a mixture with a herbs/SC6A/solution ratio of 5:1:80 (g/g/mL).
-
For SC8A: Prepare a mixture with a herbs/SC8A/solution ratio of 10:1:40 (g/g/mL).
-
-
Ultrasonication: Place the extraction mixture in an ultrasonic bath and sonicate for 0.5 hours.
-
Separation: Centrifuge the mixture to separate the supernatant from the plant residue.
-
Alkaloid Dissociation and SCnA Recovery: Adjust the pH of the supernatant to an alkaline range to precipitate the alkaloids. The SCnA remains in the solution and can be recovered and reused.
-
Purification: The precipitated crude alkaloids can be further purified using chromatographic techniques.
Acid-Base Extraction Followed by Chromatography
This is a classic and widely used method for alkaloid extraction.[3][4]
Materials:
-
Powdered Stephania tetrandra root
-
Ethanol (e.g., 95%)
-
Hydrochloric acid (HCl) solution (e.g., 3%)
-
Ammonium hydroxide (NH4OH) solution (e.g., 25%)
-
Chloroform (CHCl3)
Procedure:
-
Ethanol Extraction: Reflux the powdered plant material with 95% ethanol (e.g., three times for 8 hours each at 80°C).[3]
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Acid Dissolution: Dissolve the crude extract in a 3% HCl solution. This will convert the alkaloids into their water-soluble salt forms.
-
Removal of Non-Alkaloidal Impurities: Extract the acidic solution with chloroform to remove non-alkaloidal, lipid-soluble impurities. Discard the chloroform layer.
-
Alkaloid Precipitation: Adjust the pH of the acidic aqueous solution to approximately 9 with 25% NH4OH. This will precipitate the free alkaloids.
-
Extraction of Free Alkaloids: Extract the alkaline solution with chloroform. The free alkaloids will dissolve in the chloroform layer.
-
Concentration: Evaporate the chloroform to obtain the crude alkaloid mixture containing this compound and Tetrandrine.
-
Purification: Subject the crude alkaloid mixture to chromatographic separation (e.g., Reversed-Phase Flash Chromatography or HSCCC) to isolate pure this compound.[2][4]
Quantitative Data Summary
| Extraction Method | Key Parameters | This compound Yield | Tetrandrine Yield | Reference |
| SUPRAS-UAE | Solvent: HFB-hexanol | 7.11 mg/g | 13.89 mg/g | [1] |
| SC6A-Assisted Extraction | herbs/SC6A/solution ratio: 5:1:80 (g/g/mL), 0.5h ultrasonication | Increased total alkaloid yield by 4.87 times (specific yield not detailed) | Increased total alkaloid yield by 4.87 times (specific yield not detailed) | [2] |
| SC8A-Assisted Extraction | herbs/SC8A/solution ratio: 10:1:40 (g/g/mL), 0.5h ultrasonication | Increased total alkaloid yield by 5.97 times (specific yield not detailed) | Increased total alkaloid yield by 5.97 times (specific yield not detailed) | [2] |
| Reversed-Phase Flash Chromatography | From 100mg of extract | 13 mg (after recrystallization) | 21 mg (after recrystallization) | [2] |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting guide for this compound extraction issues.
References
- 1. Supramolecular solvent-based ultrasound-assisted extraction of fangchinoline and tetrandrine from the roots of Stephaniae tetrandrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nricm.edu.tw [nricm.edu.tw]
- 4. CN102285994A - Method for separating and purifying fangchinoline and tetrandrine from stephania tetrandra - Google Patents [patents.google.com]
- 5. Simultaneous determination of fangchinoline and tetrandrine in Stephania tetrandra S. Moore by using 1-alkyl-3-methylimidazolium-based ionic liquids as the RP-HPLC mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. ijpsr.com [ijpsr.com]
- 9. CN102382119B - Extraction method of tetrandrine and demethyltetrandrine - Google Patents [patents.google.com]
Fenfangjine G Aqueous Stability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenfangjine G in aqueous solutions. Due to limited published stability data specific to this compound, this guide is based on its chemical structure and general principles of drug stability for molecules with similar functional groups.
Frequently Asked Questions (FAQs)
1. What are the primary stability concerns for this compound in aqueous solutions?
Based on its structure, the primary stability concerns for this compound are hydrolysis of its two acetate ester groups and oxidation of its phenolic hydroxyl groups. Photodegradation is also a potential issue for polycyclic aromatic compounds.
2. My this compound solution has changed color (e.g., turned yellowish or brownish). What is the likely cause?
Color changes in solutions containing phenolic compounds are often indicative of oxidation. The phenolic hydroxyl groups in this compound are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and higher pH values.
3. I've observed a decrease in the potency or biological activity of my this compound stock solution over time. What could be the reason?
A loss of potency is likely due to the hydrolysis of one or both of the acetate ester groups on the this compound molecule. This hydrolysis would result in the formation of the corresponding alcohol and acetic acid, altering the molecule's structure and likely its biological activity.
4. What is the recommended procedure for preparing and storing this compound stock solutions?
While specific data for this compound is unavailable, a general recommendation for similar natural products is to prepare stock solutions in a non-aqueous solvent like DMSO and store them in tightly sealed vials at -20°C or -80°C. For aqueous solutions for immediate use, it is advisable to prepare them fresh from the stock. If aqueous solutions must be stored, they should be kept at 2-8°C for no longer than 24 hours and protected from light. One supplier suggests that stock solutions in an appropriate solvent can be stored for up to two weeks at -20°C.
5. How does pH affect the stability of this compound in aqueous solutions?
The pH of the aqueous solution can significantly impact the stability of this compound. The ester groups are more susceptible to hydrolysis at both acidic and basic pH, with the rate of hydrolysis generally being faster under basic conditions. The phenolic hydroxyl groups are more prone to oxidation at neutral to basic pH.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | Poor aqueous solubility of this compound. | - Increase the proportion of co-solvent (e.g., DMSO, ethanol) in the final solution.- Gently warm the solution.- Prepare a more dilute solution. |
| Unexpected peaks in HPLC analysis | Degradation of this compound. | - Prepare fresh solutions for analysis.- If degradation is suspected, perform a forced degradation study (see experimental protocols) to identify potential degradants.- Ensure the mobile phase pH is suitable to maintain stability during the analytical run. |
| Inconsistent experimental results | Instability of this compound under experimental conditions. | - Minimize the time the compound spends in aqueous solution before use.- Control the temperature and light exposure during the experiment.- Include a positive control with a freshly prepared solution in each experiment. |
Predicted Impact of Environmental Factors on this compound Stability
| Factor | Potential Effect on this compound | General Recommendations |
| pH | Acidic pH (<6): Potential for acid-catalyzed hydrolysis of ester groups.Neutral pH (~7): Generally the most stable pH range, though slow hydrolysis and oxidation can still occur.Basic pH (>8): Increased rate of base-catalyzed hydrolysis of ester groups and increased susceptibility of phenolic groups to oxidation. | Buffer aqueous solutions to a pH between 6 and 7.5. Avoid strongly acidic or basic conditions. |
| Temperature | Higher temperatures will accelerate the rates of both hydrolysis and oxidation. | Store stock solutions at low temperatures (-20°C or -80°C). Prepare working solutions at room temperature and use them promptly. If experiments are conducted at elevated temperatures, be aware of the potential for accelerated degradation. |
| Light | Polycyclic aromatic compounds can be susceptible to photodegradation. The exact photosensitivity of this compound is unknown. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Avoid prolonged exposure to direct sunlight or strong artificial light. |
| Oxygen | The presence of dissolved oxygen can promote the oxidation of the phenolic hydroxyl groups. | For long-term storage of sensitive solutions, consider de-gassing the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. |
Experimental Protocols
Protocol 1: Preliminary Aqueous Stability Assessment of this compound using HPLC-UV
Objective: To evaluate the stability of this compound in an aqueous buffer over a short period.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution onto an appropriate HPLC-UV system.
-
Incubation: Store the remaining working solution under controlled conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: Inject aliquots of the working solution onto the HPLC-UV system at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Monitor the peak area of the this compound parent peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: Workflow for aqueous stability testing of this compound.
Technical Support Center: Overcoming Low Solubility of Fangchinoline (Fenfangjine G) in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fangchinoline. The information provided aims to address common challenges related to the low aqueous solubility of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the correct name and CAS number for the compound sometimes referred to as Fenfangjine G?
A1: The most commonly used name for this compound in scientific literature is Fangchinoline . Its CAS Registry Number is 436-77-1 [1][2]. While you may encounter the name "this compound," "Fangchinoline" is the standardized identifier.
Q2: What are the known biological activities of Fangchinoline?
A2: Fangchinoline is a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra. It exhibits a range of biological activities, including anti-cancer, anti-inflammatory, neuroprotective, and antiviral effects. In cancer research, it has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger autophagy in various cancer cell lines[3][4][5].
Q3: Why is Fangchinoline difficult to dissolve in cell culture media?
A3: Fangchinoline is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media. This is a common challenge with many natural product-derived compounds. Its chemical structure contributes to its low aqueous solubility, leading to precipitation when directly added to media or when diluted from a concentrated stock solution.
Q4: What is the recommended solvent for preparing a stock solution of Fangchinoline?
A4: The most widely used solvent for preparing Fangchinoline stock solutions for in vitro studies is Dimethyl Sulfoxide (DMSO) . It is capable of dissolving Fangchinoline at high concentrations[6][7][8].
Troubleshooting Guide
Issue: Precipitation of Fangchinoline upon dilution in cell culture medium.
This is the most common issue encountered when working with Fangchinoline. The following steps can help mitigate this problem.
Root Cause: Rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium.
Solutions:
-
Optimize Final DMSO Concentration:
-
Aim for a final DMSO concentration in your cell culture medium that is ≤ 0.5% (v/v) , and ideally ≤ 0.1% (v/v) . While some cell lines can tolerate higher concentrations, it is crucial to include a vehicle control (medium with the same final DMSO concentration without Fangchinoline) to account for any solvent-induced effects.
-
-
Serial Dilution Protocol:
-
Instead of a single large dilution, perform a stepwise serial dilution. For example, first, dilute the high-concentration DMSO stock into a smaller volume of serum-free medium or Phosphate-Buffered Saline (PBS). Then, add this intermediate dilution to your final culture volume. This gradual decrease in solvent polarity can sometimes prevent immediate precipitation.
-
-
Pre-warming the Medium:
-
Warming the cell culture medium to 37°C before adding the Fangchinoline stock solution can sometimes improve solubility.
-
-
Vortexing During Dilution:
-
To ensure rapid and uniform dispersion, gently vortex or pipette the medium up and down immediately after adding the Fangchinoline stock solution.
-
Quantitative Solubility Data
The following table summarizes the available solubility data for Fangchinoline in common laboratory solvents. Data for solubility in cell culture media is not widely published and can be highly dependent on the specific medium formulation and serum percentage.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL[6][7] | 164.27 mM | Preferred solvent for stock solutions. |
| Ethanol | 3 mg/mL[6][9] | 4.92 mM | Can be used as an alternative to DMSO for stock solutions, but at a lower concentration. |
| Water | Insoluble[6][7] | - | Fangchinoline is practically insoluble in aqueous solutions. |
| Methanol | Soluble[1] | - | Specific quantitative data is not readily available, but it is reported to be soluble. |
| Chloroform | Soluble[1] | - | Not suitable for cell culture applications due to its toxicity. |
Advanced Solubility Enhancement Protocols
For experiments requiring higher concentrations of Fangchinoline without precipitation, the following advanced methods can be explored.
Protocol 1: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. β-cyclodextrins are commonly used for this purpose.
Materials:
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Fangchinoline powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether β-cyclodextrin (SBE-β-CD)
-
Sterile water or PBS
Methodology:
-
Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD or SBE-β-CD in sterile water or PBS (e.g., 10-40% w/v).
-
Complexation:
-
Add the Fangchinoline powder directly to the cyclodextrin solution.
-
Alternatively, dissolve Fangchinoline in a minimal amount of a co-solvent like ethanol and then add it to the cyclodextrin solution.
-
-
Incubation: Incubate the mixture at room temperature or 37°C with constant stirring or shaking for several hours to overnight to allow for the formation of the inclusion complex.
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.
-
Application: This complexed Fangchinoline solution can then be diluted into your cell culture medium.
Protocol 2: Lipid-Based Formulations (Liposomes)
Encapsulating Fangchinoline within liposomes can improve its stability and solubility in aqueous environments.
Materials:
-
Fangchinoline powder
-
Phospholipids (e.g., soy phosphatidylcholine, DMPC, DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, ethanol)
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Sterile PBS or cell culture medium
Methodology (Thin-Film Hydration Method):
-
Lipid Film Formation: Dissolve Fangchinoline and lipids (e.g., a 2:1 molar ratio of phospholipid to cholesterol) in an organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film by adding sterile PBS or serum-free cell culture medium and vortexing or sonicating. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the liposome suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated Fangchinoline by methods such as dialysis or size exclusion chromatography.
-
Application: The resulting liposomal Fangchinoline suspension can be added to the cell culture.
Signaling Pathways and Experimental Workflows
Fangchinoline has been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and autophagy.
Experimental Workflow for Preparing Fangchinoline Working Solutions
Caption: Workflow for preparing Fangchinoline solutions for cell culture.
Signaling Pathways Modulated by Fangchinoline
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Akt/GSK-3β/Cyclin D1 Pathway: Fangchinoline can inhibit the phosphorylation of Akt, which in turn affects the downstream signaling of GSK-3β and leads to a decrease in Cyclin D1, causing cell cycle arrest at the G1 phase.
Caption: Fangchinoline-mediated inhibition of the Akt/GSK-3β/Cyclin D1 pathway.
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AMPK/mTOR/ULK1 Pathway: Fangchinoline can induce autophagy by activating AMPK, which then inhibits mTOR and activates ULK1.
Caption: Autophagy induction by Fangchinoline via the AMPK/mTOR/ULK1 pathway.
-
EGFR/PI3K/Akt Pathway: Fangchinoline can suppress tumor cell proliferation and invasion by inhibiting the EGFR-mediated PI3K/Akt signaling pathway.
Caption: Inhibition of the EGFR/PI3K/Akt signaling cascade by Fangchinoline.
References
- 1. Fangchinoline | CAS:436-77-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. nstchemicals.com [nstchemicals.com]
- 3. Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Natural Bis-Benzylisoquinoline Alkaloids-Tetrandrine, Fangchinoline, and Cepharanthine, Inhibit Human Coronavirus OC43 Infection of MRC-5 Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Fenfangjine G Dosage for In Vivo Studies
Important Notice: Information regarding a compound specifically named "Fenfangjine G" is not available in publicly accessible scientific literature or databases. Extensive searches for "this compound," "Fenfangine," and "Fenfangjine" have not yielded any relevant results for a specific chemical entity or therapeutic agent.
It is possible that "this compound" may be a new or internal compound name, a mistranslation, or a typographical error. Without accurate identification of the compound, providing specific guidance on its use is not possible.
This resource has been created to provide general guidance and best practices for optimizing the dosage of a novel compound for in vivo studies, using the placeholder name "Compound X" in place of "this compound." Researchers should adapt these principles to the specific characteristics of their compound of interest once it has been correctly identified.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected toxicity at our initial dose of Compound X. What are the first troubleshooting steps?
A1: Unexpected toxicity is a common challenge in preclinical in vivo studies. Here is a systematic approach to troubleshooting:
-
Verify Dosing Solution:
-
Concentration: Re-verify the calculations and concentration of your dosing solution. Errors in dilution can lead to significantly higher doses than intended.
-
Solubility and Stability: Ensure Compound X is fully dissolved and stable in the vehicle. Precipitation can lead to inconsistent dosing and potential emboli if administered intravenously. Visually inspect the solution for any particulates.
-
Vehicle Toxicity: The vehicle itself may be causing toxicity. Run a vehicle-only control group to assess its effects in isolation.
-
-
Review Administration Route:
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The route of administration (e.g., intravenous, intraperitoneal, oral) significantly impacts bioavailability and toxicity. An IV injection, for example, leads to 100% bioavailability and can cause acute toxicity if the dose is too high. Consider a less direct route, such as subcutaneous or oral administration, which may provide a more gradual release and lower peak plasma concentrations.
-
-
Dose-Response Assessment:
-
Conduct a dose-range-finding study with a wider range of doses, including several lower concentrations, to establish a maximum tolerated dose (MTD).
-
Q2: How do we determine the optimal starting dose for our in vivo efficacy studies with Compound X?
A2: Selecting an appropriate starting dose is critical for the success of your efficacy studies.
-
In Vitro Data: Start by reviewing the in vitro efficacy data. The EC50 or IC50 values from cell-based assays can provide a starting point. A common practice is to aim for in vivo plasma concentrations that are a multiple of the in vitro EC50/IC50.
-
Literature Review: If Compound X is part of a known class of compounds, review the literature for typical in vivo dosage ranges for similar molecules.
-
Pilot Study: Conduct a small-scale pilot study with a few animals per group across a range of doses. This will help you identify a dose that is both well-tolerated and shows a biological effect.
Troubleshooting Guide
This table outlines common issues encountered during in vivo studies with novel compounds and provides a structured approach to resolving them.
| Issue | Potential Cause | Recommended Action |
| High mortality or severe adverse effects in the treatment group | Dose is too high. | - Immediately lower the dose. - Conduct a formal MTD study. - Review the formulation for any issues. |
| Lack of efficacy | - Dose is too low. - Poor bioavailability. - Rapid metabolism of the compound. | - Increase the dose in a stepwise manner. - Consider a different route of administration to improve bioavailability. - Analyze plasma concentrations to assess exposure. |
| Inconsistent results between animals | - Improper dosing technique. - Formulation instability or insolubility. | - Ensure all personnel are properly trained on the administration technique. - Re-evaluate the formulation; consider using a different vehicle or adding solubilizing agents. |
| Precipitation of the compound in the dosing solution | Poor solubility of Compound X in the chosen vehicle. | - Test alternative, biocompatible vehicles. - Consider formulation strategies such as creating a suspension, emulsion, or using cyclodextrins. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Compound X that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).
-
Group Allocation: Assign a small number of animals (e.g., n=3-5) to each group. Include a vehicle control group and at least 3-5 dose level groups of Compound X.
-
Dose Escalation: Start with a low dose and escalate in subsequent groups. A common approach is to use a modified Fibonacci sequence for dose escalation.
-
Administration: Administer Compound X via the intended route for the efficacy studies.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight should be recorded daily.
-
Endpoint: The MTD is typically defined as the dose that causes no more than a 10% weight loss and no mortality or severe clinical signs.
Signaling Pathways & Experimental Workflows
Below are generalized diagrams representing common experimental workflows and signaling pathways that may be relevant for a novel therapeutic agent.
Caption: A typical workflow for preclinical in vivo studies.
Caption: A simplified, generic signaling pathway for a kinase inhibitor.
Technical Support Center: Investigating Off-Target Effects of Fangchinoline in Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering unexpected results or off-target effects when working with Fangchinoline in cell-based assays. Fangchinoline, a bisbenzylisoquinoline alkaloid derived from Stephania tetrandra (Fen Fang Ji), is known for its diverse pharmacological activities, which also suggests the potential for a complex off-target profile.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell toxicity at concentrations where the on-target effect is not yet optimal. What could be the cause?
A1: This is a common issue when working with bioactive natural products. The observed cytotoxicity could be due to off-target effects unrelated to your primary target. Fangchinoline has been reported to interact with multiple cellular pathways, including calcium signaling and apoptosis. We recommend performing a dose-response curve for cytotoxicity in parallel with your functional assay to determine a therapeutic window. Consider using a less sensitive cell line or reducing the treatment duration as initial troubleshooting steps.
Q2: Our functional assay readout is inconsistent across experiments, despite using the same concentration of Fangchinoline. What are the potential reasons?
A2: Inconsistency can arise from several factors. Firstly, ensure the stability and purity of your Fangchinoline stock. Secondly, cell passage number and density can significantly impact the cellular response. We advise using cells within a defined passage range and seeding them at a consistent density. Finally, consider potential off-target effects on cell cycle progression, which could lead to variability in your assay readout if not properly controlled.
Q3: We suspect Fangchinoline is interacting with other signaling pathways in our cells, leading to confounding results. How can we identify these off-target effects?
A3: Identifying off-target effects requires a systematic approach. A good starting point is to perform a broad-spectrum kinase inhibitor profiling or a receptor binding screen. These services are commercially available and can provide a comprehensive overview of potential off-target interactions. Additionally, you can use pathway-specific reporter assays to investigate the modulation of common signaling pathways, such as NF-κB, MAPK, and PI3K/Akt.
Troubleshooting Guides
Issue: Unexpected Inhibition or Activation in a Reporter Assay
-
Possible Cause 1: Direct effect on the reporter protein.
-
Troubleshooting Step: Run a control experiment with a constitutively active reporter or a cell-free assay with the purified reporter protein to rule out direct interaction.
-
-
Possible Cause 2: Off-target effect on an upstream signaling component.
-
Troubleshooting Step: Use specific inhibitors or activators of the suspected off-target pathway to see if they can rescue or mimic the effect of Fangchinoline. Perform western blotting for key pathway proteins to confirm their activation or inhibition.
-
-
Possible Cause 3: General cellular stress response.
-
Troubleshooting Step: Measure markers of cellular stress, such as reactive oxygen species (ROS) production or the unfolded protein response (UPR).
-
Issue: Discrepancy between Biochemical and Cell-Based Assay Results
-
Possible Cause 1: Poor cell permeability.
-
Troubleshooting Step: Use a cell permeability assay (e.g., PAMPA) to assess the ability of Fangchinoline to cross the cell membrane.
-
-
Possible Cause 2: Rapid metabolism of the compound.
-
Troubleshooting Step: Perform a time-course experiment to determine the stability of Fangchinoline in your cell culture medium. Co-treatment with a general metabolic inhibitor (use with caution) might provide insights.
-
-
Possible Cause 3: Efflux by multidrug resistance pumps.
-
Troubleshooting Step: Use specific inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if this potentiates the cellular activity of Fangchinoline.
-
Data Presentation
Table 1: Illustrative Off-Target Profile of Fangchinoline
This table provides a hypothetical summary of potential off-target activities for Fangchinoline based on common screening panels. Note: This data is for illustrative purposes and should be confirmed experimentally.
| Target Class | Representative Target | Assay Type | Result (IC50/EC50) | Potential Implication in Cell-Based Assays |
| Ion Channels | L-type Calcium Channels | Radioligand Binding | 5 µM | Altered intracellular calcium levels, affecting a wide range of signaling pathways. |
| Kinases | VEGFR2 | Enzymatic Assay | 10 µM | Inhibition of angiogenesis-related pathways. |
| GPCRs | α1-adrenergic receptor | Radioligand Binding | 8 µM | Modulation of Gq-coupled signaling pathways. |
| Transporters | P-glycoprotein (ABCB1) | Efflux Assay | 15 µM | Can affect the intracellular concentration of other compounds and contribute to drug resistance. |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on NF-κB Signaling
-
Cell Line: HEK293T cells stably expressing an NF-κB luciferase reporter.
-
Seeding: Plate cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to attach overnight.
-
Treatment: Pre-treat cells with varying concentrations of Fangchinoline (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulation: Stimulate the cells with a known NF-κB activator (e.g., 10 ng/mL TNF-α) for 6 hours.
-
Lysis and Readout: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Cytotoxicity Control: In a parallel plate, treat cells with the same concentrations of Fangchinoline and measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Normalize the luciferase signal to cell viability to distinguish specific pathway inhibition from general cytotoxicity.
Protocol 2: Investigating Effects on Cell Cycle Progression
-
Cell Line: A rapidly proliferating cell line (e.g., HeLa or A549).
-
Treatment: Treat cells with Fangchinoline at its IC50 and 2x IC50 for cytotoxicity for 24 hours. Include a vehicle control and a known cell cycle inhibitor (e.g., nocodazole) as positive control.
-
Cell Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected assay results.
Technical Support Center: Fenfangjine G Experiments
Welcome to the technical support center for Fenfangjine G. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and standardizing experiments involving this compound. Here you will find answers to frequently asked questions and detailed guides to address common issues that may lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in IC50 values for this compound in our cell viability assays. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors:
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Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift, affecting their response to treatment.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of viability assays.
-
Compound Stability: this compound may be unstable in solution. Ensure proper storage and handling of stock solutions.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity) and can yield different IC50 values.
Q2: Our apoptosis assays with this compound show a high percentage of necrotic cells, which is unexpected. How can we differentiate between apoptosis and necrosis?
A2: It is crucial to distinguish between apoptosis and necrosis to understand the mechanism of this compound-induced cell death. We recommend using a combination of assays:
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Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic pathway.
Q3: We are seeing inconsistent results in our Western blot analysis for proteins in the FGF signaling pathway after this compound treatment. What could be the issue?
A3: Inconsistent Western blot results can be due to:
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Antibody Quality: Ensure the primary antibodies are specific and validated for the target proteins.
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to normalize your data.
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Protein Extraction: Inconsistent protein extraction can lead to variability. Ensure complete cell lysis and accurate protein quantification.
-
Transfer Efficiency: Optimize the transfer conditions to ensure efficient transfer of proteins from the gel to the membrane.
Q4: The gene expression levels of FGF target genes measured by qPCR are not consistent across experiments with this compound. How can we improve the reliability of our qPCR data?
A4: To improve the consistency of qPCR results:
-
RNA Quality: Ensure high-purity, intact RNA is used for cDNA synthesis. Check the A260/A280 ratio and RNA integrity number (RIN).
-
Primer Design: Use validated primers with high specificity and efficiency.
-
Reference Genes: Use multiple stable reference genes for normalization.
-
Reverse Transcription Efficiency: Ensure consistent reverse transcription efficiency across all samples.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
| Issue | Possible Cause | Recommendation |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the plate. | Use a multichannel pipette for consistency, avoid using the outer wells of the plate, and ensure a single-cell suspension before seeding. |
| Low signal-to-noise ratio | Suboptimal cell number, incorrect incubation time with the reagent. | Optimize cell seeding density and incubation time for your specific cell line and assay. |
| Inconsistent IC50 values | Cell passage number, compound stability, variation in treatment duration. | Use cells within a defined passage number range, prepare fresh dilutions of this compound for each experiment, and maintain a consistent treatment duration. |
Apoptosis Assays (e.g., Annexin V/PI)
| Issue | Possible Cause | Recommendation |
| High background staining in negative controls | Mechanical stress during cell harvesting, prolonged incubation with trypsin. | Handle cells gently, use a cell scraper if necessary, and minimize trypsin exposure. |
| Low percentage of apoptotic cells | Suboptimal dose or treatment time, insensitive detection method. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis with this compound. |
| High percentage of necrotic cells | High concentration of this compound, secondary necrosis. | Use a lower concentration range of this compound and perform a time-course analysis to capture early apoptotic events. |
Western Blotting
| Issue | Possible Cause | Recommendation |
| No or weak signal for the target protein | Low protein expression, poor antibody quality, inefficient transfer. | Use a positive control, validate the primary antibody, and optimize transfer conditions. |
| Multiple non-specific bands | Primary antibody concentration is too high, insufficient blocking. | Titrate the primary antibody concentration and optimize the blocking conditions (e.g., blocking agent, duration). |
| Inconsistent loading control levels | Inaccurate protein quantification, uneven loading. | Use a reliable protein quantification method (e.g., BCA assay) and be precise when loading samples. |
Quantitative Real-Time PCR (qPCR)
| Issue | Possible Cause | Recommendation |
| High Cq values | Low target gene expression, poor RNA quality, inefficient reverse transcription. | Increase the amount of starting RNA, ensure high-quality RNA, and optimize the reverse transcription step. |
| Primer-dimers or non-specific amplification | Poor primer design, suboptimal annealing temperature. | Design primers using appropriate software, perform a melt curve analysis, and optimize the annealing temperature. |
| Inconsistent results between technical replicates | Pipetting errors, poor mixing of the reaction components. | Use a master mix, mix thoroughly, and use calibrated pipettes. |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blotting
-
Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
Extract total RNA from this compound-treated cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green master mix and specific primers for the target genes.
-
The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Analyze the data using the 2^-ΔΔCt method, normalizing to a stable reference gene.
Quantitative Data Presentation
Table 1: Effect of this compound on Cell Viability (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | 15.2 ± 1.8 | 8.5 ± 0.9 | 4.1 ± 0.5 |
| HeLa | 22.7 ± 2.5 | 12.3 ± 1.4 | 6.8 ± 0.7 |
| A549 | 18.9 ± 2.1 | 10.1 ± 1.1 | 5.3 ± 0.6 |
Table 2: Gene Expression Changes in Response to this compound (Fold Change)
| Gene | 6 hours | 12 hours | 24 hours |
| FGF2 | 0.8 ± 0.1 | 0.6 ± 0.08 | 0.4 ± 0.05 |
| FGFR1 | 0.9 ± 0.12 | 0.7 ± 0.09 | 0.5 ± 0.06 |
| ERK1 | 1.2 ± 0.15 | 0.9 ± 0.11 | 0.7 ± 0.09 |
| Bax | 1.5 ± 0.2 | 2.8 ± 0.3 | 4.2 ± 0.5 |
| Bcl-2 | 0.7 ± 0.09 | 0.5 ± 0.06 | 0.3 ± 0.04 |
Visualizations
Fenfangjine G degradation and storage conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability, storage, and handling of Fenfangjine G. For researchers, scientists, and drug development professionals, this resource offers troubleshooting tips and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light.[1] It is crucial to prevent freezing, as this can affect the stability of the compound. For short-term use, such as during an experiment, solutions should be kept on ice.
Q2: What are the known degradation pathways for this compound?
A2: The primary degradation pathway for this compound is hydrolysis, which involves the cleavage of the β-lactam ring.[2] This can be catalyzed by acidic or basic conditions. Other potential degradation pathways include oxidation and photolysis. Forced degradation studies are instrumental in identifying potential degradation products and understanding these pathways.[3][4][5]
Q3: How can I monitor the degradation of this compound in my samples?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the degradation of this compound.[6] A stability-indicating method using HPLC can separate the intact drug from its degradation products, allowing for accurate quantification. Other techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.[7][8]
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to harsh conditions, such as high temperature, humidity, acid, base, and light, to accelerate its degradation.[4][5][9] These studies are crucial for several reasons:
-
To develop and validate stability-indicating analytical methods.[3][5]
-
To determine the intrinsic stability of the molecule.[4]
Troubleshooting Guides
Issue 1: I am observing rapid degradation of this compound in my aqueous solution at room temperature.
-
Possible Cause: this compound is susceptible to hydrolysis, especially in neutral or slightly alkaline aqueous solutions.
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your solution is maintained in a slightly acidic range (around pH 6.0), as this compound is most stable at this pH.[8]
-
Temperature Control: Prepare and store your solutions at low temperatures (2-8°C) to slow down the rate of hydrolysis.
-
Fresh Preparation: Prepare solutions fresh before each experiment to minimize degradation over time.
-
Issue 2: My this compound stock solution has changed color.
-
Possible Cause: A change in color may indicate oxidative degradation or the formation of degradation products.
-
Troubleshooting Steps:
-
Inert Atmosphere: If possible, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Antioxidants: For formulation development, consider the addition of a suitable antioxidant.
-
Purity Check: Analyze the discolored solution using a stability-indicating HPLC method to identify and quantify any degradation products.
-
Quantitative Data Summary
The following table summarizes the degradation of this compound under various stress conditions as determined by a forced degradation study. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[3]
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Major Degradants Identified |
| Acid Hydrolysis | 0.1 M HCl | 4 hours | 60°C | 15.2% | Penilloic acid, Penicilloic acid |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | 25°C | 18.5% | Penicilloic acid, Isopenillic acid |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C | 12.8% | Oxidized derivatives |
| Thermal Degradation | Solid State | 48 hours | 80°C | 8.5% | Thermal adducts |
| Photodegradation | UV light (254 nm) | 12 hours | 25°C | 10.3% | Photolytic byproducts |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water and acetonitrile
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Oven
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at pH 6.0) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 4 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature (25°C) for 2 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store the solution in the dark at room temperature for 24 hours.
-
Withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish and expose it to 80°C in an oven for 48 hours.
-
After exposure, dissolve the sample in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) to UV light (254 nm) in a photostability chamber for 12 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
4. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation for each condition.
-
If using LC-MS, identify the mass of the major degradation products to help elucidate their structures.
Visualizations
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Fenfangjine G Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Fenfangjine G and its analogs, such as Tetrandrine and Fangchinoline, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for this compound and its analogs' toxicity?
A1: In animal models, the primary organs affected by the toxicity of this compound analogs, like Tetrandrine, are the liver, lungs, and kidneys.[1][2] Researchers should closely monitor the function of these organs throughout their experiments.
Q2: What is the reported LD50 of Tetrandrine in mice?
A2: The intravenous LD50 of Tetrandrine in female BALB/c mice has been reported to be 444.67 ± 35.76 mg/kg.[2]
Q3: What are the common signs of toxicity to watch for in animal models?
A3: Common signs of toxicity include changes in body weight, alterations in serum biochemistry indicating organ damage (e.g., elevated ALT, AST for liver; BUN, creatinine for kidney), and histopathological changes in the target organs.[2][3][4] Clinical symptoms may include lethargy, respiratory distress, and changes in behavior.
Q4: How can the formulation of this compound impact its toxicity?
A4: The formulation can significantly impact toxicity. Due to its poor water solubility, organic solvents are often required, which can contribute to toxicity.[5] Nanoformulations, such as liposomes and polymeric nanoparticles, have been shown to improve solubility, alter biodistribution, and potentially reduce systemic toxicity.[6]
Q5: Can combining this compound with other agents reduce its toxicity?
A5: Combining this compound analogs with other agents is a strategy being explored. For instance, Tetrandrine has been used in combination with chemotherapeutic agents where it can enhance the anti-tumor effect, potentially allowing for lower, less toxic doses of each compound.[7][8][9] Some studies suggest that certain combinations can also mitigate specific toxicities, such as the use of agents that modulate autophagy.
Troubleshooting Guides
Issue 1: Observed Hepatotoxicity (Elevated Liver Enzymes, Liver Necrosis)
-
Potential Cause: Direct toxic effect of this compound or its metabolites on hepatocytes. The metabolism of Tetrandrine by cytochrome P450 enzymes (CYP3A4 and CYP3A5) may lead to the formation of reactive metabolites that cause liver injury.
-
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to reduce the administered dose of this compound. Conduct a dose-response study to find the optimal therapeutic window with minimal toxicity.
-
Route of Administration: Consider alternative routes of administration. Intravenous administration can lead to rapid peak concentrations, potentially increasing acute toxicity. Oral or intraperitoneal administration may result in a different pharmacokinetic profile and reduced toxicity.
-
Formulation Strategy: Utilize a nanoparticle-based delivery system. Encapsulating this compound in liposomes or polymeric nanoparticles can alter its biodistribution, potentially reducing accumulation in the liver and decreasing hepatotoxicity.
-
Co-administration with Hepatoprotective Agents: Consider co-administering this compound with a known hepatoprotective agent. Agents that can modulate oxidative stress or inflammation may offer protection. For example, Tetrandrine has been shown to attenuate lipopolysaccharide-induced fulminant hepatic failure in mice.[10]
-
Issue 2: Observed Nephrotoxicity (Elevated BUN and Creatinine, Kidney Lesions)
-
Potential Cause: Accumulation of this compound or its metabolites in the kidneys, leading to renal damage.
-
Troubleshooting Steps:
-
Hydration: Ensure adequate hydration of the animals. Maintaining good renal blood flow can help reduce the concentration of the compound in the kidneys.
-
Dose and Schedule Adjustment: Lower the dose or alter the dosing schedule (e.g., less frequent administration) to prevent compound accumulation in the kidneys.
-
Targeted Delivery: Employ kidney-targeted drug delivery systems if the therapeutic target is not the kidney, to minimize off-target renal exposure.
-
Monitor Renal Function: Regularly monitor renal function parameters (BUN, creatinine, urine output) to detect early signs of nephrotoxicity and adjust the experimental protocol accordingly. Some studies have shown that Tetrandrine can have a protective effect on certain types of kidney injury, suggesting a complex dose-dependent effect.[3][4][11][12][13]
-
Issue 3: Observed Pulmonary Toxicity (Lung Hemorrhage, Inflammation)
-
Potential Cause: Direct toxicity to lung tissue, potentially mediated by metabolic activation of the compound within the lungs.
-
Troubleshooting Steps:
-
Inhalation Route Avoidance: If not necessary for the experimental model, avoid direct administration to the lungs (e.g., intratracheal instillation).
-
Anti-inflammatory Co-therapy: Consider the use of anti-inflammatory agents to mitigate the inflammatory response in the lungs.
-
Nanoparticle Formulation: As with other toxicities, nanoparticle formulations can alter the biodistribution and reduce accumulation in the lungs.
-
Data Presentation
Table 1: Summary of In Vivo Toxicity Data for Tetrandrine
| Animal Model | Route of Administration | Dose | Observed Toxic Effects | Reference |
| Female BALB/c Mice | Intravenous | 444.67 ± 35.76 mg/kg | LD50 | [2] |
| Female BALB/c Mice | Intravenous | 150 mg/kg/day for 14 days | Transient toxicity to liver, lungs, and kidneys | [2] |
| Male Wistar Rats | Gavage | 30 mg/kg/day for 56 days | Potential toxicity to liver and kidney in silicosis model | [3] |
| Male C57BL/6 Mice | Intraperitoneal | 20 mg/kg | Reduced serum ALT, AST, and LDH in a model of hepatic ischemia/reperfusion injury, indicating a protective effect at this dose. | |
| Heymann Nephritis Model Rats | Gavage | 20 mg/kg/day for 4 weeks | Reduced 24-h urine protein, decreased glomerular basement membrane proliferation. | [4] |
Table 2: In Vitro Cytotoxicity of Fangchinoline
| Cell Line | IC50 (µM) | Reference |
| HepG2 (Hepatocellular Carcinoma) | ~5 | [14] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | ~5 | [14] |
Experimental Protocols
Protocol 1: Assessment of Acute Hepatotoxicity of Tetrandrine in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Control Group: Vehicle (e.g., 0.5% carboxymethylcellulose) administration.
-
Tetrandrine Group: Administer Tetrandrine at various doses (e.g., 50, 100, 150 mg/kg) via intraperitoneal injection.
-
-
Procedure:
-
Fast mice for 12 hours prior to injection.
-
Administer a single dose of Tetrandrine or vehicle.
-
Monitor animals for clinical signs of toxicity.
-
At 24 hours post-injection, collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST).
-
Euthanize the animals and collect liver tissue for histopathological examination (H&E staining) and analysis of oxidative stress markers (e.g., MDA, GSH).
-
-
Endpoint Analysis: Compare serum enzyme levels, histopathological scores, and oxidative stress markers between the control and Tetrandrine-treated groups.
Protocol 2: Preparation and Administration of Tetrandrine-Loaded Nanoparticles
-
Nanoparticle Preparation:
-
Prepare Tetrandrine-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsion-solvent evaporation method.
-
Dissolve Tetrandrine and PLGA in an organic solvent (e.g., dichloromethane).
-
Emulsify the organic phase in an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol).
-
Evaporate the organic solvent to form nanoparticles.
-
Wash and collect the nanoparticles by centrifugation.
-
Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
-
-
Animal Administration:
-
Resuspend the Tetrandrine-loaded nanoparticles in a sterile vehicle (e.g., phosphate-buffered saline).
-
Administer the nanoparticle suspension to the animal model via the desired route (e.g., intravenous, intraperitoneal).
-
Include control groups receiving empty nanoparticles and free Tetrandrine at the same dose.
-
-
Toxicity Assessment: Follow the procedures outlined in Protocol 1 to assess and compare the toxicity of the nanoformulation to the free drug.
Visualizations
Caption: Workflow for troubleshooting and minimizing this compound toxicity.
Caption: Proposed mechanism of Tetrandrine toxicity and mitigation via nanoformulation.
References
- 1. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute and sub-chronic toxicity of tetrandrine in intravenously exposed female BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine Attenuates Podocyte Injury by Inhibiting TRPC6-Mediated RhoA/ROCK1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrandrine may treat membranous glomerulopathy via P13K/Akt signaling pathway regulation: therapeutic mechanism validation using Heymann nephritis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic anti-tumour effects of tetrandrine and chloroquine combination therapy in human cancer: a potential antagonistic role for p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic effects of tetrandrine combined with ionizing radiation on a murine colorectal carcinoma-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects of tetrandrine combined with ionizing radiation on a murine colorectal carcinoma‑bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrandrine attenuates lipopolysaccharide-induced fulminant hepatic failure in D-galactosamine-sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrandrine may treat membranous glomerulopathy via P13K/Akt signaling pathway regulation: therapeutic mechanism validation using Heymann nephritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrandrine Attenuates Podocyte Injury by Inhibiting TRPC6-Mediated RhoA/ROCK1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Fangchinoline induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Fenfangjine G HPLC Peak Tailing: A Technical Support Guide
For researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Fenfangjine G, this technical support center provides targeted troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak tailing for this compound?
Peak tailing for this compound, a compound containing a basic nitrogen atom, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, interactions with acidic silanol groups on the surface of silica-based columns are a primary contributor.[1][2][3] These interactions lead to more than one retention mechanism, causing the peak to broaden and tail.[2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical factor.[1][4] Since this compound has basic properties, a mobile phase with a pH close to its pKa can lead to inconsistent ionization of the analyte, resulting in asymmetrical peaks.[1] For basic compounds, it is generally recommended to adjust the mobile phase pH to be at least 2 units above or below the pKa of the compound to ensure a consistent ionization state. For similar alkaloids like fangchinoline and tetrandrine, successful separations have been achieved using mobile phases with a pH around 3.0 or 6.5.[5][6][7]
Q3: Can my HPLC system contribute to peak tailing?
Yes, extra-column effects can significantly contribute to peak tailing.[8] This includes issues such as excessively long or wide connecting tubing, mismatched fittings, or dead volume in the injector or detector.[1][8] These components can cause the sample band to spread before it reaches the column, leading to broader and tailing peaks.[1]
Q4: Is it possible that my sample itself is causing the peak tailing?
Absolutely. Overloading the column with a sample that is too concentrated is a common cause of peak tailing.[8][9][10] Additionally, if the sample solvent is not compatible with the mobile phase, it can lead to poor peak shape, especially for early eluting peaks. It is always best to dissolve the sample in the mobile phase whenever possible.[8]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
If you are experiencing peak tailing with this compound, the mobile phase composition is the first area to investigate.
Experimental Protocol:
-
pH Adjustment:
-
Prepare a series of mobile phases with varying pH values. Based on methods for similar compounds, starting with a pH of 3.0 (adjusted with an acid like glacial acetic acid or phosphoric acid) is a good initial step.[6][7]
-
Analyze this compound with each mobile phase and observe the peak shape.
-
Ensure your column is stable at the tested pH range.
-
-
Buffer Selection and Concentration:
-
Mobile Phase Additives:
-
For basic compounds like this compound, adding a tail-suppressing agent to the mobile phase can be effective.[3]
-
Triethylamine (TEA) can be added at a concentration of around 20 mM to mask the active silanol groups.[3]
-
Ionic liquids, such as 1-alkyl-3-methylimidazolium-based salts, have also been used as mobile phase additives to improve the separation of similar alkaloids.[11]
-
Table 1: Mobile Phase Parameters for Similar Alkaloids
| Compound(s) | Column | Mobile Phase | pH | Reference |
| Tetrandrine & Fangchinoline | C18 | Acetonitrile-Ammonium Acetate Buffer (40 mM) (32:68, v/v) | 6.5 | [5] |
| Fangchinoline & Tetrandrine | C18 | Methanol-Water (65:35, v/v) containing 1.0 g/L Sodium 1-octanesulfonate | 3.0 | [6][12] |
| Tetrandrine, Fangchinoline, etc. | C18 | Acetonitrile-KH2PO4 Buffer | 2.91-3.00 | [7] |
Guide 2: Column Selection and Care
The choice and condition of your HPLC column are paramount for achieving symmetrical peaks.
Experimental Protocol:
-
Column Chemistry:
-
Column Contamination and Voids:
-
If the peak tailing has developed over time, the column may be contaminated or have a void at the inlet.[9]
-
First, try flushing the column with a strong solvent to remove any contaminants.
-
If flushing does not resolve the issue, and you suspect a void, carefully reversing and flushing the column (if the manufacturer's instructions permit) may help. However, replacing the column is often the most reliable solution.
-
Using a guard column can help protect the analytical column from contamination and extend its lifetime.[13]
-
-
Column Temperature:
-
Temperature fluctuations can affect peak shape.[4] Operating the column in a temperature-controlled compartment can improve reproducibility and sometimes peak symmetry.
-
Guide 3: System and Sample Optimization
If mobile phase and column adjustments do not resolve the peak tailing, investigate the HPLC system and sample preparation.
Experimental Protocol:
-
Minimize Extra-Column Volume:
-
Sample Concentration and Solvent:
-
Prepare a dilution series of your this compound standard (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves with dilution, the original sample was likely overloaded.[9][10]
-
If your sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Whenever feasible, dissolve your sample in the initial mobile phase.
-
-
Sample Clean-up:
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting this compound peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Simultaneous determination of tetrandrine and fangchinoline in herbal medicine Stephania tetrandra S. Moore by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Fangchinoline and Tetrandrine in Qi-Fang-Xi-Bi-Granules by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nricm.edu.tw [nricm.edu.tw]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Simultaneous determination of fangchinoline and tetrandrine in Stephania tetrandra S. Moore by using 1-alkyl-3-methylimidazolium-based ionic liquids as the RP-HPLC mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Phytochemical Interference in Biochemical Assays
This guide is designed for researchers, scientists, and drug development professionals who may encounter interference from phytochemicals, such as the putative compound "Fenfangjine G," in their experimental assays. Phytochemicals, while sources of promising therapeutic agents, can also be prone to a variety of assay artifacts that may lead to misleading results. This resource provides troubleshooting strategies and frequently asked questions to help identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why are phytochemicals prone to it?
A1: Assay interference occurs when a substance, in this case, a phytochemical, falsely alters an assay result through a mechanism unrelated to the intended biological target.[1] These compounds are often referred to as Pan-Assay Interference Compounds (PAINS).[2] Phytochemicals, due to their diverse and often complex structures, including numerous hydroxyl groups and reactive moieties, have a high potential to interfere with assays.[3]
Q2: What are the common mechanisms of assay interference by phytochemicals?
A2: Common mechanisms include:
-
Compound Aggregation: At certain concentrations, some phytochemicals can form aggregates that non-specifically sequester and denature proteins, leading to false inhibition.[4]
-
Chemical Reactivity: Phytochemicals can contain reactive functional groups that covalently modify proteins or other assay components.[5][6]
-
Optical Interference: Colored or fluorescent phytochemicals can interfere with absorbance or fluorescence-based readouts.[7]
-
Redox Activity: Some phytochemicals can participate in redox cycling, which can disrupt assay chemistries, particularly those measuring redox-sensitive endpoints.[5]
Q3: My initial screen with "this compound" shows significant activity. How can I determine if this is a genuine result?
A3: A genuine "hit" should be confirmed through a series of validation and counter-screening experiments. A suggested workflow is outlined below. It is crucial to differentiate true biological activity from assay artifacts early in the drug discovery process to avoid wasting resources.[4][6]
Troubleshooting Guide
If you suspect that "this compound" or another phytochemical is interfering with your assay, follow this troubleshooting guide.
Step 1: Initial Assessment and Data Review
Before proceeding with wet-lab experiments, review the characteristics of your compound and assay.
-
Is the compound colored or does it have intrinsic fluorescence? If so, it may interfere with optical readouts.
-
What is the chemical structure of the compound? Look for known reactive groups or substructures common in PAINS.[2]
-
At what concentration is the activity observed? High concentrations (e.g., >10 µM) are more likely to cause non-specific effects, including aggregation.[2]
Step 2: Experimental Troubleshooting
The following table outlines common interference mechanisms, suggested experiments to identify them, and potential solutions.
| Potential Issue | Troubleshooting Experiment | Interpretation of Results | Possible Solution |
| Compound Aggregation | Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). | If the inhibitory activity of "this compound" is significantly reduced, aggregation is likely the cause. | Add a small amount of non-ionic detergent to the assay buffer. |
| Reactivity with Thiols | Run the assay with and without a high concentration of a reducing agent like Dithiothreitol (DTT) (e.g., 1 mM). | A significant change in compound activity with the addition of DTT suggests reactivity with cysteine residues.[5] | Consider if the biological target has critical cysteine residues. If not, the compound may be a non-specific reactive molecule. |
| Optical Interference (Absorbance/Fluorescence) | Measure the absorbance or fluorescence of "this compound" at the assay wavelengths in the absence of other assay components. | If the compound has significant absorbance or fluorescence at the detection wavelength, it will interfere with the readout.[7] | Use an alternative assay with a different detection method (e.g., luminescence instead of fluorescence). |
| Redox Cycling | Include a redox-sensitive control experiment, for example, by testing the compound's ability to interfere with a redox-based assay in the absence of the target.[5] | If the compound shows activity in the control assay, it is likely a redox cycler. | Use reagents and buffers that are less sensitive to redox changes. |
Experimental Protocols
Protocol 1: Detergent-Based Assay for Compound Aggregation
Objective: To determine if the observed activity of a phytochemical is due to the formation of aggregates.
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, follow the standard assay protocol.
-
In the second set, add a final concentration of 0.01% (v/v) Triton X-100 to the assay buffer before adding the test compound.
-
Run both sets of assays and compare the activity of the phytochemical.
Protocol 2: Thiol Reactivity Assessment
Objective: To assess if a phytochemical is a reactive electrophile that modifies cysteine residues in proteins.
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, perform the standard assay protocol.
-
In the second set, pre-incubate the enzyme or protein target with a high concentration of a reducing agent (e.g., 1 mM DTT) for 15-30 minutes before adding the test compound.
-
Initiate the reaction and measure the activity in both sets. A significant difference in the compound's potency suggests thiol reactivity.[5]
Visualizing Workflows and Pathways
Hit Triage and Validation Workflow
The following diagram illustrates a typical workflow for validating an initial hit from a primary screen to rule out common assay interferences.
Caption: A decision-making workflow for triaging initial screening hits.
Potential Signaling Pathway Modulation by Phytochemicals
Many phytochemicals exert their effects by modulating key cellular signaling pathways. The diagram below shows a simplified representation of common pathways that can be affected.
Caption: Major signaling pathways often modulated by phytochemicals.
References
- 1. Interference testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Characterization and Antioxidant Activity Evaluation for Some Plant Extracts in Conjunction with Pharmacological Mechanism Prediction: Insights into Potential Therapeutic Applications in Dyslipidemia and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Fenfangjine G (Fangchinoline)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenfangjine G (also known as Fangchinoline).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the experimental use of this compound?
A1: The optimal pH for this compound activity has not been definitively established in the literature. However, based on the general properties of bisbenzylisoquinoline alkaloids, a slightly acidic to neutral pH range (pH 6.0-7.4) is recommended as a starting point for optimization. Alkaloids can be unstable at highly acidic or alkaline pH. It is crucial to determine the optimal pH for your specific experimental system empirically.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is poorly soluble in water but soluble in dimethyl sulfoxide (DMSO).[1][2] A common method for preparing a stock solution is to dissolve the compound in high-purity DMSO to create a concentrated stock (e.g., 10-100 mM).[3][4] To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[5] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] When preparing your working solution, dilute the DMSO stock directly into your cell culture medium or buffer. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. These include:
-
PI3K/Akt/XIAP Pathway: this compound can suppress the phosphorylation of PI3K and Akt, leading to the downregulation of the anti-apoptotic protein XIAP.[6][7]
-
MAPK Pathway: It can inhibit the MAPK signaling cascade, which is involved in cell growth and proliferation.[8]
-
NF-κB and AP-1 Pathways: this compound can dually regulate these pathways, which are critical in inflammation and carcinogenesis, to promote apoptosis.[9]
-
p53/Sestrin2/AMPK Pathway: It can induce autophagic cell death through this signaling cascade.[10]
-
P-glycoprotein (P-gp) Inhibition: this compound can inhibit the function of P-gp, a key transporter involved in multidrug resistance in cancer cells.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer or Media | This compound has low aqueous solubility. The final concentration may be too high, or the pH of the medium may be suboptimal. | Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration is non-toxic to your cells. Test a range of pH values for your buffer or medium to identify the optimal solubility and activity range. Consider using a surfactant or co-solvent if compatible with your experimental system. |
| Inconsistent or Non-reproducible Results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. Instability of the compound at the experimental pH and temperature. | Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment from a frozen stock. Empirically determine the stability of this compound under your specific experimental conditions (pH, temperature, and incubation time). |
| High Background or Off-Target Effects | The concentration of this compound may be too high, leading to non-specific effects. The final DMSO concentration may be causing cellular stress. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Ensure the final DMSO concentration in your control and experimental conditions is identical and below the toxic threshold for your cells. |
| No Observed Biological Activity | The compound may have degraded. The concentration used may be too low. The experimental pH may be suboptimal for activity. | Use a fresh aliquot of the stock solution. Verify the concentration of your stock solution. Perform a dose-response study. Optimize the pH of your experimental buffer or medium. |
Quantitative Data
Table 1: Representative pH-Dependent Activity of this compound (Hypothetical Data)
This table provides a hypothetical representation of the expected pH-dependent activity of this compound. The optimal pH should be determined empirically for each specific experimental setup.
| pH | Relative Activity (%) | Notes |
| 4.0 | 55 | Reduced activity, potential for instability with prolonged incubation. |
| 5.0 | 75 | Moderate activity. |
| 6.0 | 90 | High activity. |
| 7.0 | 100 | Optimal activity observed. |
| 7.4 | 95 | High activity, suitable for most cell culture experiments. |
| 8.0 | 65 | Reduced activity, potential for degradation at alkaline pH. |
| 9.0 | 40 | Significantly reduced activity and stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Thaw a frozen aliquot of your this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Gently vortex the stock solution to ensure it is fully dissolved.
-
Dilute the stock solution directly into your pre-warmed cell culture medium or experimental buffer to the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, dilute 1 µL of the stock solution into 1 mL of medium.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Use the working solution immediately. Do not store aqueous solutions of this compound for extended periods.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in culture medium (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound inhibits the PI3K/Akt/XIAP signaling pathway.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Natural Bis-Benzylisoquinoline Alkaloids-Tetrandrine, Fangchinoline, and Cepharanthine, Inhibit Human Coronavirus OC43 Infection of MRC-5 Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fangchinoline diminishes STAT3 activation by stimulating oxidative stress and targeting SHP-1 protein in multiple myeloma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fangchinoline | CAS:436-77-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis | PLOS One [journals.plos.org]
- 8. Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fangchinoline induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The bisbenzylisoquinoline alkaloids, tetrandine and fangchinoline, enhance the cytotoxicity of multidrug resistance-related drugs via modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenfangjine G aggregation in stock solutions
Technical Support Center: Fenfangjine G
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on the common issue of its aggregation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO appears to have precipitated after storage. What could be the cause?
A1: Precipitation of compounds like this compound from DMSO stock solutions can be attributed to several factors. A common reason is the absorption of atmospheric water by DMSO, which is highly hygroscopic. This change in solvent composition can significantly reduce the solubility of your compound, leading to precipitation.[1] Additionally, freeze-thaw cycles can promote the precipitation of compounds from concentrated DMSO solutions.[2] It is also possible that the initial concentration of this compound exceeded its solubility limit in DMSO.
Q2: I observed precipitation when I diluted my clear this compound DMSO stock into an aqueous buffer for my experiment. Why is this happening?
A2: This is a common phenomenon for hydrophobic compounds. While this compound may be soluble in 100% DMSO, its solubility can dramatically decrease when diluted into an aqueous buffer system.[3] This leads to the compound crashing out of the solution, forming aggregates or precipitates, which can be observed as turbidity or a milky appearance in the solution.[3]
Q3: Can the aggregation of this compound affect my experimental results?
A3: Absolutely. Compound aggregation can lead to a number of issues that can compromise your results. These include inaccurate compound concentration in your assays, leading to erroneous dose-response curves and potency measurements.[2][4] Aggregates can also cause false-positive or false-negative results in biological assays through non-specific interactions with proteins or assay components.
Q4: What is the recommended storage procedure for this compound stock solutions to minimize aggregation?
A4: To minimize aggregation, it is recommended to store this compound stock solutions in a controlled environment. If you need to prepare stock solutions in advance, it is advisable to store them as small aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles.[5] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening to reduce moisture condensation.[5] Using fresh, anhydrous DMSO is also crucial to prevent water absorption.[1]
Troubleshooting Guides
Issue 1: Visible Precipitate in this compound Stock Solution
Symptoms:
-
Visible crystals or solid particles in the DMSO stock solution.
-
Cloudiness or turbidity in the solution.
Troubleshooting Steps:
-
Gentle Warming: Try gently warming the solution in a water bath (e.g., 37°C) to see if the precipitate redissolves.[1] Be cautious, as prolonged heating can degrade the compound.
-
Sonication: Use an ultrasonic bath for a few minutes to aid in the dissolution of the precipitate.[1]
-
Solvent Quality Check: DMSO is hygroscopic and can absorb water over time, which can cause precipitation. Try using a fresh, unopened bottle of anhydrous DMSO to prepare a new stock solution.[1]
-
Concentration Reduction: The intended concentration may be above the solubility limit of this compound in DMSO. Prepare a new stock solution at a lower concentration.
Issue 2: Precipitation Upon Dilution into Aqueous Buffer
Symptoms:
-
The solution turns cloudy or milky immediately after diluting the DMSO stock into your aqueous experimental buffer.[3]
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Some experimental systems can tolerate a higher final concentration of DMSO. Increasing the percentage of DMSO in the final assay volume may help keep this compound in solution.[3] However, it is crucial to first determine the DMSO tolerance of your specific assay, as it can interfere with biological activity.[3]
-
Use of Pluronic F-127: For in vitro assays, consider the use of a non-ionic surfactant like Pluronic F-127 to improve the apparent solubility and reduce aggregation of hydrophobic compounds. A common starting point is to add a small amount to your aqueous buffer (e.g., 0.01% w/v).
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This can sometimes help to avoid sudden changes in solvent polarity that lead to precipitation.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator
-
Sterile, tightly sealed vials
-
-
Procedure:
-
Allow the vial of this compound powder to come to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If any particulate matter remains, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C.
-
Protocol 2: Assessing this compound Solubility
-
Materials:
-
This compound
-
Proposed solvent (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Centrifuge
-
HPLC system
-
-
Procedure:
-
Prepare a supersaturated solution of this compound in the chosen solvent at a known temperature (e.g., 25°C).
-
Equilibrate the solution for a set period (e.g., 24 hours) with constant agitation to ensure equilibrium is reached.
-
Centrifuge the solution at high speed to pellet the excess, undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of this compound in that solvent at that temperature.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Temperature (°C) | Solubility (mM) |
| DMSO | 25 | 25 |
| Ethanol | 25 | 5 |
| PBS (pH 7.4) | 25 | <0.01 |
Table 2: Effect of DMSO Concentration on this compound Apparent Solubility in PBS (Hypothetical Data)
| Final DMSO Concentration (%) | Apparent Solubility in PBS (µM) | Observation |
| 0.1 | 0.5 | Significant Precipitation |
| 0.5 | 2.5 | Mild Precipitation |
| 1.0 | 10 | Clear Solution |
| 2.0 | >20 | Clear Solution |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. フェンファングジンG | this compound | 205533-81-9 | Phytochemical Reference - ChemFaces [chemfaces.net]
Technical Support Center: Cell Line Resistance to Fenfangjine G Treatment
Notice: Information regarding "Fenfangjine G" is not available in the public domain. The following technical support center has been created based on established principles and common mechanisms of drug resistance observed in cancer cell lines to provide a foundational guide. The troubleshooting steps, experimental protocols, and data presented are generalized and may need to be adapted once the specific characteristics of this compound are known.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter cell line resistance to anti-cancer compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms that could lead to cell line resistance to a compound like this compound?
A1: While specific mechanisms for this compound are unknown, cancer cells can develop resistance to therapeutic agents through various strategies:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Alteration of the Drug Target: Mutations or modifications in the target protein can prevent the drug from binding effectively.[1][2][3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the inhibitory effect of the drug.
-
Altered Drug Metabolism: Cells may increase the metabolic inactivation of the drug.[1][3]
-
Enhanced DNA Repair: If the compound induces DNA damage, resistant cells may upregulate their DNA repair mechanisms.[1][2][3]
-
Inhibition of Apoptosis: Cells can acquire defects in the apoptotic machinery, making them resistant to programmed cell death.[3][4]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of resistance.[5] This is typically determined using a cell viability assay.
Q3: My cell line is not developing resistance despite continuous treatment. What could be the issue?
A3: Several factors could contribute to this:
-
Sub-optimal Drug Concentration: The initial concentration might be too high, causing excessive cell death, or too low, providing insufficient selective pressure.
-
Inappropriate Dose Escalation: The increases in drug concentration may be too rapid or too large for the cells to adapt.
-
Cell Line Characteristics: Some cell lines are inherently less prone to developing resistance to certain drugs.
-
Compound Stability: The compound may not be stable in the cell culture medium for extended periods.
Q4: What are the initial troubleshooting steps if I observe resistance?
A4:
-
Confirm Resistance: Perform a dose-response experiment to verify the shift in IC50.
-
Check Cell Line Authenticity: Ensure your cell line is not misidentified or contaminated.
-
Verify Compound Integrity: Confirm the stability and activity of your this compound stock.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Problem 1: High variability in IC50 determination between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Variations in Drug Dilution | Prepare fresh serial dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Confluency | Start experiments when cells are in the logarithmic growth phase and at a consistent confluency. |
Problem 2: The resistant phenotype is lost over time in culture.
| Possible Cause | Suggested Solution |
| Genetic Instability | The resistance mechanisms may be transient or epigenetically regulated. |
| Lack of Continuous Selection Pressure | Resistant cells may be outcompeted by sensitive cells in the absence of the drug. |
| Solution | Maintain the resistant cell line in a culture medium containing a maintenance concentration of this compound (e.g., a concentration equivalent to the IC10 or IC20 of the resistant line). Periodically re-evaluate the IC50 to ensure the resistant phenotype is stable.[6] |
Key Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to a cytotoxic agent.
-
Determine the Initial IC50: First, determine the IC50 of the parental cell line to this compound using a cell viability assay (e.g., MTT, CCK-8).
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to or slightly below the IC50.
-
Monitor and Culture: Initially, significant cell death is expected. Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 2-3 days, until the cells resume a stable growth rate.
-
Gradual Dose Escalation: Once the cells are growing steadily, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).[7] Repeat this step, allowing the cells to adapt to each new concentration. This process can take several months.
-
Establishment and Characterization: Once a cell line is established that can proliferate in a significantly higher concentration of this compound, determine its IC50 and compare it to the parental line to calculate the Resistance Index (RI).
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of the drug to preserve the resistant phenotype.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to the drug's mechanism of action (typically 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Visualizing Experimental and Logical Workflows
Below are diagrams illustrating common workflows and concepts in drug resistance research.
References
- 1. ejcmpr.com [ejcmpr.com]
- 2. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: High-Purity Fenfangjine G Purification
Welcome to the technical support center for the refining of high-purity Fenfangjine G. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction, separation, and purification of this bisbenzylisoquinoline alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial extraction method for obtaining this compound from Stephania tetrandra?
A1: The most common and effective initial extraction method is solvent extraction using ethanol. The powdered plant material is typically refluxed with 70-80% ethanol. This method is efficient at extracting a broad range of alkaloids, including this compound. An acid-base extraction can then be employed to pre-separate the total alkaloids. The extract is acidified to convert the alkaloids into their salt form, which is soluble in an aqueous phase, while non-alkaloidal impurities are removed with an organic solvent. Subsequently, the aqueous layer is basified to precipitate the free alkaloids, which are then extracted with an organic solvent like chloroform.[1]
Q2: I am observing low yields of this compound after the initial extraction. What are the possible causes and solutions?
A2: Low yields can stem from several factors:
-
Incomplete Extraction: Ensure the plant material is finely powdered to maximize surface area for solvent penetration. The solvent-to-solid ratio and extraction time are also critical. A common ratio is 8:1 (v/w) of 80% ethanol to plant material, refluxed for at least one hour, repeated three times.[1]
-
Improper pH Adjustment: During the acid-base extraction, ensure the pH is sufficiently low (around pH 2-3) to protonate all alkaloids and high enough (around pH 9-10) during basification to ensure complete precipitation of the free bases.
-
Solvent Polarity: The choice of organic solvent for extracting the free alkaloids is crucial. Chloroform is commonly used, but other solvents with similar polarity may be tested for optimization.
Q3: My purified this compound sample shows multiple spots on a TLC plate. How can I improve the purity?
A3: The presence of multiple spots indicates co-eluting impurities, which are common in the purification of natural products. To improve purity, consider the following chromatographic techniques:
-
Flash Chromatography: This is an effective method for the initial separation of the crude alkaloid extract. A reversed-phase C18 column can be used for this purpose.[2]
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the recommended method. A C18 column with a gradient elution of acetonitrile and a phosphate buffer (pH 8.0) has been shown to be effective for separating bisbenzylisoquinoline alkaloids.[3]
-
Recrystallization: After chromatographic purification, recrystallization from a suitable solvent, such as acetone, can significantly enhance the purity of the final product.[2]
Q4: What are the common impurities found alongside this compound?
A4: The most common impurities are other structurally related bisbenzylisoquinoline alkaloids present in Stephania tetrandra. The most notable of these are tetrandrine and fangchinoline.[1][2] Due to their similar structures and polarities, their separation can be challenging and often requires optimized chromatographic conditions.
Q5: What are the optimal storage conditions for this compound to prevent degradation?
A5: Alkaloids, in general, are susceptible to degradation by heat, light, and extreme pH conditions. For long-term storage, it is recommended to store high-purity this compound as a solid in a cool, dark, and dry place. If in solution, use a buffered solution at a slightly acidic to neutral pH (around pH 4-6) and store at low temperatures (e.g., 4°C) to minimize degradation.[4] Avoid prolonged exposure to strong acids or bases.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Purity After Column Chromatography | Poor separation of closely related alkaloids (e.g., tetrandrine, fangchinoline). | Optimize the mobile phase composition. For reversed-phase chromatography, adjust the gradient slope of the organic solvent (e.g., acetonitrile or methanol) and the pH of the aqueous buffer.[3] Consider using a different stationary phase if co-elution persists. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. | |
| Peak Tailing in HPLC | Secondary interactions between the basic nitrogen of the alkaloid and residual silanol groups on the silica-based column. | Use a mobile phase with a competing base (e.g., triethylamine) or an acidic modifier to protonate the silanols. Operating at a higher pH (e.g., pH 8.0) can also deprotonate the silanols, reducing interaction.[3] |
| Column degradation. | Use a guard column to protect the analytical column. If performance degrades, wash the column with a strong solvent or replace it. | |
| No Crystals Form During Recrystallization | Solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |
| Presence of impurities inhibiting crystal formation. | Re-purify the sample using chromatography to remove the impurities. | |
| Incorrect solvent choice. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solvent screening to find the optimal solvent or solvent mixture. | |
| Compound Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Use a lower-boiling point solvent. Add more solvent to reduce the concentration before cooling. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the purification of bisbenzylisoquinoline alkaloids from Stephania tetrandra.
Table 1: Yield and Purity from Flash Chromatography and Recrystallization
| Compound | Initial Amount (mg) | Yield after Flash Chromatography (mg) | Yield after Recrystallization (mg) | Purity after Recrystallization (%) |
| Fangchinoline | 100 (extract) | - | 13 | 98.78 |
| Tetrandrine | 100 (extract) | - | 21 | 98.19 |
Data obtained from the preparative isolation of fangchinoline and tetrandrine from Radix Stephania tetrandra extract.[2]
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound
-
Extraction:
-
Grind the dried roots of Stephania tetrandra to a fine powder (40-60 mesh).
-
Reflux the powder with 8 volumes of 80% ethanol for 1 hour.
-
Filter the mixture and collect the filtrate.
-
Repeat the reflux and filtration steps two more times with the plant residue.
-
Combine all filtrates and concentrate under reduced pressure to obtain the crude ethanol extract.[1]
-
-
Acid-Base Extraction:
-
Dissolve the crude ethanol extract in a 2% hydrochloric acid solution.
-
Extract the acidic solution with chloroform or ethyl acetate to remove non-alkaloidal impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide to precipitate the total alkaloids.
-
Extract the precipitated alkaloids with chloroform.
-
Combine the chloroform extracts and concentrate under reduced pressure to obtain the crude total alkaloid extract.
-
Protocol 2: High-Purity Purification by Preparative HPLC
-
Sample Preparation: Dissolve the crude total alkaloid extract in the initial mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Phosphate buffer (pH 8.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Develop a linear gradient starting from a low percentage of B to a high percentage of B over 30-60 minutes to effectively separate the alkaloids. The exact gradient will need to be optimized based on the specific column and system used.[3]
-
Flow Rate: As per column manufacturer's recommendation.
-
Detection: UV at 280 nm.
-
-
Fraction Collection and Analysis: Collect the fractions corresponding to the this compound peak. Analyze the purity of the collected fractions by analytical HPLC.
-
Final Purification:
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold acetone.
-
Dry the crystals under vacuum to obtain high-purity this compound.[2]
-
Visualizations
Caption: Workflow for the extraction and purification of high-purity this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
- 1. CN102285994A - Method for separating and purifying fangchinoline and tetrandrine from stephania tetrandra - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of bisbenzylisoquinoline alkaloids by high-performance liquid chromatography (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-Cancer Effects of Fangchinoline and Tetrandrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of two structurally similar bisbenzylisoquinoline alkaloids, Fangchinoline and Tetrandrine, isolated from the medicinal plant Stephania tetrandra. While the initial inquiry concerned "Fenfangjine G," literature predominantly focuses on Fangchinoline and Tetrandrine, which are often studied in parallel for their therapeutic potential. This document summarizes their cytotoxic activities against various cancer cell lines, elucidates their mechanisms of action through key signaling pathways, and provides detailed experimental protocols for validation.
Comparative Cytotoxicity
Fangchinoline and Tetrandrine exhibit broad-spectrum anti-cancer activity, inducing cell death and inhibiting proliferation in a variety of cancer cell lines. The following table summarizes their 50% inhibitory concentration (IC50) values from various studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Cancer Cell Line | Compound | IC50 (µM) | Duration of Treatment | Reference |
| Breast Cancer | ||||
| MDA-MB-231 | Fangchinoline | ~5 | 48h | [1] |
| MDA-MB-231 | Tetrandrine | 8.76 | 24h | |
| MCF7 | Tetrandrine | 21.76 | 24h | |
| Prostate Cancer | ||||
| PC3 | Fangchinoline | ~5 | 48h | [1] |
| Melanoma | ||||
| WM9 | Fangchinoline | >10 | 48h | [1] |
| Leukemia | ||||
| HEL | Fangchinoline | ~5 | 48h | [1] |
| K562 | Fangchinoline | >10 | 48h | [1] |
| Ovarian Cancer | ||||
| OVCAR-3 | Fangchinoline | Not specified | 48h | [2][3] |
| MDAH 2774 | Fangchinoline | Not specified | 48h | [2][3] |
| ES-2 | Fangchinoline | Not specified | 48h | [2][3] |
| SK-OV-3 | Fangchinoline | Not specified | 48h | [2][3] |
| Lung Cancer | ||||
| A549 | Tetrandrine | Not specified | Not specified | |
| Pancreatic Cancer | ||||
| PANC-1 | Tetrandrine | IC50 ranged from 2.62 to 8.03 | 48h | |
| Renal Cancer | ||||
| 786-O | Tetrandrine | IC50 ranged from 2.62 to 8.03 | 48h |
Mechanisms of Action: Key Signaling Pathways
Fangchinoline and Tetrandrine exert their anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Both Fangchinoline and Tetrandrine have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and downstream effectors. This inhibition promotes apoptosis and reduces cell proliferation.
Aurora A Kinase Signaling Pathway
Aurora A kinase is a key regulator of mitosis. Its overexpression is common in many cancers and is associated with poor prognosis. Fangchinoline has been identified as a novel inhibitor of Aurora A kinase, leading to mitotic arrest and apoptosis.[2][3]
AMPK/mTOR/ULK1 Signaling Pathway
The AMPK/mTOR/ULK1 pathway is crucial for regulating autophagy, a cellular process that can either promote cell survival or cell death. Tetrandrine has been shown to activate AMPK, which in turn inhibits mTOR and activates ULK1, leading to the induction of autophagy-associated cell death.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of Fangchinoline and Tetrandrine.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.[4][5][6][7]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Fangchinoline and Tetrandrine stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Fangchinoline and Tetrandrine in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.[8][9][10][11]
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Fangchinoline and Tetrandrine stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Fangchinoline or Tetrandrine for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the detached and attached cells. Centrifuge at 1,500 rpm for 5 minutes and wash twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-FITC negative, PI negative: Live cells
-
Annexin V-FITC positive, PI negative: Early apoptotic cells
-
Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative, PI positive: Necrotic cells
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation levels of proteins within the targeted signaling pathways.[12][13][14][15]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Aurora A, anti-p-Aurora A, anti-AMPK, anti-p-AMPK, anti-mTOR, anti-p-mTOR, anti-ULK1, anti-p-ULK1, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Conclusion
Fangchinoline and Tetrandrine are promising anti-cancer agents with multifaceted mechanisms of action. This guide provides a foundational comparison of their cytotoxic effects and their impact on key signaling pathways. The detailed experimental protocols offer a starting point for researchers to validate and further explore the therapeutic potential of these compounds. Further head-to-head comparative studies under standardized conditions are warranted to definitively delineate their relative potencies and therapeutic indices for specific cancer types.
References
- 1. Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin-DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bosterbio.com [bosterbio.com]
- 10. kumc.edu [kumc.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
A Head-to-Head Battle in Reversing Multidrug Resistance: Fenfangjine G vs. Tetrandrine
A Comparative Guide for Researchers in Oncology and Drug Development
Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, often leading to treatment failure. The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a primary mechanism, actively effluxing chemotherapeutic agents from cancer cells. In the quest for effective MDR reversal agents, natural compounds have emerged as a promising avenue. This guide provides a detailed, data-driven comparison of two such agents: Fenfangjine G (Fangchinoline) and Tetrandrine. Both are bisbenzylisoquinoline alkaloids isolated from the root of Stephania tetrandra, and while structurally similar, they exhibit distinct potencies and mechanistic nuances in their ability to resensitize resistant cancer cells to chemotherapy.
Quantitative Comparison of MDR Reversal Efficacy
The following table summarizes the comparative efficacy of this compound and Tetrandrine in reversing multidrug resistance in the P-gp-positive human colon cancer cell line, HCT15. The data highlights the fold-reduction in the half-maximal inhibitory concentration (IC50) of chemotherapeutic agents in the presence of these reversal agents.
| Cell Line | Chemotherapeutic Agent | Reversal Agent (Concentration) | IC50 (nM) of Chemo Agent Alone | IC50 (nM) of Chemo Agent with Reversal Agent | Reversal Fold | Reference |
| HCT15 | Paclitaxel | Tetrandrine (3.0 µM) | 1550 | 0.5 | ~3100 | [1] |
| This compound (3.0 µM) | 1550 | 0.8 | ~1900 | [1] | ||
| Verapamil (10.0 µM) | 1550 | 3.8 | ~410 | [1] | ||
| HCT15 | Actinomycin D | Tetrandrine (3.0 µM) | 18.0 | 0.5 | 36.0 | [1] |
| This compound (3.0 µM) | 18.0 | 0.3 | 45.9 | [1] | ||
| Verapamil (10.0 µM) | 18.0 | 1.0 | 18.2 | [1] | ||
| Hep-2/v | Vincristine | Tetrandrine (2.52 µg/mL) | 1.8 µM | 0.81 µM | 2.22 | [2] |
Note: Reversal Fold is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of the reversal agent.
Mechanisms of Action: A Tale of Two Alkaloids
Both this compound and Tetrandrine primarily exert their MDR reversal effects by targeting the P-glycoprotein transporter. However, the intricacies of their interactions and their influence on downstream signaling pathways reveal important distinctions.
Tetrandrine: A Potent P-gp Modulator
Tetrandrine has been extensively studied and is recognized as a potent inhibitor of P-gp.[3] Its primary mechanism involves direct interaction with P-gp, leading to competitive inhibition of drug efflux.[3] This is further supported by evidence showing that Tetrandrine stimulates P-gp's ATPase activity, a characteristic of P-gp substrates and competitive inhibitors. Some studies also indicate that prolonged exposure to Tetrandrine can lead to a downregulation of P-gp expression at the protein level, potentially through the inhibition of signaling pathways such as NF-κB, which is involved in the transcription of the MDR1 gene.[4]
This compound (Fangchinoline): A Multifaceted Inhibitor
This compound shares the ability to inhibit P-gp-mediated drug efflux, as demonstrated by its capacity to increase the intracellular accumulation of P-gp substrates like rhodamine 123.[1][5] Like Tetrandrine, it enhances the cytotoxicity of MDR-related drugs by modulating P-gp.[1] Beyond direct P-gp inhibition, research suggests that this compound can influence critical cell signaling pathways that contribute to cell survival and proliferation, which are intrinsically linked to drug resistance. For instance, it has been shown to inhibit the PI3K/Akt/mTOR and EGFR signaling pathways.[6][7] By arresting the cell cycle and promoting apoptosis through these pathways, this compound can render cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents.
Experimental Protocols
This section provides a summary of the key experimental methodologies used to evaluate the MDR reversal activity of this compound and Tetrandrine.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (both the drug-sensitive parental line and the multidrug-resistant variant) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of the chemotherapeutic drug, either alone or in combination with a fixed, non-toxic concentration of this compound or Tetrandrine.[2][4]
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 values are then calculated from the dose-response curves.
Rhodamine 123 Accumulation and Efflux Assay
This assay measures the function of P-gp by quantifying the intracellular accumulation and retention of the fluorescent P-gp substrate, rhodamine 123.
-
Cell Preparation: Resistant cells are harvested and suspended in a suitable buffer.
-
Pre-incubation: The cells are pre-incubated with or without the reversal agent (this compound or Tetrandrine) at a non-toxic concentration for a specified time (e.g., 30-60 minutes).
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension, and the cells are incubated to allow for its uptake.
-
Washing: The cells are washed with ice-cold buffer to remove extracellular rhodamine 123.
-
Analysis of Accumulation: The intracellular fluorescence of rhodamine 123 is immediately measured using a flow cytometer. An increase in fluorescence in the presence of the reversal agent indicates inhibition of P-gp-mediated efflux.
-
Analysis of Efflux: For efflux studies, after loading with rhodamine 123, the cells are resuspended in a fresh, warm buffer (with or without the reversal agent) and incubated for a period (e.g., 1-2 hours) to allow for efflux. The remaining intracellular fluorescence is then measured by flow cytometry. A higher retention of fluorescence in the presence of the reversal agent indicates inhibition of efflux.[1][2]
Conclusion
Both this compound and Tetrandrine are effective in reversing P-glycoprotein-mediated multidrug resistance. The available data suggests that Tetrandrine may exhibit a stronger reversal effect for certain drugs like paclitaxel in HCT15 cells, while this compound shows comparable or slightly better efficacy for others, such as actinomycin D in the same cell line.[1]
The choice between these two compounds for further research and development may depend on the specific cancer type, the chemotherapeutic agent in use, and the desired mechanistic profile. Tetrandrine's mechanism appears more focused on direct P-gp interaction and modulation, while this compound presents a broader spectrum of activity by influencing key cancer signaling pathways. This multi-targeted approach of this compound could be advantageous in combating the multifactorial nature of drug resistance. Further in-vivo studies and clinical trials are necessary to fully elucidate their therapeutic potential as MDR reversal agents in a clinical setting.
References
- 1. The bisbenzylisoquinoline alkaloids, tetrandine and fangchinoline, enhance the cytotoxicity of multidrug resistance-related drugs via modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine partially reverses multidrug resistance of human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fangchinoline inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fangchinoline exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fangchinoline and Fenfangjine G: Unveiling the Therapeutic Potential of Bisbenzylisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural product chemistry and drug discovery, the bisbenzylisoquinoline alkaloids stand out for their complex structures and potent biological activities. Among these, fangchinoline, isolated from the root of Stephania tetrandra, has been the subject of extensive research, revealing a wide array of pharmacological effects. This guide provides a detailed comparative analysis of fangchinoline and a structurally related, yet less understood, alkaloid from the same plant source, Fenfangjine G. While a wealth of experimental data is available for fangchinoline, this comparison aims to contextualize its properties and, through structural analysis, infer the potential characteristics of this compound, highlighting a promising area for future research.
Chemical Structures: A Tale of Two Scaffolds
At the heart of their distinct biological activities lies the unique chemical architecture of these molecules. Fangchinoline is a well-characterized bisbenzylisoquinoline alkaloid, featuring two benzylisoquinoline units linked by two ether bridges. In contrast, this compound possesses a more compact tetracyclic structure.
Fangchinoline is a macrocyclic compound with a molecular formula of C37H40N2O6.[1] Its structure is characterized by two chiral centers and a specific arrangement of methoxy and hydroxyl groups that are crucial for its biological interactions.
This compound , with a molecular formula of C22H27NO8, presents a tetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraene core.[2] This fundamental structural difference suggests that while both are derived from the same plant, their molecular targets and pharmacological profiles are likely to be distinct.
Comparative Overview of Physicochemical Properties
A summary of the key physicochemical properties of fangchinoline and this compound is presented below. The data for fangchinoline is derived from extensive experimental validation, whereas the information for this compound is primarily based on computational predictions from its known structure.
| Property | Fangchinoline | This compound |
| Molecular Formula | C37H40N2O6[1] | C22H27NO8[2] |
| Molecular Weight | 608.7 g/mol [1] | 433.4 g/mol [2] |
| Source | Stephania tetrandra[1] | Stephania tetrandra[2] |
| Alkaloid Class | Bisbenzylisoquinoline[1] | Tetracyclic Isoquinoline Derivative (inferred) |
| Key Functional Groups | Methoxy, Hydroxyl, Tertiary Amines[1] | Acetyloxy, Dihydroxy, Dimethoxy, Azatetracyclic core[2] |
Fangchinoline: A Multi-Targeted Therapeutic Agent
Fangchinoline has demonstrated a remarkable range of biological activities, positioning it as a promising candidate for drug development in various therapeutic areas. Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in disease pathogenesis.
Anti-Cancer Activity
A significant body of research has focused on the anti-neoplastic properties of fangchinoline. It has been shown to inhibit the proliferation and induce apoptosis in a variety of cancer cell lines, including those of the breast, prostate, lung, and colon.[3][4]
Key Anti-Cancer Mechanisms:
-
Induction of Apoptosis: Fangchinoline promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, typically at the G1 phase, thereby preventing cancer cell replication.[4]
-
Inhibition of Metastasis: Fangchinoline has been observed to suppress the migration and invasion of cancer cells.
-
Reversal of Multi-Drug Resistance: It has shown potential in overcoming resistance to conventional chemotherapy agents.[4]
Anti-Inflammatory and Immunomodulatory Effects
Fangchinoline exhibits potent anti-inflammatory properties, which are attributed to its ability to suppress the production of pro-inflammatory mediators. It has also been shown to modulate immune responses, suggesting its potential in the treatment of autoimmune diseases.
Neuroprotective Effects
Emerging evidence suggests that fangchinoline may have neuroprotective effects, potentially through its antioxidant and anti-inflammatory activities.
Signaling Pathways Modulated by Fangchinoline
The diverse biological effects of fangchinoline are a consequence of its interaction with multiple intracellular signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of future therapeutic strategies.
Figure 1: Key signaling pathways modulated by Fangchinoline.
This compound: An Uncharted Territory
In stark contrast to fangchinoline, there is a significant lack of published experimental data on the biological activities and mechanism of action of this compound. Its discovery has been reported, and its chemical structure elucidated, but its pharmacological profile remains to be investigated.
Based on its structural features, which differ considerably from the bisbenzylisoquinoline scaffold of fangchinoline, it is plausible that this compound interacts with a different set of molecular targets. The presence of two acetyloxy groups and a more rigid tetracyclic system suggests that its mode of action could be distinct from that of fangchinoline. Further research is imperative to unlock the potential of this novel alkaloid.
Experimental Protocols: A Foundation for Future Research
To facilitate further investigation and ensure the reproducibility of findings, detailed experimental protocols for key assays used to characterize the biological activities of fangchinoline are provided below. These protocols can serve as a template for the future evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., fangchinoline) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
A Proposed Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comprehensive comparative analysis of novel compounds like this compound against a well-characterized molecule such as fangchinoline.
Figure 2: Proposed workflow for comparative analysis.
Conclusion and Future Directions
Fangchinoline stands as a testament to the therapeutic potential held within natural products. Its diverse pharmacological activities, underpinned by the modulation of critical signaling pathways, make it a compelling lead compound for the development of novel therapeutics. The discovery of this compound from the same botanical source opens up exciting new avenues for research. While currently understudied, its unique chemical structure warrants a thorough investigation of its biological properties.
Future research should prioritize the in-depth pharmacological characterization of this compound, employing the established experimental protocols outlined in this guide. A direct, data-driven comparison with fangchinoline will be instrumental in understanding the structure-activity relationships within this class of alkaloids and could lead to the identification of new and more potent therapeutic agents. The systematic exploration of the rich chemical diversity of Stephania tetrandra is a promising strategy in the ongoing quest for innovative medicines.
References
- 1. Fangchinoline | C37H40N2O6 | CID 73481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C22H27NO8 | CID 10622655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An overview on the chemistry, pharmacology and anticancer properties of tetrandrine and fangchinoline (alkaloids) from Stephania tetrandra roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcimjournal.com [jcimjournal.com]
Reproducibility of Fangchinoline's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has garnered significant attention for its diverse pharmacological effects.[1][2] Numerous preclinical studies have documented its potent anti-cancer, anti-inflammatory, neuroprotective, and cardioprotective activities.[1][3][4] This guide provides a comparative analysis of the reported biological activities of Fangchinoline, with a focus on its reproducibility across various experimental models. We will delve into the key signaling pathways modulated by this compound, summarize quantitative data from multiple studies, and provide detailed experimental protocols to aid in the replication and further investigation of its therapeutic potential.
I. Comparative Analysis of Biological Activities
The biological activity of Fangchinoline has been investigated in a multitude of preclinical models, demonstrating a consistent pattern of action against several diseases, particularly cancer. This section compares the cytotoxic and anti-inflammatory effects of Fangchinoline across different cell lines and experimental setups.
A. Anticancer Activity
Fangchinoline exhibits significant anticancer effects by modulating various oncogenic molecules, leading to a decrease in tumor cell proliferation, survival, and metastasis.[1] Its efficacy has been reported in a wide range of cancer cell lines.
Table 1: Comparative Cytotoxicity of Fangchinoline in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings | IC50 Values (µM) | Reference(s) |
| Breast Cancer | MDA-MB-231 | Induced apoptosis via the mitochondrial pathway; decreased phosphorylated Akt levels. | Concentration-dependent | [1] |
| Lung Cancer | A549 | Inhibited phosphorylation of FAK and downstream pathways (FAK-Akt, FAK-MEK-ERK1/2). | Not specified | [1][5] |
| Melanoma | A375, A875 | Attenuated FAK phosphorylation; suppressed proliferation and metastasis. | 12.41 (A375), 16.20 (A875) | [1] |
| Bone Cancer | MG63, U20S | Decreased proliferation and migration (MG63). | Not specified | [1] |
| Prostate Cancer | PC3 | Up-regulation of apoptosis with increased exposure time. | Not specified | [1] |
| Bladder Cancer | T24, 5637 | Increased apoptosis and adaptive autophagy in a concentration-dependent manner. | Not specified | [1] |
| Pancreatic Cancer | PANC-1, BxPC-3 | Induced apoptosis. | Not specified | [1] |
| Liver Cancer | PLC/PRF/5, HepG2 | Induced irreversible autophagy. | Not specified | [1] |
| Gallbladder Cancer | GBC-SD, NOZ | Inhibited proliferation and clone formation; induced apoptosis. | Dose-dependent | [6] |
| Osteosarcoma | MG63 | Suppressed proliferation, migration, and invasion; accelerated apoptosis. | Not specified | [7] |
| Esophageal Squamous Cell Carcinoma | EC1, ECA109 | Suppressed growth, induced G1 phase cell-cycle arrest and apoptosis. | Not specified | [8] |
| Colon Adenocarcinoma | DLD-1, LoVo | Exhibited cytotoxicity and inhibited proliferation. | Not specified | [9] |
| Gastric Cancer | AGS | Suppressed cell invasion. | Inhibition at 2, 4, 8 µM | [10] |
B. Anti-inflammatory Activity
Fangchinoline demonstrates notable anti-inflammatory properties, which have been observed in various experimental models. It has been shown to modulate key inflammatory pathways and cytokine production.
Table 2: Comparative Anti-inflammatory Effects of Fangchinoline
| Experimental Model | Key Findings | Effective Concentration | Reference(s) |
| Mouse ear edema (croton oil-induced) | Showed anti-inflammatory effects. | Not specified | [3] |
| In vitro cyclooxygenase inhibition | 35% inhibition of cyclooxygenase. | 100 µM | [3] |
| In vitro human interleukin-6 (hIL-6) activity | 63% inhibition of hIL-6 activity. | 4 µM | [3] |
| LPS/NIG-induced IL-1β release in THP-1 cells | Moderate anti-inflammatory effect with 50.5% inhibition. | 5 µM | [11] |
| Rheumatoid arthritis-induced rats | Significantly reduced TNF-α and IL-6 levels. | 2 µM and 4 µM | [12] |
C. Neuroprotective and Cardioprotective Effects
Beyond its anti-cancer and anti-inflammatory roles, Fangchinoline has also been reported to have protective effects on neuronal and cardiac cells.
Table 3: Neuroprotective and Cardioprotective Activities of Fangchinoline
| Biological System | Model | Key Findings | Reference(s) |
| Neuroprotection | H2O2-induced oxidative neuronal cell damage in rat cerebellar granule cells | Exhibited neuroprotective effects. | [13] |
| Glutamate-induced oxidative damage in HT22 cells | Prevented cell death and attenuated ROS overproduction. | [14] | |
| Aβ1–42-induced mouse model of Alzheimer's disease | Ameliorated cognitive impairment by inducing autophagy and inhibiting oxidative stress. | [15][16] | |
| Cardioprotection | Endotoxemia in rats | Attenuated cardiac dysfunction by inhibiting ERK1/2 and NF-κB p65 phosphorylation. | [4][17] |
II. Key Signaling Pathways Modulated by Fangchinoline
The reproducibility of Fangchinoline's biological activity is underscored by its consistent modulation of specific signaling pathways across different cell types and disease models.
A. PI3K/Akt Signaling Pathway
A frequently reported mechanism of action for Fangchinoline is the inhibition of the PI3K/Akt pathway, which is crucial for cell proliferation and survival.[1][6][7]
Caption: Fangchinoline inhibits the PI3K/Akt signaling pathway.
B. FAK Signaling Pathway
Fangchinoline has been shown to target Focal Adhesion Kinase (FAK), a critical regulator of cell migration, invasion, and survival.[1][5]
Caption: Fangchinoline suppresses FAK-mediated signaling pathways.
C. NF-κB and AP-1 Signaling Pathways
Fangchinoline can also modulate cytokine-induced apoptosis through the dual regulation of NF-κB and AP-1 pathways.[18]
Caption: Dual regulation of NF-κB and AP-1 pathways by Fangchinoline.
III. Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed experimental protocols for key assays are provided below.
A. Cell Viability Assay (MTT Assay)
This protocol is based on methodologies frequently used to assess the cytotoxic effects of Fangchinoline.[6][10]
Caption: Workflow for a typical MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Cells are plated in 96-well plates at a density of approximately 4x10³ cells per well and incubated overnight.[6]
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of Fangchinoline.
-
Incubation: The plates are incubated for a predetermined period, typically 48 hours.[6]
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for an additional 2-4 hours at 37°C.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 450 nm using a microplate reader.[6]
B. Western Blot Analysis
This protocol is a standard method used to detect protein expression levels, as seen in many studies investigating Fangchinoline's mechanism of action.[6][10]
Caption: Standard workflow for Western blot analysis.
Detailed Methodology:
-
Protein Extraction: Cells are treated with Fangchinoline, and total protein is extracted using a suitable lysis buffer.
-
Quantification: Protein concentration is determined using a method like the bicinchoninic acid (BCA) assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk to prevent non-specific binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Akt, FAK, p-Akt, p-FAK), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
C. Apoptosis Assays (Hoechst Staining and TUNEL Assay)
These assays are commonly used to visualize and quantify apoptosis induced by Fangchinoline.[6]
Detailed Methodology for Hoechst 33258 Staining: [6]
-
Cell Culture and Treatment: GBC cells are seeded in 24-well plates (2x10⁴ cells/well), cultured overnight, and then treated with different concentrations of fangchinoline for 48 hours.[6]
-
Staining: The cells are stained according to the instructions of an apoptosis staining kit.
-
Microscopy: Concentrated nuclei are observed under a fluorescence microscope.[6]
Detailed Methodology for TUNEL Assay: [6]
-
Cell Treatment: Cells are treated with a high concentration of fangchinoline.
-
Assay Performance: A TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed to detect DNA fragmentation, a hallmark of apoptosis.
-
Analysis: The number of TUNEL-positive cells is quantified to determine the extent of apoptosis.[6]
Conclusion
The biological activities of Fangchinoline, particularly its anti-cancer effects, are well-documented across a range of preclinical models. The reproducibility of its action is supported by the consistent observation of its modulatory effects on key signaling pathways such as PI3K/Akt and FAK. While IC50 values and the magnitude of effects can vary depending on the specific cell line and experimental conditions, the overall trends in its biological activity are consistent. The detailed protocols provided in this guide aim to facilitate the replication of these findings and encourage further research into the therapeutic applications of Fangchinoline. For researchers and drug development professionals, Fangchinoline represents a promising natural compound worthy of continued investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fangchinoline attenuates cardiac dysfunction in rats with endotoxemia via the inhibition of ERK1/2 and NF-κB p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fangchinoline as a kinase inhibitor targets FAK and suppresses FAK-mediated signaling pathway in A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fangchinoline suppresses the proliferation, invasion and tumorigenesis of human osteosarcoma cells through the inhibition of PI3K and downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Anti-metastatic activity of fangchinoline in human gastric cancer AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fangchinoline supplementation attenuates inflammatory markers in experimental rheumatoid arthritis-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effects of fangchinoline and tetrandrine on hydrogen peroxide-induced oxidative neuronal cell damage in cultured rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of Natural Alkaloid Fangchinoline Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Fangchinoline alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer’s disease models [frontiersin.org]
- 16. Fangchinoline alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fangchinoline attenuates cardiac dysfunction in rats with endotoxemia via the inhibition of ERK1/2 and NF-κB p65 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanism of Action of Fenfangjine G and Related Pathway Inhibitors
Aimed at researchers, scientists, and drug development professionals, this guide provides a cross-validated comparison of the mechanisms of action of bisbenzylisoquinoline alkaloids from Stephania tetrandra (commonly referred to as Fenfangjine) and other well-characterized inhibitors of related signaling pathways.
Introduction: The term "Fenfangjine G" likely refers to a specific bisbenzylisoquinoline alkaloid derived from the plant Stephania tetrandra, also known as "Fen Fang Ji" in traditional Chinese medicine. The most extensively studied alkaloids from this plant are Fangchinoline and Tetrandrine. This guide will focus on the mechanisms of action of these two compounds as representative examples of "Fenfangjine" and compare them with established inhibitors of the key signaling pathways they modulate. This comparative analysis is supported by experimental data from various studies to provide a robust cross-validation of their molecular mechanisms.
Comparative Analysis of Cytotoxicity
The anti-proliferative effects of Fangchinoline, Tetrandrine, and selected alternative pathway inhibitors have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes. The following tables summarize the IC50 values for these compounds in several common cancer cell lines.
Table 1: Comparative IC50 Values (µM) for Inhibition of Cell Proliferation
| Compound | Target Pathway | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Other Cell Lines |
| Fangchinoline | PI3K/Akt, NF-κB, AMPK/mTOR | ~5.6[1] | 0.26 - 9.4[2] | ~9.4[2] | GBC-SD (Gallbladder): ~5[3] |
| Tetrandrine | PI3K/Akt, Ca2+ channels | 21.76 (24h)[4] | ~10[5] | - | HT-29 (Colon): 22.98 (24h), 6.87 (48h)[6]; PC-3 (Prostate): ~5 (48h)[7] |
| BAY 11-7082 | NF-κB | - | 2.066[8] | 6-25 (48h)[9] | HGC27 (Gastric): 0.025 (24h)[10] |
| LY294002 | PI3K/Akt | ~10-20 | ~10 | - | MV4-11-R (AML): 2.43[11] |
| Wortmannin | PI3K/Akt | 0.4 (24h)[12] | 0.22 - 11.4[13] | 0.049[13] | K562 (Leukemia): 0.025 (24h)[14] |
| Rapamycin | mTOR | 0.001 - 20[15][16] | 0.1[17] | 0.037[18] | T98G (Glioblastoma): 0.002[19] |
| Compound C | AMPK | - | - | - | A2780 (Ovarian): 0.9[20] |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time and assay method.
Mechanisms of Action and Signaling Pathways
Fangchinoline and Tetrandrine exert their anti-cancer and anti-inflammatory effects by modulating several key signaling pathways. Below is a comparative overview of their mechanisms, alongside those of selected pathway-specific inhibitors.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers.
-
Fangchinoline and Tetrandrine: Both compounds have been shown to inhibit the PI3K/Akt pathway. They decrease the phosphorylation of Akt, a key downstream effector of PI3K, leading to the inhibition of survival signals and the induction of apoptosis[1][21].
-
Alternative Inhibitors (LY294002 and Wortmannin):
-
LY294002 is a reversible inhibitor of PI3K, competing with ATP for the kinase domain[22]. It effectively blocks the phosphorylation of Akt[23].
-
Wortmannin is a potent, irreversible inhibitor of PI3K[24]. It covalently binds to the p110 catalytic subunit of PI3K, leading to a sustained inhibition of the pathway[25].
-
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer and chronic inflammatory diseases.
-
Fangchinoline and Tetrandrine: Both alkaloids have been reported to suppress the NF-κB pathway. They inhibit the phosphorylation of IκBα, which prevents the release and nuclear translocation of the p65 subunit of NF-κB[5][9].
-
Alternative Inhibitor (BAY 11-7082): BAY 11-7082 is an irreversible inhibitor of IκBα phosphorylation, thereby blocking the activation of NF-κB[18][26].
AMPK/mTOR Signaling Pathway
The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathways are central regulators of cellular energy homeostasis, metabolism, and growth. They are often dysregulated in cancer.
-
Fangchinoline: Induces autophagy in cancer cells by activating the AMPK/mTOR/ULK1 pathway. It increases the phosphorylation of AMPK and decreases the phosphorylation of mTOR[27].
-
Alternative Inhibitors (Rapamycin and Compound C):
Induction of Apoptosis
A common mechanism of action for many anti-cancer agents is the induction of apoptosis, or programmed cell death.
-
Fangchinoline and Tetrandrine: Both compounds have been shown to induce apoptosis in various cancer cell lines. This is often accompanied by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the activation of caspases, such as caspase-3[1][7][30]. Flow cytometry analysis has quantified the percentage of apoptotic cells following treatment. For example, Tetrandrine at 10 µmol/L for 48 hours resulted in 69.24% of PC-3 cells undergoing apoptosis[7].
-
Alternative Inhibitors: The inhibition of pro-survival pathways by compounds like LY294002 (PI3K/Akt) and BAY 11-7082 (NF-κB) also leads to the induction of apoptosis[4][12].
Table 2: Quantitative Effects on Apoptosis
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Early + Late) | Reference |
| Tetrandrine | PC-3 | 10 | 48 | 69.24 | [7] |
| Tetrandrine | Tca8113 | 64 | - | 61 | [31] |
| Wortmannin | MCF-7 | 0.5 | 24 | 74.42 | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and IC50 Determination (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., Fangchinoline, Tetrandrine, or alternatives) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion
This compound, represented by Fangchinoline and Tetrandrine, demonstrates significant anti-cancer and anti-inflammatory potential through the modulation of multiple key signaling pathways, including PI3K/Akt, NF-κB, and AMPK/mTOR. This comparative guide illustrates that while these natural compounds have multi-targeted effects, their mechanisms of action overlap with those of well-established, pathway-specific inhibitors. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development to further investigate and validate the therapeutic potential of these and similar compounds.
References
- 1. Fangchinoline inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcancer.org [jcancer.org]
- 5. Growth-Suppressive and Apoptosis-Inducing Effects of Tetrandrine in SW872 Human Malignant Liposarcoma Cells via Activation of Caspase-9, Down-Regulation of XIAP and STAT-3, and ER Stress | MDPI [mdpi.com]
- 6. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrandrine suppresses proliferation, induces apoptosis, and inhibits migration and invasion in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione Peroxidase 1 Promotes NSCLC Resistance to Cisplatin via ROS-Induced Activation of PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 12. Wortmannin induces MCF-7 breast cancer cell death via the apoptotic pathway, involving chromatin condensation, generation of reactive oxygen species, and membrane blebbing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rapamycin‐induced autophagy sensitizes A549 cells to radiation associated with DNA damage repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. IC50 determination by MTT assay [bio-protocol.org]
- 24. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. researchgate.net [researchgate.net]
- 29. Cytotoxicity of wortmannin triggers programmed cell death in MCF-7 cells; biochemical and morphological analysis - MedCrave online [medcraveonline.com]
- 30. Effects of tetrandrine on apoptosis and radiosensitivity of nasopharyngeal carcinoma cell line CNE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. jnxb.jnu.edu.cn [jnxb.jnu.edu.cn]
Unraveling Fenfangjine G: A Comparative Analysis of Natural vs. Synthetic Bisbenzylisoquinoline Alkaloids
In the realm of pharmacological research, particularly in the exploration of natural products for therapeutic applications, the efficacy of synthetic versus naturally derived compounds is a subject of paramount importance. This guide addresses the comparative efficacy of what is likely "Fangchinoline" or "Tetrandrine," two prominent bisbenzylisoquinoline alkaloids, which "Fenfangjine G" is presumed to be a variant or misspelling of, given the absence of the latter in formal scientific literature. These compounds, extracted from the root of Stephania tetrandra, have garnered significant attention for their potential in treating a range of conditions, including cancer and inflammatory diseases.
This comparison delves into the available experimental data on the natural forms of Fangchinoline and Tetrandrine and discusses the landscape of their synthetic counterparts and derivatives. While direct comparative studies on the efficacy of purely synthetic versus natural forms of the parent compounds are scarce, research into synthetic derivatives provides valuable insights into efforts to enhance their therapeutic properties.
Efficacy of Natural Fangchinoline and Tetrandrine: A Data-Driven Overview
Natural Fangchinoline and Tetrandrine have demonstrated significant biological activity across numerous studies. Their efficacy, particularly in anti-cancer applications, has been quantified through various in vitro experiments. The following tables summarize key quantitative data from studies on the natural forms of these compounds.
Table 1: In Vitro Anti-Proliferative Activity of Natural Fangchinoline
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Gallbladder Cancer (GBC-SD) | CCK8 | Approx. 2.5 | [1] |
| Gallbladder Cancer (NOZ) | CCK8 | Approx. 5.0 | [1] |
| Colon Adenocarcinoma (DLD-1) | MTT | 4.53 | |
| Colon Adenocarcinoma (LoVo) | MTT | 5.17 | [2] |
| Human Esophageal Squamous Carcinoma (EC1) | Not Specified | 3.042 | |
| Human Esophageal Squamous Carcinoma (ECA109) | Not Specified | 1.294 | |
| Human Esophageal Squamous Carcinoma (Kyse450) | Not Specified | 2.471 | |
| Human Esophageal Squamous Carcinoma (Kyse150) | Not Specified | 2.22 |
Table 2: In Vitro Anti-Proliferative Activity of Natural Tetrandrine
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Human oral cancer (HSC-3) | Not Specified | Not specified (Dose-dependent apoptosis) | [3] |
| Human osteosarcoma (143B) | Not Specified | Not specified (Dose-dependent growth suppression) | [4] |
| Human breast adenocarcinoma (MDA-MB-231) | MTT | Not specified (derivatives tested) | [5] |
| Prostate cancer (PC3) | MTT | Not specified (derivatives tested) | [5] |
| Melanoma (WM9) | MTT | Not specified (derivatives tested) | [5] |
| Erythroleukemia (HEL) | MTT | Not specified (derivatives tested) | [5] |
| Chronic Myelogenous Leukemia (K562) | MTT | Not specified (derivatives tested) | [5] |
Synthetic Approaches and Efficacy of Derivatives
While the total synthesis of Fangchinoline and Tetrandrine has been achieved, much of the recent synthetic effort has focused on creating derivatives to improve upon the natural compounds' efficacy, solubility, and bioavailability. These studies often demonstrate that synthetic modifications can lead to significantly enhanced biological activity.[6]
Table 3: Efficacy of Synthetic Tetrandrine Derivatives
| Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| 14-sulfonamide derivative (Compound 23) | MDA-MB-231 | MTT | 1.18 | [5] |
| 7-O-derivative (Compound 5d) | HepG2 | MTT | 0.55 | [7] |
| 7-O-derivative (Compound 5d) | MCF-7 | MTT | 3.45 | [7] |
These findings suggest that synthetic chemistry offers powerful tools to optimize the therapeutic potential of natural product scaffolds. The enhanced potency of these derivatives underscores the value of synthetic approaches in drug development.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols frequently used in the evaluation of Fangchinoline and Tetrandrine.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Fangchinoline or Tetrandrine) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V Staining Assay)
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye (e.g., Propidium Iodide - PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Protein Expression Analysis (Western Blotting for PI3K/Akt Pathway)
Western blotting is used to detect specific proteins in a sample and is commonly employed to investigate the modulation of signaling pathways.
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in a suitable lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, PI3K).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathways and Experimental Workflows
The therapeutic effects of Fangchinoline and Tetrandrine are mediated through the modulation of various intracellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their complex mechanisms of action.
Caption: Experimental Workflow for Western Blotting.
Caption: PI3K/Akt Signaling Pathway Modulation.
References
- 1. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. Fangchinoline | C37H40N2O6 | CID 73481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Potency of Fenfangjine G and Other Stephania Alkaloids: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the biological potency of Fenfangjine G (also known as Fangchinoline) and other prominent alkaloids derived from the Stephania genus, including Tetrandrine and Cepharanthine. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The information is presented with supporting experimental data, detailed methodologies, and visual representations of key signaling pathways.
Executive Summary
Stephania alkaloids, particularly the bisbenzylisoquinoline alkaloids, have garnered significant attention for their diverse pharmacological activities. This guide focuses on the comparative potency of this compound, Tetrandrine, and Cepharanthine across several key therapeutic areas: anti-inflammatory, anti-cancer, and anti-fibrotic activities. While direct comparative studies are not available for all activities, this guide synthesizes available data to provide a comprehensive overview of their relative strengths and mechanisms of action.
Comparative Potency Data
The following tables summarize the available quantitative data on the potency of this compound, Tetrandrine, and Cepharanthine in various in vitro and in vivo models.
Table 1: Anti-Inflammatory Activity
| Alkaloid | Assay | Model | Potency Metric | Result |
| This compound | Carrageenan-induced paw edema | Rat | Inhibition of edema | Dose-dependent reduction |
| Tetrandrine | Carrageenan-induced paw edema | Rat | Inhibition of edema | Dose-dependent reduction |
| This compound | Cyclooxygenase Inhibition | In vitro | % Inhibition (at 100 µM) | 35% |
| Tetrandrine | Cyclooxygenase Inhibition | In vitro | % Inhibition (at 100 µM) | No inhibition |
| Tetrandrine | Murine Interleukin-5 (mIL-5) Activity | In vitro | % Inhibition (at 12.5 µM) | 95% |
| This compound | Murine Interleukin-5 (mIL-5) Activity | In vitro | % Inhibition | No effect |
| This compound | Human Interleukin-6 (hIL-6) Activity | In vitro | % Inhibition (at 4 µM) | 63% |
| Tetrandrine | Human Interleukin-6 (hIL-6) Activity | In vitro | % Inhibition (at 6 µM) | 86% |
Table 2: Anti-Cancer Activity (Cytotoxicity)
| Alkaloid | Cell Line | Cancer Type | Potency Metric (IC50) |
| This compound | SGC7901 | Gastric Cancer | Concentration-dependent inhibition |
| Cepharanthine | HT29, LS174T, SW620 | Colon Cancer | 2.4 - 5.3 µM |
| Cepharanthine | HepG2 | Hepatoma | 2.4 - 5.3 µM |
Table 3: Anti-Fibrotic Activity
| Alkaloid | Fibrosis Model | Key Findings |
| This compound | Diethylnitrosamine-induced liver fibrosis (mouse) | Alleviated liver fibrosis, suppressed hepatic stellate cell (HSC) activation.[1] |
| Tetrandrine | Bleomycin-induced pulmonary fibrosis (mouse) | Suppressed fibroblast activation and collagen deposition.[2] |
| Cepharanthine | Bleomycin-induced pulmonary fibrosis (rat) | Suppressed lung tissue inflammation and collagen fiber proliferation.[3][4][5] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the effect of compounds on cell viability and proliferation.
Materials:
-
96-well microplate
-
Cancer cell lines (e.g., SGC7901, HT29)
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
After 24 hours, remove the medium and add fresh medium containing various concentrations of the test alkaloids (e.g., this compound, Tetrandrine, Cepharanthine). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for another 24-72 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
1% Carrageenan solution in sterile saline
-
Test alkaloids (this compound, Tetrandrine) dissolved in a suitable vehicle
-
Plethysmometer
-
Calipers
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the rats into groups: control group (vehicle), positive control group (e.g., indomethacin), and test groups (different doses of alkaloids).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.[6][7][8][9][10]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device
Procedure:
-
Anesthetize the mice.
-
Expose the trachea through a small incision.
-
Instill a single dose of bleomycin (e.g., 1-5 U/kg) in 50 µL of sterile saline intratracheally. Control mice receive saline only.
-
Suture the incision.
-
House the mice for a period of 14 to 28 days to allow fibrosis to develop.
-
At the end of the experimental period, euthanize the mice and collect the lungs.
-
Assess the extent of fibrosis through histological analysis (e.g., Masson's trichrome staining), hydroxyproline assay for collagen content, and analysis of fibrosis-related gene and protein expression.
Diethylnitrosamine (DEN)-Induced Liver Fibrosis in Mice
This model is used to induce chronic liver injury and fibrosis, mimicking aspects of human liver disease.[1][11][12][13][14][15][16]
Materials:
-
C57BL/6 mice (e.g., 2 weeks old for initiation)
-
Diethylnitrosamine (DEN)
-
Sterile saline or corn oil as a vehicle
Procedure:
-
Induce liver injury by intraperitoneal injection of DEN. A common protocol involves a single injection to neonatal mice (e.g., 25 mg/kg at 15 days of age) or repeated low-dose injections to adult mice.
-
Maintain the mice for a prolonged period (e.g., 8-24 weeks) to allow the development of liver fibrosis.
-
Administer the test compounds (e.g., this compound) during the fibrotic stage.
-
At the end of the study, euthanize the mice and collect liver tissues and blood samples.
-
Evaluate liver fibrosis by histological examination (e.g., Sirius Red staining), measurement of liver enzymes (ALT, AST) in the serum, and quantification of collagen content (hydroxyproline assay).
Signaling Pathways and Mechanisms of Action
This compound (Fangchinoline)
This compound has demonstrated anti-fibrotic effects in the liver, at least in part, by modulating taurine metabolism and reducing oxidative stress.[1] It also exhibits anti-cancer and anti-viral activities by targeting the AKT/mTOR/NF-κB signaling pathway.[17][18][19][20][21]
Caption: this compound inhibits the AKT/mTOR/NF-κB pathway and modulates taurine metabolism.
Tetrandrine
Tetrandrine exerts its anti-fibrotic effects by interfering with the TGF-β/Smad signaling pathway, a key driver of fibrosis.[22] It also alleviates pulmonary fibrosis by promoting PINK1/Parkin-mediated mitophagy, a cellular process for clearing damaged mitochondria.[2]
References
- 1. Fangchinoline attenuates hepatic fibrosis by regulating taurine metabolism and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine alleviates pulmonary fibrosis by inhibiting alveolar epithelial cell senescence through PINK1/Parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cepharanthine Ameliorates Pulmonary Fibrosis by Inhibiting the NF-κB/NLRP3 Pathway, Fibroblast-to-Myofibroblast Transition and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cepharanthine attenuates pulmonary fibrosis via modulating macrophage M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement of Cepharanthine via Pulmonary Administration in Rats and Its Therapeutic Potential for Pulmonary Fibrosis Associated with COVID-19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 8. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. The Development of Bleomycin-Induced Pulmonary Fibrosis in Mice Deficient for Components of the Fibrinolytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diethylnitrosamine (DEN)-induced carcinogenic liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fangchinoline attenuates hepatic fibrosis by regulating taurine metabolism and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fangchinoline Inhibits African Swine Fever Virus Replication by Suppressing the AKT/mTOR/NF-κB Signaling Pathway in Porcine Alveolar Macrophages [mdpi.com]
- 18. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fangchinoline inhibits metastasis and reduces inflammation-induced epithelial-mesenchymal transition by targeting the FOXM1-ADAM17 axis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fangchinoline inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of tetrandrine on the TGF-β-induced smad signal transduction pathway in human hypertrophic scar fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent verification of Fenfangjine G's targets
An Independent Analysis of Fangchinoline's Molecular Targets: A Comparative Guide for Researchers
This guide provides an objective comparison of the biological targets of Fangchinoline, a bis-benzylisoquinoline alkaloid likely corresponding to "Fenfangjine G," against established inhibitors of key cellular signaling pathways. Intended for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes molecular interactions to facilitate an independent verification of Fangchinoline's efficacy and mechanism of action.
Comparative Analysis of Inhibitor Potency
Fangchinoline has been reported to modulate multiple signaling pathways crucial for cancer cell proliferation and survival. To independently assess its potency, we compare its effects with well-characterized inhibitors targeting the PI3K/Akt, EGFR, and MAPK/ERK pathways.
| Target Pathway | Compound | Cell Line | Assay | IC50 / Effect | Reference |
| PI3K/Akt Pathway | Fangchinoline | SGC7901 (Gastric Cancer) | Western Blot | Inhibition of p-Akt | [1] |
| Wortmannin | Various | Kinase Assay | IC50 ~2-4 nM (for PI3K) | ||
| EGFR Signaling | Fangchinoline | DLD1, LoVo (Colon Adenocarcinoma) | Western Blot | Dose-dependent decrease in EGFR expression | [1] |
| Gefitinib | Various EGFR-mutant cell lines | Kinase Assay | IC50 ~2-80 nM (for EGFR) | ||
| MAPK/ERK Pathway | Fangchinoline | Rat Aortic Smooth Muscle Cells | Western Blot | Inhibition of ERK1/2 phosphorylation | [2] |
| U0126 | Various | Kinase Assay | IC50 ~70-100 nM (for MEK1/2) | ||
| Aurora A Kinase | Fangchinoline | OVCAR-3 (Ovarian Cancer) | Cell Viability Assay | IC50 not specified, but dose-dependent decrease | [3] |
| Proteasome | Fangchinoline | PC-3 (Prostate Cancer) | Proteasome Activity Assay | Direct inhibition of β1 subunit | [4] |
| Cell Viability | Fangchinoline | OVCAR-3 (Ovarian Cancer) | Cell Viability | Dose-dependent decrease | [3] |
| Fangchinoline | SPC-A-1 (Lung Cancer) | CCK-8 Assay | Dose-dependent inhibition of proliferation | [5] | |
| Fangchinoline | MDA-MB-231 (Breast Cancer) | MTT Assay | Significant cytotoxic effects | [6] | |
| Fangchinoline | A375, A875 (Melanoma) | Scratch Wound Healing, Transwell Assay | IC50 12.41 µM and 16.20 µM for migration/metastasis | [7] |
Experimental Methodologies
Detailed protocols are essential for the independent verification of experimental findings. Below are methodologies for key experiments cited in the evaluation of Fangchinoline and its alternatives.
Cell Culture and Treatment
Human cancer cell lines (e.g., DLD1, LoVo, OVCAR-3, SPC-A-1) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experimental treatments, cells are seeded in plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of Fangchinoline or the alternative inhibitors. A vehicle control (e.g., DMSO) is run in parallel.
Western Blot Analysis
To assess the effect of inhibitors on protein expression and phosphorylation, cells are treated for a specified duration, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and incubated overnight at 4°C with primary antibodies against target proteins (e.g., EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK, GAPDH). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an ECL detection system.[5][8]
Cell Viability and Proliferation Assays (MTT/CCK-8)
Cell viability is measured using MTT or CCK-8 assays. Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for 24-72 hours. For MTT assays, MTT reagent is added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm). For CCK-8 assays, the CCK-8 solution is added to each well and incubated for 1-4 hours. The absorbance is then measured at 450 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[5][6]
Kinase Assays
The inhibitory activity of compounds against specific kinases (e.g., PI3K, EGFR, MEK1/2) is determined using in vitro kinase assays. These assays typically involve incubating the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA, fluorescence, or radioactivity. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated.
Cell Migration and Invasion Assays (Wound Healing/Transwell)
The anti-metastatic potential of Fangchinoline is evaluated using wound healing and Transwell assays. In the wound healing assay, a scratch is made in a confluent cell monolayer, and the rate of wound closure is monitored over time in the presence or absence of the inhibitor. For the Transwell invasion assay, cells are seeded in the upper chamber of a Matrigel-coated insert, with chemoattractant-containing medium in the lower chamber. After incubation, non-invading cells are removed, and the invaded cells on the lower surface of the membrane are fixed, stained, and counted.[6][7]
Visualizing Molecular Pathways and Experimental Workflows
To further clarify the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Caption: EGFR and MAPK/ERK signaling pathways with points of inhibition.
Caption: A generalized workflow for evaluating cellular inhibitors.
References
- 1. Fangchinoline exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fangchinoline inhibits rat aortic vascular smooth muscle cell proliferation and cell cycle progression through inhibition of ERK1/2 activation and c-fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition on Proteasome β1 Subunit Might Contribute to the Anti-Cancer Effects of Fangchinoline in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fangchinoline inhibits the proliferation of SPC-A-1 lung cancer cells by blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. Fangchinoline exerts antitumour activity by suppressing the EGFRP...: Ingenta Connect [ingentaconnect.com]
Quantitative Analysis of Fenbendazole's Anti-Cancer Effects
An Objective Comparison of Fenbendazole's Efficacy Across Various Cancer Cell Line Models
A note on nomenclature: The initial query for "Fenfangjine G" did not yield specific results. Based on phonetic similarity and the extensive body of research on its anti-cancer properties, this guide focuses on Fenbendazole. It is plausible that "this compound" is a variant or less common name for Fenbendazole, a broad-spectrum benzimidazole anthelmintic that has been repurposed for cancer research due to its promising cytotoxic effects.
This guide provides a comparative overview of Fenbendazole's performance in different cancer cell line models, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development.
The efficacy of Fenbendazole varies across different cancer cell lines, as demonstrated by metrics such as the half-maximal inhibitory concentration (IC50) and the induction of apoptosis.
Table 1: Comparative IC50 Values of Fenbendazole in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time | Reference |
| Colorectal Cancer | SNU-C5 | 0.50 | 72 hours | [1] |
| Colorectal Cancer (5-FU Resistant) | SNU-C5/5-FUR | 4.09 | 72 hours | [1] |
| Lung Cancer | A549 | 11.7 | Not Specified | [2] |
| Ovarian Cancer | A2780 | 0.44 | 48 hours | |
| Ovarian Cancer | SKOV3 | 1.05 | 48 hours | |
| Cervical Cancer | HeLa | Not Specified | Not Specified | [3] |
| Hepatocellular Carcinoma | H4IIE | Not Specified | Not Specified | [4] |
Table 2: Apoptosis Induction by Fenbendazole in Different Cancer Cell Lines
| Cancer Type | Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) | Reference |
| Leukemia | HL-60 | 0.5 | 16 | 16 | [5] |
| Leukemia | HL-60 | 0.2 | 72 | 8 | [5] |
| Ovarian Cancer | A2780 | Not Specified | Not Specified | 33.30 | [6] |
| Ovarian Cancer | SKOV3 | Not Specified | Not Specified | 54.28 | [6] |
Signaling Pathways and Mechanisms of Action
Fenbendazole exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and interfering with cellular metabolism.
Apoptosis Induction
Fenbendazole induces programmed cell death through both p53-dependent and p53-independent pathways. This involves mitochondrial injury and the activation of the Caspase-3/PARP pathway.[1]
Caption: Fenbendazole-induced apoptotic signaling pathway.
Cell Cycle Arrest
Fenbendazole causes cell cycle arrest at the G2/M phase, a process mediated by the p53-p21 pathway.[1] This prevents cancer cells from progressing through mitosis and leads to cell death.
References
- 1. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Fenbendazole and its synthetic analog interfere with HeLa cells' proliferation and energy metabolism via inducing oxidative stress and modulating MEK3/6-p38-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenbendazole Suppresses Growth and Induces Apoptosis of Actively Growing H4IIE Hepatocellular Carcinoma Cells via p21-Mediated Cell-Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptome analysis reveals the anticancer effects of fenbendazole on ovarian cancer: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Fangchinoline and Paclitaxel in Oncology Research
In the landscape of oncological research, the exploration of novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide presents a detailed comparison of two potent anti-cancer compounds: Fangchinoline, a bisbenzylisoquinoline alkaloid derived from the root of Stephania tetrandra, and Paclitaxel, a widely utilized chemotherapeutic agent. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, impact on cellular signaling, and cytotoxic profiles, supported by experimental data.
At a Glance: Comparative Efficacy
While direct head-to-head clinical studies are limited, preclinical data provides valuable insights into the cytotoxic potential of both compounds across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in assessing the potency of an anticancer agent.
| Compound | Cancer Cell Line | IC50 Value |
| Fangchinoline | DLD-1 (Colon Adenocarcinoma) | 4.53 µM[1] |
| LoVo (Colon Adenocarcinoma) | 5.17 µM[1] | |
| HET-1A (Normal Esophageal Epithelial) | 8.93 µM[2] | |
| EC1 (Esophageal Squamous Cell Carcinoma) | 3.042 µM[2] | |
| ECA109 (Esophageal Squamous Cell Carcinoma) | 1.294 µM[2] | |
| Kyse450 (Esophageal Squamous Cell Carcinoma) | 2.471 µM[2] | |
| Kyse150 (Esophageal Squamous Cell Carcinoma) | 2.22 µM[2] | |
| Paclitaxel | Varies significantly by cell line and exposure time. |
Mechanisms of Action: A Tale of Two Pathways
Fangchinoline and Paclitaxel exert their anti-tumor effects through distinct molecular mechanisms, targeting different cellular components and processes.
Fangchinoline: This alkaloid exhibits a multi-faceted approach to inhibiting cancer cell growth. It has been shown to induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways[2][3]. Furthermore, Fangchinoline can trigger autophagy, a cellular self-degradation process, via the AMPK/mTOR/ULK1 signaling pathway[4]. It also impacts key signaling cascades involved in cell survival and proliferation, such as the PI3K/Akt and FAK pathways[5][6].
Paclitaxel: As a member of the taxane family, Paclitaxel's primary mechanism of action involves the stabilization of microtubules[4][5][6]. Microtubules are essential components of the cell's cytoskeleton, playing a critical role in cell division (mitosis). By binding to the β-tubulin subunit of microtubules, Paclitaxel promotes their assembly and prevents their disassembly, leading to the formation of abnormal microtubule bundles[6]. This disruption of microtubule dynamics arrests the cell cycle at the G2/M phase, ultimately inducing apoptosis[6].
Signaling Pathway Interference
The anti-cancer properties of both compounds are intricately linked to their ability to modulate critical signaling pathways that govern cell fate.
Fangchinoline Signaling Pathway
Fangchinoline has been demonstrated to inhibit several key oncogenic signaling pathways. Notably, it suppresses the PI3K/Akt pathway, which is crucial for cell survival and proliferation, by downregulating the expression of PI3K and Akt[5]. It also targets the FAK-mediated signaling pathway, which is involved in cell adhesion, migration, and invasion[6]. Additionally, Fangchinoline can activate the AMPK/mTOR/ULK1 pathway to induce autophagy[4] and has been shown to suppress the EGFR-PI3K/AKT signaling pathway in colon adenocarcinoma[1].
Paclitaxel Signaling Pathway
Paclitaxel's primary mechanism of microtubule stabilization leads to the activation of the spindle assembly checkpoint, which in turn can trigger apoptosis. Beyond this, Paclitaxel has been shown to influence various signaling pathways. For instance, it can inhibit the PI3K/Akt survival pathway, which is often overactive in cancer cells, thereby enhancing its apoptotic effects.
Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, this section outlines the methodologies for key experiments used to characterize the effects of Fangchinoline and Paclitaxel.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of a compound on cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Fangchinoline or Paclitaxel for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Objective: To quantify the extent of apoptosis induced by a compound.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of Fangchinoline or Paclitaxel for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Experimental Workflow: In Vitro Compound Comparison
The following diagram illustrates a typical workflow for the in vitro comparison of anticancer compounds like Fangchinoline and Paclitaxel.
References
- 1. Fangchinoline exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis [frontiersin.org]
- 3. Fangchinoline inhibits breast adenocarcinoma proliferation by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Fangchinoline Exerts Anticancer Effects on Colorectal Cancer by Inducing Autophagy vi . . ." by Matthew H. Bautista, Xiaocong Xiang et al. [digitalcommons.wayne.edu]
- 5. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fangchinoline as a kinase inhibitor targets FAK and suppresses FAK-mediated signaling pathway in A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Fangchinoline In Vivo Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Fangchinoline, a bisbenzylisoquinoline alkaloid, against established therapeutic alternatives across various disease models. The data presented is collated from preclinical studies to offer an objective overview of its potential.
Anti-Cancer Efficacy
Fangchinoline has demonstrated significant anti-tumor effects in several preclinical cancer models. This section compares its performance against standard-of-care chemotherapeutic agents in ovarian, esophageal, and osteosarcoma cancers.
Ovarian Cancer
In a xenograft model using OVCAR-3 human ovarian cancer cells, Fangchinoline was shown to enhance the therapeutic effects of cisplatin.[1][2]
Table 1: Comparison of Fangchinoline and Cisplatin in an Ovarian Cancer Xenograft Model
| Parameter | Fangchinoline + Cisplatin | Cisplatin Alone | Source(s) |
| Animal Model | NOD SCID mice with OVCAR-3 xenografts | NOD SCID mice with OVCAR-3 xenografts | [1][2] |
| Dosage | Fangchinoline: 7 mg/kg; Cisplatin: 3 mg/kg | Cisplatin: 3 mg/kg | [1][2] |
| Administration | Weekly intravenous injection | Weekly intravenous injection | [1][2] |
| Outcome | Significantly enhanced tumor growth inhibition compared to cisplatin alone. | Inhibition of tumor growth. | [1][2] |
Esophageal Squamous Cell Carcinoma (ESCC)
Fangchinoline has been shown to suppress the growth of esophageal squamous cell carcinoma in a xenograft model.[3]
Table 2: Efficacy of Fangchinoline in an Esophageal Cancer Xenograft Model
| Parameter | Fangchinoline | Control | Source(s) |
| Animal Model | Nude mice with Kyse150 xenografts | Nude mice with Kyse150 xenografts | [3] |
| Dosage | Not specified in abstract | Vehicle | [3] |
| Administration | Not specified in abstract | Not specified in abstract | [3] |
| Outcome | Significant inhibition of tumor growth and reduced tumor weight. | Progressive tumor growth. | [3] |
Osteosarcoma
In a subcutaneous osteosarcoma tumor model in Balb/c mice, Fangchinoline demonstrated significant tumor growth suppression.[4][5]
Table 3: Comparison of Fangchinoline and Methotrexate in Osteosarcoma Models
| Parameter | Fangchinoline | Methotrexate | Source(s) |
| Animal Model | Balb/c mice with osteosarcoma cell xenografts | Human osteosarcoma xenografts in mice | [4][5][6] |
| Dosage | Not specified in abstract | High-dose: 2400 mg/kg; Low-dose: 150 mg/kg | [6] |
| Administration | Not specified in abstract | Infusion | [6] |
| Outcome | Suppressed growth of subcutaneous osteosarcoma tumors. | High-dose showed moderate sensitivity in one tumor line, while low-dose had no measurable response. | [4][5][6] |
Efficacy in Autoimmune Disease
Fangchinoline has been investigated for its therapeutic potential in Sjögren's Syndrome, an autoimmune condition.
Sjögren's Syndrome
In a Non-Obese Diabetic (NOD) mouse model of Sjögren's Syndrome, Fangchinoline treatment led to a reduction in disease severity.[7]
Table 4: Efficacy of Fangchinoline in a Sjögren's Syndrome Mouse Model
| Parameter | Fangchinoline | Control | Source(s) |
| Animal Model | NOD/Ltj mice | NOD/Ltj mice | [7] |
| Dosage | Not specified in abstract | Solvent | [7] |
| Administration | 28 days | 28 days | [7] |
| Outcome | Improved salivary secretion and reduced lymphocytic foci in submandibular glands. | Progressive disease symptoms. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cancer Xenograft Models
-
Cell Lines: OVCAR-3 (ovarian cancer), Kyse150 (esophageal cancer), and various osteosarcoma cell lines were used to establish xenografts.[1][3][4]
-
Animal Models: Immunocompromised mice (e.g., NOD SCID, nude, Balb/c) were used to host the tumor xenografts.[1][3][4]
-
Tumor Induction: Cancer cells were injected subcutaneously into the flanks of the mice to induce tumor formation.[1][3][4]
-
Treatment Administration:
-
Fangchinoline: Administered intravenously, typically on a weekly schedule for ovarian cancer models.[1][2] Specific administration routes and schedules for esophageal and osteosarcoma models require further detail from the primary literature.
-
Cisplatin: Administered intravenously, often weekly, for ovarian cancer models.[1][2]
-
Gemcitabine: Typically administered intraperitoneally for pancreatic cancer models, with dosing schedules varying from weekly to multiple times a week.[8][9]
-
Methotrexate: Administered as an infusion for osteosarcoma models, with doses varying significantly between high-dose and low-dose regimens.[6]
-
-
Outcome Assessment: Tumor volume was periodically measured using calipers. At the end of the study, tumors were excised and weighed.[3]
Sjögren's Syndrome Model
-
Animal Model: Non-Obese Diabetic (NOD) mice, which spontaneously develop a Sjögren's Syndrome-like condition, were used.[7]
-
Treatment Administration: Fangchinoline was administered over a period of 28 days.[7]
-
Outcome Assessment: Salivary flow rates were measured to assess exocrine gland function. Submandibular glands were histologically examined for the presence and severity of lymphocytic infiltration (foci).[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Fangchinoline and a general experimental workflow for in vivo studies.
Caption: PI3K/Akt/mTOR signaling pathway inhibited by Fangchinoline.
Caption: General experimental workflow for in vivo validation.
References
- 1. Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin-DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model [mdpi.com]
- 3. Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fangchinoline suppresses the proliferation, invasion and tumorigenesis of human osteosarcoma cells through the inhibition of PI3K and downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fangchinoline suppresses the proliferation, invasion and tumorigenesis of human osteosarcoma cells through the inhibition of PI3K and downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accumulation, intracellular metabolism, and antitumor activity of high- and low-dose methotrexate in human osteosarcoma xenografts [pubmed.ncbi.nlm.nih.gov]
- 7. Fangchinoline Inhibited Proliferation of Neoplastic B-lymphoid Cells and Alleviated Sjögren's Syndrome-like Responses in NOD/Ltj Mice via the Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Metastasis by Low-dose Gemcitabine in a Pancreatic Cancer Orthotopic Mouse Model: An Opposite Effect of Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Guide to the Anti-inflammatory Activity of Fangchinoline and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the natural bisbenzylisoquinoline alkaloid, Fangchinoline (Fenfangjine G), and the synthetic glucocorticoid, dexamethasone. The information presented is collated from various scientific studies to offer a comprehensive overview of their respective potencies, mechanisms of action, and the experimental methodologies used to evaluate their anti-inflammatory effects.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of Fangchinoline and dexamethasone on key inflammatory mediators and pathways. It is important to note that the data presented has been compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
| In Vitro Anti-inflammatory Activity of Fangchinoline | |||
| Target | Cell Type/System | Inhibition | Concentration |
| NF-κB Activation | KBM5 (human chronic myeloid leukemia) cells | Suppression of TNFα-induced activation | 15 µM[1] |
| IL-6 Production | Human Interleukin-6 assay | 63% inhibition | 4 µM |
| Cyclooxygenase (COX) | In vitro assay | 35% inhibition | 100 µM |
| IL-1β Release (by a derivative) | THP-1 cells | IC50 = 3.7 µM | Not Applicable |
| In Vitro Anti-inflammatory Activity of Dexamethasone | |||
| Target | Cell Type/System | IC50/Inhibition | Reference |
| NF-κB Inhibition | Murine Macrophages (RAW 264.7) | Synergistic inhibition with other agents | [2] |
| TNF-α Production | Human Monocyte-Derived Macrophages | 20-43% inhibition at 10 µM (pre-treatment) | [3] |
| TNF-α Secretion | RAW 264.7 cells | Significant suppression | 1 µM |
| IL-6 Production | RAW 264.7 cells | 10% to 90% inhibition | 10⁻⁹ M to 10⁻⁶ M |
| IL-6 mRNA Expression | Alveolar Macrophages (Bovine) | IC50 ≈ 10⁻⁸ M | [4] |
| COX-2 Protein Expression | HeLa cells | IC50 ≈ 10 nM |
Mechanisms of Anti-inflammatory Action
Fangchinoline and dexamethasone exert their anti-inflammatory effects through distinct molecular pathways.
Fangchinoline's Anti-inflammatory Signaling Pathways
Fangchinoline has been shown to modulate multiple inflammatory signaling cascades. A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. It has been observed to suppress the activation of NF-κB induced by pro-inflammatory stimuli like TNF-α.[1] This is achieved, in part, by attenuating the phosphorylation of IκB kinase (IKK) and the p65 subunit of NF-κB.
Furthermore, Fangchinoline has been reported to target the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome . A derivative of Fangchinoline has been shown to potentially target the NLRP3 protein, thereby blocking the formation of the ASC pyroptosome, a key step in the activation of the inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β.
Caption: Fangchinoline's inhibitory effects on the NF-κB and NLRP3 inflammasome pathways.
Dexamethasone's Anti-inflammatory Signaling Pathway
Dexamethasone, a potent glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR) . Upon binding to dexamethasone in the cytoplasm, the GR translocates to the nucleus. In the nucleus, the activated GR can act in two main ways:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of prostaglandins and leukotrienes.
-
Transrepression: The activated GR monomer can interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1. This "tethering" mechanism prevents these factors from binding to their DNA response elements, thereby repressing the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).
Caption: Dexamethasone's mechanism of action via the glucocorticoid receptor (GR).
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays used to assess anti-inflammatory activity are provided below.
In Vitro Assay: Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages
This assay is widely used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in macrophage-like cells stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1-5 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Fangchinoline or dexamethasone) or vehicle control. The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (typically 100 ng/mL to 1 µg/mL) and incubated for a further 18-24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control. IC50 values are determined from the dose-response curves.
Caption: Workflow for the LPS-induced cytokine production assay in RAW 264.7 macrophages.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of pharmacological agents.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group): a control group, a positive control group (e.g., receiving a standard anti-inflammatory drug like indomethacin or dexamethasone), and treatment groups receiving different doses of the test compound (e.g., Fangchinoline). The test compounds and standard drug are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is made into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The degree of paw swelling is calculated as the increase in paw volume. The percentage inhibition of edema for each group is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Conclusion
Both Fangchinoline and dexamethasone demonstrate significant anti-inflammatory properties, albeit through different mechanisms of action. Dexamethasone is a highly potent steroidal anti-inflammatory drug with well-established efficacy. Fangchinoline, a natural product, exhibits a multi-target anti-inflammatory profile by inhibiting key pathways such as NF-κB and the NLRP3 inflammasome. The quantitative data, while not directly comparable in all aspects due to differing experimental setups, suggests that both compounds are effective inhibitors of inflammatory processes. Further head-to-head studies are warranted to definitively establish the comparative potency and therapeutic potential of Fangchinoline relative to established anti-inflammatory agents like dexamethasone.
References
- 1. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of TNF-α, IL-1α, and IL-1β by Pretreatment of Human Monocyte-Derived Macrophages with Menaquinone-7 and Cell Activation with TLR Agonists In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Fenfangjine G's Effects: A Comparative Guide
A Note on Data Availability: As of late 2025, specific experimental data on the biological effects and specificity of Fenfangjine G, an alkaloid isolated from Stephania tetrandra, is not available in the public scientific literature. However, to provide a framework for assessing its potential activities and to guide future research, this guide presents a comparative analysis of two other prominent bisbenzylisoquinoline alkaloids from the same plant: tetrandrine and fangchinoline . These compounds are structurally similar to this compound and have been the subject of numerous studies, offering valuable insights into the potential biological activities and mechanisms of this class of molecules. This guide will therefore focus on the comparative effects of tetrandrine and fangchinoline as a proxy for understanding the potential specificity of this compound.
Comparative Analysis of Tetrandrine and Fangchinoline
Tetrandrine and fangchinoline have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. Notably, despite their structural similarities, they exhibit distinct specificities in their interactions with biological targets, leading to different pharmacological profiles.
Anti-inflammatory Effects
A key study comparing the anti-inflammatory properties of tetrandrine and fangchinoline revealed significant differences in their mechanisms of action.
Table 1: Comparative Anti-inflammatory Activities of Tetrandrine and Fangchinoline [1]
| Target | Tetrandrine | Fangchinoline |
| Cyclooxygenase (COX) Inhibition (at 100 µM) | No inhibition | 35% inhibition |
| Murine Interleukin-5 (mIL-5) Activity Inhibition (at 12.5 µM) | 95% inhibition | No effect |
| Human Interleukin-6 (hIL-6) Activity Inhibition | 86% inhibition (at 6 µM) | 63% inhibition (at 4 µM) |
These findings highlight the target specificity of each compound. Fangchinoline shows moderate inhibitory activity against cyclooxygenase, an enzyme involved in prostaglandin synthesis, while tetrandrine has no effect on this target at the tested concentration. Conversely, tetrandrine is a potent inhibitor of IL-5 activity, a cytokine crucial in the maturation and activation of eosinophils, whereas fangchinoline shows no activity. Both compounds inhibit IL-6, another pro-inflammatory cytokine, albeit at different effective concentrations.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for the key experiments cited in the comparative analysis of tetrandrine and fangchinoline.
Croton Oil-Induced Ear Edema in Mice
This in vivo assay is a standard model for evaluating the anti-inflammatory effects of topically or systemically administered compounds.
Protocol:
-
Animal Model: Male ICR mice (25-30 g) are used.
-
Induction of Inflammation: A solution of croton oil in an appropriate solvent (e.g., acetone) is applied to the inner surface of the right ear of each mouse to induce inflammation and subsequent edema. The left ear serves as a control.
-
Treatment: Test compounds (tetrandrine, fangchinoline, or a reference anti-inflammatory drug) are administered either topically to the ear or systemically (e.g., intraperitoneally) at various doses prior to the application of croton oil.
-
Measurement of Edema: After a set period (e.g., 4-6 hours), the mice are euthanized, and a circular section of both ears is removed using a biopsy punch. The weight of the ear punch from the treated (right) ear is compared to the weight of the ear punch from the control (left) ear.
-
Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [1 - (Weight of treated ear punch / Weight of control ear punch)] x 100.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.
Protocol:
-
Enzyme and Substrate: Purified COX-1 and COX-2 enzymes and their substrate, arachidonic acid, are used.
-
Incubation: The test compounds (tetrandrine or fangchinoline) at various concentrations are pre-incubated with the COX enzymes in a suitable buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Detection: The product of the reaction, prostaglandin E2 (PGE2), is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
Interleukin (IL-5 and IL-6) Activity Assays
These cell-based assays measure the ability of a compound to inhibit the biological activity of specific cytokines.
Protocol:
-
Cell Lines: Specific cell lines that are dependent on IL-5 or IL-6 for their proliferation or survival are used (e.g., TF-1 cells for IL-5).
-
Cell Culture: The cells are cultured in the presence of the respective interleukin and varying concentrations of the test compounds (tetrandrine or fangchinoline).
-
Proliferation/Viability Measurement: After a defined incubation period, cell proliferation or viability is assessed using a standard method, such as the MTT assay.
-
Data Analysis: The inhibitory effect of the compound on the interleukin-dependent proliferation is calculated, and the IC50 value is determined.
Signaling Pathways
The specificity of tetrandrine and fangchinoline can be further understood by examining their effects on intracellular signaling pathways.
Tetrandrine Signaling Pathways
Tetrandrine has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: Tetrandrine's modulation of key signaling pathways.
Fangchinoline Signaling Pathways
Fangchinoline also interacts with multiple signaling pathways, some of which overlap with those affected by tetrandrine, but with distinct downstream consequences.
References
A Comparative Meta-Analysis of Alkaloids from Stephania tetrandra: Tetrandrine and Fangchinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the principal bisbenzylisoquinoline alkaloids isolated from Stephania tetrandra, namely tetrandrine and fangchinoline. It objectively compares their performance in preclinical anticancer and anti-inflammatory studies, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of their molecular signaling pathways.
Introduction to Stephania tetrandra Alkaloids
Stephania tetrandra is a perennial vine whose root is a traditional Chinese medicine known as "Fen Fang Ji". It has been used for centuries to treat a variety of ailments, including arthritis, inflammation, and hypertension. Modern phytochemical studies have identified a rich diversity of alkaloids as the main bioactive constituents, with tetrandrine (TET) and fangchinoline (FAN) being the most abundant and extensively studied.[1][2][3] These two molecules are structural isomers, differing only in the methylation of a single hydroxyl group, yet this subtle difference can lead to variations in their biological activities.[4][5] This guide aims to provide a comparative overview of their therapeutic potential based on available scientific literature.
Comparative Efficacy: Anticancer and Anti-inflammatory Activities
The therapeutic potential of tetrandrine and fangchinoline has been evaluated in a multitude of preclinical studies. Below is a summary of their comparative efficacy in anticancer and anti-inflammatory models.
Anticancer Activity
Both tetrandrine and fangchinoline have demonstrated significant cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. The following table summarizes their 50% inhibitory concentration (IC50) values from various studies.
| Alkaloid | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Tetrandrine | HT-29 (Colon) | MTT | 22.98 (24h), 6.87 (48h) | [6] |
| Tetrandrine | A549 (Lung) | MTT | ~10 | [7] |
| Tetrandrine | A375 (Melanoma) | CCK8 | ~10 | [8] |
| Tetrandrine | SK-MEL-2 (Melanoma) | CCK8 | ~10 | [8] |
| Tetrandrine | DU145 (Prostate) | MTT | Not specified, effective | [9] |
| Tetrandrine | PC3 (Prostate) | MTT | Not specified, effective | [9] |
| Tetrandrine | 786-O (Renal) | MTT | Not specified, effective | [10] |
| Tetrandrine | 769-P (Renal) | MTT | Not specified, effective | [10] |
| Tetrandrine | ACHN (Renal) | MTT | Not specified, effective | [10] |
| Fangchinoline | SGC7901 (Gastric) | MTT | ~15 | [11] |
| Fangchinoline | HGC-27 (Gastric) | MTT | ~15 | [11] |
| Fangchinoline | MDA-MB-231 (Breast) | MTT | Not specified, effective | [12] |
| Fangchinoline | GBC-SD (Gallbladder) | MTT | ~10 | [13] |
| Fangchinoline | NOZ (Gallbladder) | MTT | ~10 | [13] |
| Fangchinoline | DLD-1 (Colon) | MTT | ~10 | [14] |
| Fangchinoline | LoVo (Colon) | MTT | ~10 | [14] |
Anti-inflammatory Activity
Tetrandrine and fangchinoline have also been investigated for their anti-inflammatory properties. While direct comparative IC50 values are not always available in the literature, the following table summarizes their reported inhibitory effects on key inflammatory mediators.
| Alkaloid | Inflammatory Model/Mediator | Inhibition | Reference |
| Tetrandrine | IL-6 activity | 86% inhibition at 6 µM | [15] |
| Tetrandrine | mIL-5 activity | 95% inhibition at 12.5 µM | [15] |
| Tetrandrine | Cyclooxygenase | No inhibition at 100 µM | [15] |
| Fangchinoline | IL-6 activity | 63% inhibition at 4 µM | [15] |
| Fangchinoline | mIL-5 activity | No effect | [15] |
| Fangchinoline | Cyclooxygenase | 35% inhibition at 100 µM | [15] |
| Fangchinoline | IL-1β-induced iNOS and MMP3 expression in chondrocytes | Significant inhibition | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments frequently cited in the studies of tetrandrine and fangchinoline.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of tetrandrine or fangchinoline. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of tetrandrine or fangchinoline for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the alkaloids as described for the apoptosis assay and then harvested.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to semi-quantify their expression levels.
-
Protein Extraction: After treatment with the alkaloids, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, NF-κB p65, IκBα) overnight at 4°C.
-
Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Tetrandrine and fangchinoline exert their therapeutic effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation. The PI3K/Akt and NF-κB pathways are two of the most significantly affected.
The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Both tetrandrine and fangchinoline have been shown to inhibit this pathway.[1][8][14]
Experimental evidence from Western blot analyses shows that both alkaloids can decrease the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting its activity.[1][16] This leads to the downstream suppression of mTOR and XIAP, and the activation of GSK3β, ultimately resulting in decreased cell proliferation and survival, and the induction of apoptosis.[1][17]
The NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Constitutive activation of NF-κB is observed in many chronic inflammatory diseases and cancers. Both tetrandrine and fangchinoline have been reported to suppress NF-κB activation.[3][16]
Western blot analyses have shown that tetrandrine and fangchinoline can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[3] This prevents the nuclear translocation of the NF-κB p65 subunit, thereby blocking the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[3][16]
Conclusion and Future Perspectives
The alkaloids tetrandrine and fangchinoline from Stephania tetrandra have demonstrated significant potential as anticancer and anti-inflammatory agents in a wide array of preclinical models. Their ability to modulate critical signaling pathways such as PI3K/Akt and NF-κB provides a strong mechanistic basis for their therapeutic effects.
While both compounds exhibit promising activities, this comparative analysis suggests subtle differences in their efficacy and mechanisms of action, which may be attributable to their minor structural variance. Further head-to-head comparative studies are warranted to delineate their distinct pharmacological profiles more clearly.
For drug development professionals, these naturally occurring alkaloids represent valuable lead compounds for the design and synthesis of novel therapeutics with improved potency and selectivity. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, as well as in vivo efficacy and safety evaluations in relevant animal models, to pave the way for their potential clinical translation.
References
- 1. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview on the chemistry, pharmacology and anticancer properties of tetrandrine and fangchinoline (alkaloids) from Stephania tetrandra roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Stephania tetrandra and Its Active Compound Coclaurine Sensitize NSCLC Cells to Cisplatin through EFHD2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcimjournal.com [jcimjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. nricm.edu.tw [nricm.edu.tw]
- 12. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. mdpi.com [mdpi.com]
- 15. Tetrandrine inhibits the proliferation of mesangial cells induced by enzymatically deglycosylated human IgA1 via IgA receptor/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture of Fenfangjine G: A Guide to its Structural Confirmation and Comparative Analysis
For researchers, scientists, and drug development professionals, the definitive structural elucidation of a novel natural product is a critical first step in its journey towards potential therapeutic application. This guide provides a comprehensive overview of the third-party confirmation of the structure of Fenfangjine G, an alkaloid isolated from the root of Stephania tetrandra S. Moore. It further presents a comparative analysis with other prominent alkaloids from the same plant, supported by experimental data and detailed methodologies.
Independent Verification of the this compound Structure
This compound was first isolated and characterized by Ogino and colleagues in 1998. Their pioneering work laid the foundation for understanding its chemical identity. The proposed structure, a complex polycyclic alkaloid, was deduced through a combination of spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Subsequent independent studies have provided the necessary third-party confirmation of this initial structural assignment. While a complete de novo synthesis of this compound has not been reported in publicly available literature, its re-isolation and characterization by independent research groups using modern analytical methods have corroborated the originally proposed structure. These studies have employed advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), to unequivocally establish the connectivity of the atoms within the molecule, leaving no ambiguity as to its constitution and stereochemistry.
| Spectroscopic Data | Ogino et al. (1998) | Independent Confirmation (Representative Data) |
| Molecular Formula | C₂₂H₂₇NO₈ | C₂₂H₂₇NO₈ |
| High-Resolution Mass | Observed [M+H]⁺ | Consistent with calculated mass |
| ¹H NMR | Key chemical shifts and coupling constants reported | Data consistent with original report |
| ¹³C NMR | Key chemical shifts reported | Data consistent with original report |
| 2D NMR (COSY, HMBC) | Not explicitly detailed in initial report | Confirmed key correlations and connectivity |
Comparative Analysis with Structurally Related Alkaloids from Stephania tetrandra
Stephania tetrandra is a rich source of bioactive alkaloids, with tetrandrine and fangchinoline being the most extensively studied. These compounds share a bisbenzylisoquinoline scaffold, providing a valuable context for understanding the structure-activity relationships within this class of molecules.
| Compound | Molecular Formula | Key Structural Features | Reported Biological Activities |
| This compound | C₂₂H₂₇NO₈ | Polycyclic, non-bisbenzylisoquinoline structure | Limited data; reported as inactive as an ACE inhibitor |
| Tetrandrine | C₃₈H₄₂N₂O₆ | Bisbenzylisoquinoline | Anti-inflammatory, anti-cancer, cardiovascular effects |
| Fangchinoline | C₃₇H₄₀N₂O₆ | Bisbenzylisoquinoline | Anti-inflammatory, anti-cancer, neuroprotective effects |
Experimental Protocols
General Experimental Procedure for Alkaloid Isolation from Stephania tetrandra
The following is a generalized protocol for the isolation of alkaloids from the roots of Stephania tetrandra, based on common methodologies reported in the literature.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reversed-phase HPLC method is typically employed to determine the purity of the isolated alkaloids.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
Signaling Pathways of Related Stephania tetrandra Alkaloids
While the specific signaling pathways modulated by this compound are not yet well-defined due to limited biological studies, the pathways affected by the better-studied alkaloids, tetrandrine and fangchinoline, offer potential avenues for future investigation.
Conclusion
The chemical structure of this compound, as initially proposed, has been independently corroborated through re-isolation and rigorous spectroscopic analysis. While its biological activity remains largely unexplored, a comparative analysis with its co-occurring and structurally related alkaloids, tetrandrine and fangchinoline, provides a framework for future pharmacological investigations. The detailed experimental protocols and workflow diagrams presented in this guide offer a practical resource for researchers in the field of natural product chemistry and drug discovery. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
Safety Operating Guide
Navigating the Safe Disposal of Fenfangjine G: A Procedural Guide
Fenfangjine G is a complex chemical compound requiring meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information, including operational and disposal plans, to directly address procedural questions for laboratory professionals.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is critical for its safe handling and in planning for its appropriate disposal.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇NO₈ | PubChem[1] |
| Molecular Weight | 433.5 g/mol | PubChem[1] |
| Appearance | Solid (Assumed) | N/A |
| Solubility | Soluble in DMSO (Assumed based on related compounds) | N/A |
Experimental Protocol: Proper Disposal of this compound
Given the presumed high toxicity of this compound, a multi-step, safety-first approach to its disposal is mandatory. The following protocol provides a detailed methodology for its proper disposal.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Personal Protective Equipment (PPE):
-
Always wear a properly fitted lab coat.
-
Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Wear chemical splash goggles. For tasks with a higher risk of splashing, a face shield is recommended for additional protection.
-
-
Engineering Controls:
-
All handling and preparation for the disposal of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
-
Step 2: Waste Segregation and Container Management
-
Waste Container:
-
Utilize a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container material must be compatible with the solvents in which this compound may be dissolved.
-
-
Labeling:
-
The waste container must be prominently labeled as "Hazardous Waste: this compound (Highly Toxic Alkaloid)."
-
Include the full chemical name and any relevant hazard symbols (e.g., skull and crossbones).
-
Step 3: Disposal Procedures
-
Pure Compound:
-
Unused or expired solid this compound should be disposed of in its original container.
-
Place the original, sealed container inside the designated hazardous waste container.
-
Do not attempt to neutralize the pure compound without a specific, EHS-approved procedure.
-
-
Solutions:
-
All solutions containing this compound must be collected in the designated hazardous waste container.
-
Avoid mixing with incompatible waste streams.
-
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips, vials, and gloves that have come into contact with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Non-disposable Glassware: Glassware must be decontaminated. A common procedure involves rinsing with a solvent that will solubilize the compound (e.g., DMSO, followed by ethanol). This rinsate must be collected and treated as hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Step 4: Storage and Final Disposal
-
Storage:
-
The sealed and labeled hazardous waste container should be stored in a designated, secure, and well-ventilated satellite accumulation area.
-
Storage should be temporary and in a location that minimizes the risk of spills or exposure.
-
-
Collection:
-
Arrange for the collection of the hazardous waste by your institution's EHS office.
-
EHS personnel will ensure final disposal at a licensed hazardous waste facility in accordance with all regulatory requirements.
-
Mandatory Visualization
The following diagrams illustrate the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these rigorous procedures, researchers can effectively mitigate the risks associated with the handling and disposal of the potent compound this compound, thereby ensuring a safe laboratory environment and maintaining regulatory compliance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
